molecular formula C55H66F2N8O8 B1139170 Ledipasvir diacetone CAS No. 1502655-48-2

Ledipasvir diacetone

Cat. No.: B1139170
CAS No.: 1502655-48-2
M. Wt: 1005.2 g/mol
InChI Key: LXKDKHCANHWUPC-YGWQTYEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ledipasvir(GS5885) diacetone is an inhibitor of the hepatitis C virus NS5A protein;  Ledipasvir is an experimental drug for the treatment of hepatitis C.IC50 Value: 141 nM (EC50, JFH1/3a-NS5A hybrid replicon) [1]Target: HCV NS5Ain vitro: Against JFH1/3a-NS5A, DCV was more potent (EC(50) = 0.52 nM) than GS-5885 (EC(50) = 141 nM). DCV sensitivity was increased against JFH1/3a-NS5A-M28V (EC50 = 0.006 nM), A30V (EC(50) = 0.012 nM), and E92A (EC(50) = 0.004 nM) while the NS5A-A30K and -Y93H variants exhibited reduced sensitivity to DCV (EC50 values of 23 nM and 1120 nM, respectively) and to GS-5885 (EC50 values of 1770 nM and 4300 nM, respectively) [1].in vivo: GS-5885 was well tolerated and resulted in median maximal reductions in HCV RNA ranging from 2.3 log(10) IU/ml (1 mg QD) to 3.3 log(10) IU/ml (10 mg QD in genotype 1b and 30 mg QD). E(max) modeling indicated GS-5885 30 mg was associated with>95% of maximal antiviral response to HCV genotype 1a. HCV RNA reductions were generally more sustained among patients with genotype 1b vs. 1a. Three of 60 patients had a reduced response and harbored NS5A-resistant virus at baseline. NS5A sequencing identified residues 30 and 31 in genotype 1a, and 93 in genotype 1b as the predominant sites of mutation following GS-5885 dosing. Plasma pharmacokinetics was consistent with QD dosing [2].Toxicity:Clinical trial: Combination Therapy for Chronic Hepatitis C Infection. Phase 2

Properties

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54F2N8O6.2C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;2*1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);2*1-2H3/t29-,30+,38-,39-,40-,41-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKDKHCANHWUPC-YGWQTYEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H66F2N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1005.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502655-48-2
Record name Ledipasvir diacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502655482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEDIPASVIR DIACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6GY125S9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Ledipasvir Diacetone Against Hepatitis C Virus NS5A

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, with the NS5A inhibitor Ledipasvir, a key component of the fixed-dose combination Harvoni®, representing a significant therapeutic milestone. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the potent antiviral activity of Ledipasvir diacetone against the HCV non-structural protein 5A (NS5A). We will dissect the intricate interplay between Ledipasvir and NS5A, from the specific binding interactions within Domain I of the dimeric protein to the downstream consequences on viral RNA replication and virion assembly. Furthermore, this guide will elucidate the structural basis of resistance-associated substitutions (RASs) and detail the key experimental methodologies employed to characterize this pivotal drug-target interaction.

The Enigmatic Target: HCV NS5A, a Multifunctional Orchestrator of the Viral Lifecycle

The Hepatitis C virus is a single-stranded RNA virus that establishes a chronic infection in a significant portion of affected individuals, often leading to severe liver pathologies.[1] The viral genome encodes a single polyprotein that is processed into ten mature proteins, including the non-structural protein 5A (NS5A).[2][3] NS5A is a large, hydrophilic phosphoprotein devoid of any known enzymatic activity.[4][5] Instead, it functions as a critical scaffolding protein, orchestrating a complex network of interactions with both viral and host factors to regulate multiple stages of the HCV lifecycle.[4][5]

Structurally, NS5A is composed of an N-terminal amphipathic helix that anchors the protein to the endoplasmic reticulum membrane, followed by three distinct domains (I, II, and III) interspersed by low-complexity sequences.[5][6] Domain I is crucial for RNA binding and dimerization, forming the primary target for Ledipasvir and other NS5A inhibitors.[7][8] Domains II and III are more flexible and are involved in interactions with other viral proteins and host factors, playing roles in virion assembly and modulation of the host immune response.[5][9] NS5A exists in two phosphorylated states, a basally phosphorylated form (p56) and a hyperphosphorylated form (p58), with the equilibrium between these two forms thought to regulate its diverse functions.[10]

The multifaceted roles of NS5A in the HCV lifecycle, including its essential contributions to the formation of the viral replication complex and the assembly of new viral particles, underscore its importance as a prime target for antiviral intervention.[3][11]

Ledipasvir's Molecular Gambit: Direct and High-Affinity Binding to NS5A Domain I

Ledipasvir exerts its potent anti-HCV effect through a direct and high-affinity interaction with Domain I of the NS5A protein.[2][12] This binding event is the cornerstone of its mechanism of action, leading to a cascade of downstream effects that ultimately halt viral propagation.

The Dimeric Interface: Ledipasvir's Binding Cleft

Crystallographic studies have revealed that Domain I of NS5A exists as a dimer, and it is this dimeric conformation that Ledipasvir is believed to target.[8][13] The drug binds to a cleft at the dimer interface, a region characterized by a high degree of conservation across different HCV genotypes.[8] This symmetrical binding to the dimeric structure is a hallmark of many NS5A inhibitors.[13]

cluster_NS5A NS5A Dimer (Domain I) Monomer_A NS5A Monomer A Monomer_B NS5A Monomer B Monomer_A->Monomer_B Dimerization Ledipasvir Ledipasvir Ledipasvir->Monomer_A Binds to Dimer Interface Ledipasvir->Monomer_B Binds to Dimer Interface

Caption: Ledipasvir binding to the NS5A Domain I dimer.

Consequences of Binding: Disruption of NS5A Function

The binding of Ledipasvir to the NS5A dimer induces conformational changes that disrupt its critical functions in the viral lifecycle:[11]

  • Inhibition of RNA Binding: A primary consequence of Ledipasvir binding is the allosteric inhibition of NS5A's ability to bind to viral RNA.[14] This is a critical blow to the virus, as NS5A's interaction with the viral genome is essential for the formation and function of the replication complex.[14]

  • Disruption of the Replication Complex: By interfering with NS5A's scaffolding function, Ledipasvir prevents the proper assembly of the viral replication machinery, a multiprotein complex anchored to intracellular membranes.[11][15]

  • Impairment of Virion Assembly: NS5A also plays a crucial role in the late stages of the viral lifecycle, facilitating the assembly of new viral particles.[3][16] Ledipasvir's disruption of NS5A function extends to this process, further contributing to its potent antiviral effect.

cluster_HCV_Lifecycle HCV Lifecycle Stages cluster_Ledipasvir_Action Ledipasvir Mechanism Replication Viral RNA Replication Assembly Virion Assembly Ledipasvir Ledipasvir NS5A_Binding Binds to NS5A Dimer Ledipasvir->NS5A_Binding RNA_Binding_Inhibition Inhibits RNA Binding NS5A_Binding->RNA_Binding_Inhibition Assembly_Impairment Impairs Virion Assembly NS5A_Binding->Assembly_Impairment Replication_Disruption Disrupts Replication Complex RNA_Binding_Inhibition->Replication_Disruption Replication_Disruption->Replication Blocks Assembly_Impairment->Assembly Blocks

Caption: Downstream effects of Ledipasvir binding to NS5A.

The Achilles' Heel: Resistance-Associated Substitutions (RASs)

The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of amino acid substitutions in NS5A that reduce the efficacy of Ledipasvir. These are known as resistance-associated substitutions (RASs).[17]

Structural Basis of Resistance

RASs typically occur in or near the Ledipasvir binding site in Domain I of NS5A.[7] These mutations, such as the well-characterized Y93H substitution, reduce the binding affinity of Ledipasvir for NS5A, thereby diminishing its inhibitory effect.[2][12] This decreased binding affinity is the molecular basis for the observed resistance.[2][14]

Quantifying Resistance

The impact of RASs on Ledipasvir's potency is quantified by measuring the fold-change in the half-maximal effective concentration (EC50) in cell-based replicon assays.[18]

NS5A VariantLedipasvir EC50 (pM)Fold-Change in EC50 vs. Wild-Type
Wild-Type (Genotype 1a)31-
Y93H Mutant (Genotype 1b)~5300>170
L31V MutantSignificantly IncreasedVaries by study

Data compiled from multiple sources.[2][19]

Experimental Methodologies for Characterizing the Ledipasvir-NS5A Interaction

A variety of sophisticated experimental techniques are employed to elucidate the mechanism of action of Ledipasvir.

HCV Replicon Assays: A Cell-Based System for Antiviral Testing

HCV replicon systems are invaluable tools for studying viral replication in a controlled laboratory setting and for evaluating the potency of antiviral compounds.[20] These systems utilize genetically engineered HCV genomes that can replicate within cultured human liver cells but do not produce infectious virus particles, making them safe to handle.[20]

  • Cell Seeding: Plate Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates.

  • Compound Dilution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Treatment: Add the diluted compound to the cells and incubate for a defined period (e.g., 72 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which is directly proportional to the level of HCV RNA replication.

  • Data Analysis: Plot the luciferase signal against the drug concentration to determine the EC50 value.

Direct Binding Assays: Quantifying the Drug-Target Interaction

Direct binding assays are essential for confirming the physical interaction between Ledipasvir and NS5A and for quantifying the binding affinity.

  • Protein Immobilization: Incubate purified, recombinant His-tagged NS5A with Ni-NTA agarose beads to immobilize the protein.

  • Binding Reaction: Add radiolabeled ([³H]) Ledipasvir to the beads at varying concentrations and incubate to allow binding to reach equilibrium.

  • Washing: Wash the beads extensively to remove unbound Ledipasvir.

  • Elution: Elute the NS5A-Ledipasvir complex from the beads.

  • Quantification: Measure the amount of radioactivity in the eluate using liquid scintillation counting to determine the amount of bound Ledipasvir.

  • Data Analysis: Analyze the binding data to calculate the dissociation constant (Kd), a measure of binding affinity.[2]

X-ray Crystallography: Visualizing the Molecular Interaction

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and protein-ligand complexes at atomic resolution.[15] While a co-crystal structure of Ledipasvir bound to NS5A is not publicly available, the structures of the apo-NS5A Domain I dimer have provided invaluable insights into the drug's binding site.[4][21]

  • Protein Expression and Purification: Produce and purify large quantities of the target protein (NS5A Domain I).

  • Crystallization: Screen for conditions that induce the formation of well-ordered protein crystals. This can be done with the ligand present (co-crystallization) or by soaking pre-formed crystals in a ligand-containing solution.[10][13]

  • X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction pattern.[22]

  • Structure Determination and Refinement: Process the diffraction data to calculate an electron density map and build an atomic model of the protein-ligand complex.[22]

cluster_Workflow Experimental Workflow cluster_Outputs Key Outputs Replicon_Assay HCV Replicon Assay EC50 EC50 (Potency) Replicon_Assay->EC50 Binding_Assay Direct Binding Assay Kd Kd (Binding Affinity) Binding_Assay->Kd Crystallography X-ray Crystallography Structure 3D Structure Crystallography->Structure EC50->Binding_Assay Informs Structure->Binding_Assay Guides

Caption: Interplay of key experimental techniques.

Conclusion

This compound represents a triumph of modern drug discovery, effectively targeting a non-enzymatic viral protein with high potency and specificity. Its mechanism of action, centered on the direct binding to the dimeric interface of NS5A Domain I, leads to the multifaceted disruption of the HCV lifecycle. Understanding this intricate molecular mechanism, along with the structural basis of resistance, is paramount for the development of next-generation HCV therapies and for addressing the ongoing challenges of viral drug resistance. The experimental methodologies detailed herein provide a robust framework for the continued investigation of NS5A inhibitors and other novel antiviral agents.

References

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  • Love, R. A., Brodsky, O., Hickey, M. J., Wells, P. A., & Cronin, C. N. (2009). Crystal structure of a novel dimeric form of NS5A domain I protein from hepatitis C virus. Journal of virology, 83(8), 4395–4403. [Link]

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  • Wikipedia. (n.d.). Hepatitis C. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are NS5A inhibitors and how do they work?. Retrieved from [Link]

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  • Sarrazin, C., Dvory-Sobol, H., Svarovskaia, E. S., Doehle, B. P., Pang, P. S., McHutchison, J. G., & Miller, M. D. (2016). Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment With Ledipasvir and Sofosbuvir. Gastroenterology, 151(3), 501–512.e1. [Link]

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  • ARUP Consult. (2025, December 3). Hepatitis C Virus (HCV) NS5A Drug Resistance by Sequencing. Retrieved from [Link]

  • Gao, M., Nettles, R. E., Belema, M., Snyder, L. B., Fridell, R. A., Serrano-Wu, M. H., Langley, D. R., Sun, J. H., O'Boyle, D. R., 2nd, Lemm, J. A., Wang, C., Knipe, J. O., Chien, C., Colonno, R. J., Grasela, D. M., Meanwell, N. A., & Hamann, L. G. (2010). Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052. Journal of virology, 84(14), 7833–7844. [Link]

  • Marcotrigiano, J., & Tellinghuisen, T. L. (2009). Purification and crystallization of NS5A domain I of hepatitis C virus. Methods in molecular biology (Clifton, N.J.), 510, 85–94. [Link]

  • Lee, Y. L., Lin, Y. J., & Chen, S. S. (2020). Functional Role of Hepatitis C Virus NS5A in the Regulation of Autophagy. International journal of molecular sciences, 21(11), 4068. [Link]

  • Sharafi, H., & Alavian, S. M. (2018). Prevalence of Naturally-Occurring NS5A and NS5B Resistance-Associated Substitutions in Iranian Patients With Chronic Hepatitis C Infection. Frontiers in microbiology, 9, 2800. [Link]

  • Meanwell, N. A. (2014). Discovery and Development of Hepatitis C Virus NS5A Replication Complex Inhibitors. Journal of medicinal chemistry, 57(15), 6219–6243. [Link]

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  • Wikipedia. (n.d.). Hepatitis C virus nonstructural protein 5A. Retrieved from [Link]

  • Love, R. A., Brodsky, O., Hickey, M. J., Wells, P. A., & Cronin, C. N. (2009). Crystal structure of a novel dimeric form of NS5A domain I protein from hepatitis C virus. Journal of virology, 83(8), 4395–4403. [Link]

  • Belema, M., & Meanwell, N. A. (2014). Targeting the NS5A protein of HCV: an emerging option. Expert opinion on therapeutic targets, 18(5), 485–503. [Link]

  • Saeed, M., & Rice, C. M. (2016). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in microbiology, 7, 69. [Link]

  • JoVE. (2022, July 12). Hepatitis C Virus Replication Analysis | Protocol Preview. Retrieved from [Link]

  • Yi, M., & Lemon, S. M. (2009). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial agents and chemotherapy, 53(8), 3435–3445. [Link]

Sources

A Technical Guide to the In Vitro Antiviral Activity of Ledipasvir Against Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ledipasvir is a highly potent, direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] This technical guide provides an in-depth analysis of the in vitro antiviral activity of Ledipasvir across various HCV genotypes. We will explore its mechanism of action, detail the standardized experimental protocols for assessing its potency using HCV replicon systems, present a comprehensive summary of its genotype-specific efficacy, and discuss the critical aspects of resistance-associated variants (RAVs). This document is intended for researchers, virologists, and drug development professionals engaged in HCV antiviral research.

Introduction: Targeting the Achiles' Heel of HCV

Hepatitis C Virus (HCV) infection is a major global health concern, with millions of individuals chronically infected worldwide.[2] The development of direct-acting antivirals has revolutionized treatment, offering high cure rates with well-tolerated, all-oral regimens.[3][4] A key target in this therapeutic revolution is the HCV NS5A protein, a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[1][2]

Ledipasvir (formerly GS-5885) emerged as a first-in-class NS5A inhibitor, demonstrating picomolar to low nanomolar potency in vitro.[2][5] It functions by directly binding to NS5A, disrupting its critical functions and halting the viral lifecycle.[2][6] Understanding the specific activity of Ledipasvir against the diverse genotypes of HCV is fundamental for its clinical application and for the development of next-generation pangenotypic inhibitors. This guide focuses on the in vitro methodologies used to characterize Ledipasvir's antiviral profile, providing both the procedural "how" and the scientific "why" behind these critical assays.

Mechanism of Action: Direct Inhibition of NS5A Function

The efficacy of Ledipasvir is rooted in its high-affinity, specific binding to the N-terminus of the HCV NS5A protein.[6] NS5A is crucial for the formation of the membranous web, the site of HCV RNA replication, and it also plays a role in virion assembly.[2] By binding to NS5A, Ledipasvir is thought to induce a conformational change that disrupts these functions, effectively bringing viral replication to a standstill.[6][7]

Resistance to Ledipasvir is conferred by specific amino acid substitutions in the NS5A protein, which reduce the binding affinity of the drug.[2][6] This direct correlation between reduced binding and antiviral resistance provides strong evidence that NS5A is the direct target of Ledipasvir.[6]

cluster_host_cell Hepatocyte cluster_replication Replication Cycle HCV HCV Virion Enters Cell Translation Viral RNA Translation & Polyprotein Processing HCV->Translation HCV->Translation NS5A NS5A Protein Function (Replication Complex Assembly) Translation->NS5A Replication HCV RNA Replication (Membranous Web) NS5A->Replication Assembly Virion Assembly & Egress Replication->Assembly Assembly->HCV_out New Virions Ledipasvir Ledipasvir Ledipasvir->Block Block->NS5A Direct Binding Disrupts Function

Caption: Mechanism of Ledipasvir Action in the HCV Lifecycle.

In Vitro Potency of Ledipasvir Across HCV Genotypes

The primary method for determining the in vitro potency of an antiviral agent like Ledipasvir is the HCV replicon assay.[8] These are cell-based systems where Huh-7 human hepatoma cells are engineered to support the autonomous replication of an HCV subgenomic RNA (a "replicon").[9] The replicon typically contains a reporter gene, such as firefly luciferase, allowing for a quantitative measure of viral replication.[10]

The potency of Ledipasvir varies significantly across different HCV genotypes and subtypes. It is most potent against genotypes 1a and 1b, with 50% effective concentration (EC50) values in the picomolar range.[2][11] Its activity is also high against genotypes 4a, 5a, and 6a.[12] However, Ledipasvir demonstrates relatively lower activity against genotypes 2a, 2b, 3a, and 6e, with EC50 values in the nanomolar range.[2][12]

Table 1: Summary of Ledipasvir EC50 Values Against HCV Genotype Replicons

HCV Genotype/Subtype Mean EC50 (nM) Potency Range Citation(s)
Genotype 1a 0.031 Picomolar [2][11][12]
Genotype 1b 0.004 Picomolar [2][11][12]
Genotype 2a ~16 Nanomolar [2][12]
Genotype 2b ~113 Nanomolar [2][12]
Genotype 3a ~18 Nanomolar [2][12]
Genotype 4a 0.39 Sub-nanomolar [2][13]
Genotype 4d 0.11 Sub-nanomolar [2][12]
Genotype 5a 0.15 Sub-nanomolar [2][11]
Genotype 6a 1.1 Nanomolar [2][12]

| Genotype 6e | ~530 | Nanomolar |[2][12] |

Note: EC50 values are derived from multiple studies and represent mean or typical values obtained from in vitro replicon assays. Actual values may vary based on specific replicon constructs and assay conditions.

Experimental Methodology: A Self-Validating Protocol

The following section details a robust, self-validating protocol for determining the EC50 value of Ledipasvir diacetone in an HCV replicon system. The inclusion of both positive (e.g., another known inhibitor) and negative (vehicle) controls is critical for data integrity.

Preparation of this compound Stock Solutions

Causality: this compound is a common form used for in vitro studies.[5][14] A high-concentration stock solution in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) is required due to the low aqueous solubility of the compound.[5][15] This allows for minimal solvent concentration in the final cell culture medium, reducing potential solvent-induced cytotoxicity.

  • Reagent: this compound/acetone salt.[5]

  • Solvent: 100% cell culture grade DMSO.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution.

    • Create serial dilutions from this stock solution in 100% DMSO to prepare a concentration range for the assay. This "compound plate" will be used to treat the cells.

    • Store stock solutions at -20°C or -80°C for long-term stability.

HCV Replicon Assay Workflow

This workflow is designed for a 96-well plate format, which is suitable for medium-to-high-throughput screening.[10]

cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis start Start seed_cells 1. Seed Huh-7 cells harboring HCV replicon (e.g., 5,000 cells/well) start->seed_cells incubate_adhere 2. Incubate for 24h to allow cell adherence seed_cells->incubate_adhere add_compound 3. Add serially diluted This compound (Final DMSO ~0.5%) incubate_adhere->add_compound incubate_compound 4. Incubate for 72h at 37°C add_compound->incubate_compound lyse_cells 5. Lyse cells and add luciferase substrate incubate_compound->lyse_cells read_luminescence 6. Measure luminescence (Signal ∝ HCV Replication) lyse_cells->read_luminescence normalize_data 7. Normalize data to vehicle (DMSO) control read_luminescence->normalize_data plot_curve 8. Plot dose-response curve (% Inhibition vs. [Log C]) normalize_data->plot_curve calc_ec50 9. Calculate EC50 using non-linear regression plot_curve->calc_ec50 end End calc_ec50->end

Caption: Standard Workflow for HCV Replicon-Based Antiviral Assay.
Step-by-Step Protocol
  • Cell Seeding:

    • Culture Huh-7 cells containing the desired HCV genotype replicon (e.g., genotype 1b luciferase replicon) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of culture medium without G418.[10]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound in a separate 96-well plate.

    • Add the diluted compounds to the cell plates. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[10] Include wells with vehicle control (DMSO only) and a positive control.

    • Trustworthiness Check: The vehicle control defines 100% replication (0% inhibition), while a known inhibitor validates assay sensitivity.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO2. This duration allows for multiple rounds of viral replication and provides a robust signal window to measure inhibition.

  • Lysis and Luminescence Reading:

    • Remove the culture medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega's Bright-Glo™).[10]

    • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the level of HCV replicon RNA.[9]

  • Data Analysis and EC50 Calculation:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data: Calculate the percentage of inhibition for each drug concentration relative to the vehicle (DMSO) control.

      • % Inhibition = 100 * (1 - [Signal_drug / Signal_DMSO])

    • Plot the % Inhibition versus the logarithm of the drug concentration.

    • Fit the data to a four-parameter variable slope equation using non-linear regression software (e.g., GraphPad Prism) to determine the EC50 value.

Resistance Profile and Cross-Resistance

Prolonged exposure to an antiviral in vitro can lead to the selection of resistant viral populations. For Ledipasvir, the most common resistance-associated variants (RAVs) emerge at specific positions within the NS5A protein.[2]

  • Key RAVs: For genotype 1a, the most significant RAVs include substitutions at positions M28, Q30, L31, and Y93 (e.g., Y93H).[2][16] For genotype 1b, the Y93H substitution is a primary RAV.[16]

  • Impact on Potency: The presence of these RAVs can dramatically reduce the in vitro activity of Ledipasvir, requiring higher concentrations to achieve the same level of inhibition. For example, the Y93H mutation in a genotype 1a replicon can decrease Ledipasvir susceptibility by over 100-fold.[17]

  • Cross-Resistance: Ledipasvir remains fully active against replicons containing RAVs to other classes of DAAs, such as NS3/4A protease inhibitors and NS5B polymerase inhibitors.[2][12] This is a critical factor for its successful use in combination therapies, such as with the NS5B inhibitor Sofosbuvir.[18]

The assessment of resistance is performed by introducing specific mutations into the replicon backbone via site-directed mutagenesis and then running the antiviral assay as described above to determine the fold-change in EC50 compared to the wild-type replicon.[8][17]

Conclusion

Ledipasvir is a powerful inhibitor of HCV replication, demonstrating exceptional potency against genotypes 1a and 1b and robust activity against genotypes 4, 5, and 6.[1][2] Its efficacy is lower against genotypes 2 and 3, highlighting the genotype-specific nature of its interaction with the NS5A protein. The in vitro HCV replicon assay is the gold-standard for quantifying this activity and is an indispensable tool in the discovery and development of HCV therapeutics. A thorough understanding of its genotype coverage, mechanism of action, and potential for resistance provides the fundamental scientific basis for its clinical use in treating chronic hepatitis C.

References

  • Wong, K. A., et al. (2016). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • PubMed. (2016). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. PubMed. Available at: [Link]

  • Zhang, W. (2024). Ledipasvir: An Antiviral Medication. Journal of Molecular and Organic Chemistry. Available at: [Link]

  • RxList. (2021). How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names. RxList. Available at: [Link]

  • Afdhal, N., et al. (2014). Ledipasvir and sofosbuvir for previously treated HCV genotype 1 infection. The New England Journal of Medicine. Available at: [Link]

  • Deterding, K., et al. (2017). Ledipasvir plus sofosbuvir fixed-dose combination for 6 weeks in patients with acute hepatitis C virus genotype 1 monoinfection (HepNet Acute HCV IV): an open-label, single-arm, phase 2 study. The Lancet Infectious Diseases. Available at: [Link]

  • AASLD-IDSA. (n.d.). HCV Resistance Primer. HCV Guidance. Available at: [Link]

  • Flores, B., & Naggie, S. (2017). An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection. Expert Review of Clinical Pharmacology. Available at: [Link]

  • Kohli, A., et al. (2016). Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study. Clinical Infectious Diseases. Available at: [Link]

  • Mogalian, E., & Ballow, C. (2015). Ledipasvir/Sofosbuvir: A Review of the Clinical Efficacy and Safety of a New Regimen for the Treatment of Hepatitis C Virus. Pharmacy and Therapeutics. Available at: [Link]

  • Ashley, J., et al. (2015). Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent. PLoS One. Available at: [Link]

  • Gottwein, J. M., et al. (2011). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Biopharmaceutics Review for NDA 212477. accessdata.fda.gov. Available at: [Link]

  • Medscape. (2024). Hepatitis C Medication. Medscape Reference. Available at: [Link]

  • Shrestha, S., et al. (2025). The Genotypes/Subtypes and Antiviral Drug Resistance of the Hepatitis C Virus from Patients in a Tertiary Care Hospital in Nepal. Tropical Medicine and Infectious Disease. Available at: [Link]

  • ARUP Laboratories. (2025). Hepatitis C Virus (HCV) NS5A Drug Resistance by Sequencing. ARUP Consult. Available at: [Link]

  • Ahmed, H., et al. (2024). Prevalence of Drug Resistance Associated Substitutions in Persons With Chronic Hepatitis C Infection and Virological Failure Following Initial or Re-treatment With Pan-genotypic Direct-Acting Antivirals: A Systematic Review and Meta-analysis. Open Forum Infectious Diseases. Available at: [Link]

  • Gasimov, A., et al. (2025). Prevalence of resistance-associated substitutions (RAS) in hepatitis C virus in the Former Soviet Union countries. BMJ Open Gastroenterology. Available at: [Link]

  • El-Diwany, R., & Pawlotsky, J. M. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology. Available at: [Link]

  • Fu, Q. X., et al. (2010). Screening compounds against HCV based on MAVS/IFN-β pathway in a replicon model. World Journal of Gastroenterology. Available at: [Link]

  • Johnson, W., et al. (2020). Safety Assessment of Diacetone Alcohol as Used in Cosmetics. International Journal of Toxicology. Available at: [Link]

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An In-depth Technical Guide to Investigating Off-Target Effects of Ledipasvir Diacetone in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Target – The Imperative of Off-Target Profiling

Ledipasvir, a cornerstone in the treatment of Chronic Hepatitis C, has demonstrated remarkable efficacy through its targeted inhibition of the viral NS5A protein, a key component in the Hepatitis C virus (HCV) replication machinery.[1][2] Available as a fixed-dose combination with sofosbuvir, it has revolutionized antiviral therapy.[1][2] While its on-target effects are well-documented, a comprehensive understanding of any potential off-target interactions within human cells is crucial for a complete safety and efficacy profile. The term "Ledipasvir diacetone" refers to a specific salt form of the active drug; for the purposes of this guide, we will refer to the active moiety as Ledipasvir.[3]

Some reports suggest that Ledipasvir's activity is highly specific to HCV, with minimal cytotoxicity in other cell lines.[4] However, the potential for off-target effects, as suggested by broad GHS hazard statements and isolated clinical observations, warrants a systematic investigation.[5] This guide provides a structured, in-depth framework for researchers, scientists, and drug development professionals to meticulously investigate the potential off-target effects of Ledipasvir in cellular models. We will move from broad cytotoxic screening to deep mechanistic investigations, providing the rationale and detailed protocols for each stage.

Part 1: Foundational Analysis – Cytotoxicity and Cellular Health Assessment

The initial phase of any off-target investigation is to establish the cytotoxic potential of the compound across a range of concentrations and in relevant cell lines. This provides a crucial therapeutic window and informs the concentrations used in subsequent, more sensitive assays.

Rationale for Cell Line Selection

The choice of cell lines is a critical experimental parameter. A multi-faceted approach is recommended:

  • Liver-derived cells: Given that the liver is the primary site of HCV infection and Ledipasvir's therapeutic action, human hepatoma cell lines such as HepG2 or Huh7 are essential. These lines provide a physiologically relevant context for assessing hepatotoxicity.

  • Renal cells: As the kidneys are a major route of elimination for many metabolites, a cell line like HEK293 (Human Embryonic Kidney) is a valuable addition to screen for potential nephrotoxicity.

  • Cardiomyocytes: To investigate potential cardiotoxicity, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the gold standard due to their physiological relevance.[6]

  • A panel of diverse cancer cell lines: To broadly screen for any unexpected anti-proliferative effects, a panel such as the NCI-60 can be utilized, though a smaller, representative panel is often sufficient for initial screening.

Experimental Design: Dose-Response and Time-Course

A matrix of concentrations and time points should be employed. Based on Ledipasvir's potent in-vitro anti-HCV activity (EC50 values in the picomolar to nanomolar range), a wide concentration range is recommended for off-target screening, for example, from 1 nM to 100 µM.[7][8][9] This ensures the capture of both high-potency off-target effects and lower-potency cytotoxicity.

  • Time points: 24, 48, and 72 hours are standard incubation times to assess both acute and chronic effects.

Primary Cytotoxicity Assays

A combination of assays measuring different aspects of cellular health provides a more robust assessment than a single method.

  • Metabolic Viability Assay (e.g., MTT or AlamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of viable cells, providing an indication of overall cell health.[10]

  • Membrane Integrity Assay (e.g., LDH Release): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of plasma membrane rupture and necrosis.[5]

Table 1: Representative Data from Initial Cytotoxicity Screening

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2 MTT>10095.478.2
LDH>100>10092.1
HEK293 MTT>100>10085.6
LDH>100>100>100
hiPSC-CMs MTT>100>100>100
LDH>100>100>100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part 2: Probing the Molecular Landscape – Unbiased "-Omics" Approaches

Once a preliminary understanding of Ledipasvir's cytotoxic profile is established, the next logical step is to employ unbiased, high-throughput methods to identify potential molecular targets and perturbed pathways.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Deep Mechanistic Analysis cluster_2 Tier 3: Pathway & Target Validation A Ledipasvir Treatment (Non-cytotoxic concentrations) B Cell Lysis & Sample Prep A->B C Transcriptomics (RNA-Seq) Identifies altered gene expression B->C D Proteomics (Mass Spec) Identifies changes in protein abundance B->D E Kinome Profiling Assesses kinase activity modulation B->E F Bioinformatic Analysis (Pathway Enrichment, Network Analysis) C->F D->F E->F G Hypothesis Generation (Potential Off-Targets & Pathways) F->G H Functional Validation Assays G->H

Figure 1: A tiered workflow for investigating off-target effects.

Transcriptomics (RNA-Seq)

Transcriptomic analysis provides a global view of changes in gene expression following drug treatment.[11][12][13] This can reveal the upregulation or downregulation of pathways associated with cellular stress, toxicity, or unexpected pharmacological responses.

  • Rationale: By treating cells with non-cytotoxic concentrations of Ledipasvir, any observed changes in gene expression are more likely to be due to specific off-target interactions rather than a general stress response to cell death.

Proteomics

Quantitative proteomics, typically performed using mass spectrometry, directly measures changes in the abundance of thousands of proteins.[3][14][15][16] This approach is complementary to transcriptomics and can identify post-transcriptional effects of the drug.

  • Rationale: Changes in protein levels can provide more direct evidence of a functional cellular response to the drug. Chemical proteomics can further be employed to identify direct binding partners of Ledipasvir.

Kinome Profiling

Protein kinases are a major class of drug targets and are frequently implicated in off-target effects. Kinome profiling assays assess the effect of a compound on the activity of a large panel of kinases.[17][18][19][20]

  • Rationale: Given that many drugs unintentionally inhibit or activate kinases, a broad kinome screen is a prudent step in a thorough off-target investigation.

Experimental Protocol 2: General Workflow for Transcriptomic Analysis (RNA-Seq)
  • Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency and treat with a non-cytotoxic concentration of Ledipasvir (e.g., 1 µM) and a vehicle control for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, ensuring high purity and integrity.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Perform quality control of the sequencing reads, align them to the human reference genome, and quantify gene expression.

  • Differential Expression and Pathway Analysis: Identify differentially expressed genes between the Ledipasvir-treated and control groups. Use bioinformatics tools to perform pathway enrichment analysis to identify perturbed biological processes.

Part 3: Mechanistic Deep Dive – Investigating Specific Cellular Functions

The results from the "-omics" screens will generate hypotheses about specific cellular pathways or components that may be affected by Ledipasvir. This section outlines targeted assays to validate these hypotheses.

G cluster_0 Mitochondrial Function cluster_1 ER Stress cluster_2 Transporter Activity A Hypothesis from -Omics Data B Measure Oxygen Consumption Rate (OCR) A->B E Monitor XBP1 Splicing A->E H P-gp/BCRP Inhibition Assays A->H C Assess Mitochondrial Membrane Potential D Quantify ATP Production F Measure CHOP Expression G Assess eIF2α Phosphorylation

Figure 2: Targeted assays for mechanistic validation.

Mitochondrial Toxicity Assessment

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[21][22][23][24] Assays to evaluate mitochondrial health are therefore a critical component of a comprehensive safety assessment.

  • Oxygen Consumption Rate (OCR): A direct measure of mitochondrial respiration, which can be assessed using platforms like the Seahorse XF Analyzer.

  • Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health, which can be measured using fluorescent dyes like TMRM or JC-1.

  • ATP Production: Quantifying cellular ATP levels provides a functional readout of mitochondrial energy production.

Endoplasmic Reticulum (ER) Stress

The ER is central to protein folding and calcium homeostasis. Disruption of these processes can lead to ER stress and apoptosis.[25][26][27][28][29]

  • Markers of the Unfolded Protein Response (UPR): The UPR is a signaling network activated by ER stress. Key markers to assess include the splicing of XBP1 mRNA and the expression of the transcription factor CHOP.

Interaction with Drug Transporters

Ledipasvir is known to be an inhibitor of the drug transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[30][31] In-vitro assays can confirm and quantify this interaction.

  • Vesicular Transport Assays: Using membrane vesicles expressing P-gp or BCRP, the ability of Ledipasvir to inhibit the transport of a known substrate can be measured.

  • Cell-based Transport Assays: Using polarized cell monolayers (e.g., MDCK-MDR1), the effect of Ledipasvir on the bidirectional transport of a probe substrate can be determined.[32]

Experimental Protocol 3: P-gp Inhibition Assay using a Fluorescent Substrate
  • Cell Culture: Culture MDCKII-MDR1 cells on permeable supports until a polarized monolayer is formed.

  • Compound Incubation: Pre-incubate the cells with various concentrations of Ledipasvir or a positive control inhibitor (e.g., Verapamil) for 30-60 minutes.

  • Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to the basolateral chamber.

  • Sampling: At various time points, take samples from the apical chamber.

  • Fluorescence Measurement: Measure the fluorescence of the samples using a plate reader.

  • Data Analysis: Calculate the efflux ratio and determine the IC50 of Ledipasvir for P-gp inhibition.

Conclusion: Synthesizing the Evidence for a Comprehensive Profile

The investigation of off-target effects is not a linear process but rather an iterative one, where the results of broad screening assays inform the design of more focused, mechanistic studies. By systematically progressing from general cytotoxicity assessments to unbiased "-omics" approaches and finally to targeted functional assays, a comprehensive and reliable profile of Ledipasvir's interactions with human cells can be constructed. This multi-tiered approach, grounded in sound scientific principles and validated methodologies, is essential for a thorough understanding of the drug's safety profile and for the continued development of safe and effective therapeutics.

References

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  • An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection. PMC - NIH.
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Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Ledipasvir Diacetone

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount to successful formulation development. This guide provides an in-depth technical analysis of the solubility and stability of ledipasvir diacetone, a key antiviral agent, in common laboratory solvents. By elucidating the causal relationships behind its behavior in various chemical environments, this document serves as a practical resource for overcoming formulation challenges and ensuring the integrity of this critical therapeutic agent.

Introduction to Ledipasvir and its Diacetone Solvate

Ledipasvir is a potent, direct-acting antiviral agent against the Hepatitis C virus (HCV).[1] It functions by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1] In clinical practice, it is often co-formulated with other antiviral drugs to achieve high sustained virologic response rates. The ledipasvir molecule is a complex benzimidazole derivative.[1]

For formulation and manufacturing purposes, APIs are often isolated as solvates. Ledipasvir can form solvates with various solvents, including acetone. The user's query specifically mentions "this compound," which is a recognized solvate form.[2] Understanding the specific properties of this diacetone solvate is crucial as the presence of a co-former (in this case, acetone) can significantly influence the solubility and stability profile of the API compared to its free form.

Solubility Profile of this compound

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. The selection of an appropriate solvent system is a foundational step in the development of both analytical methods and dosage forms. This section details the solubility of ledipasvir, with a focus on its solvated forms, in a range of common laboratory solvents.

Qualitative and Quantitative Solubility Data

Published data provides a general overview of ledipasvir's solubility. It is reported to be freely soluble in methanol and ethanol, slightly soluble in acetone and isopropanol, and practically insoluble in water over the pH range of 3.0 to 7.5.[3] Below a pH of 2.3, its aqueous solubility increases slightly to 1.1 mg/mL.[3][4]

For the more specific acetone solvate, the following quantitative data has been reported:

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 39 mg/mL
Ethanol100 mg/mL[5]
WaterInsoluble[5]

It is important to note that the term "freely soluble" and "slightly soluble" are qualitative descriptors. For precise formulation work, quantitative solubility determination is essential. The provided data for the acetone solvate offers a more concrete starting point for solvent selection. The high solubility in DMSO and ethanol highlights their utility for preparing stock solutions for in vitro assays and as potential components in liquid formulations.

Factors Influencing Solubility

The solubility of ledipasvir is influenced by several factors:

  • pH: As a weakly basic compound, ledipasvir's solubility is pH-dependent, with increased solubility in acidic conditions.[4] This is a critical consideration for oral formulations, as the pH of the gastrointestinal tract varies significantly.

  • Solvent Polarity: The solubility in various organic solvents is dictated by the polarity of the solvent and its ability to form favorable intermolecular interactions with the ledipasvir molecule. The high solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol suggests that both hydrogen bonding and dipole-dipole interactions play a significant role in the solvation process.

  • Crystalline Form: The specific solid-state form of the API (e.g., amorphous vs. crystalline, different solvates) will impact its solubility. Solvates, like this compound, have different crystal lattice energies compared to the unsolvated form, which can lead to differences in their dissolution behavior.

Stability Profile of this compound

Ensuring the stability of an API throughout its shelf life is a non-negotiable aspect of drug development. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. This section outlines the stability of ledipasvir under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are a cornerstone of stability assessment, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[3] Studies on ledipasvir have revealed the following degradation profile:

  • Hydrolytic Stability: Ledipasvir is susceptible to degradation in hydrolytic conditions. Significant degradation has been observed in acidic, basic, and neutral aqueous solutions.[6][7] This underscores the importance of controlling moisture content in solid formulations and pH in liquid formulations.

  • Oxidative Stability: The molecule is also prone to oxidative degradation.[6][7] Exposure to oxidizing agents should be minimized during manufacturing and storage. The use of antioxidants in a formulation may be a viable strategy to mitigate this degradation pathway.

  • Thermal Stability: Ledipasvir is reported to be relatively stable under thermal stress.[6][8] This suggests that it can withstand typical manufacturing processes that involve heating, such as drying.

  • Photostability: The drug substance is also considered stable under photolytic conditions.[6][8] However, as a precautionary measure, protection from light is generally recommended for pharmaceutical products.

Stability in Common Laboratory Solvents

Methanol and acetonitrile are commonly used as mobile phase components in validated stability-indicating HPLC methods for ledipasvir.[3][7][8][9] This implies that ledipasvir exhibits sufficient stability in these solvents under the timeframe of the analytical procedure. However, for long-term storage of stock solutions, it is crucial to conduct dedicated stability studies.

Experimental Protocols

To aid researchers in their formulation and analytical development efforts, this section provides detailed, step-by-step methodologies for determining the solubility and stability of this compound.

Protocol for Thermodynamic (Shake-Flask) Solubility Determination

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[10][11][12][13][14]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., methanol, ethanol, acetone, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Validated HPLC-UV method for ledipasvir quantification

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a series of vials (in triplicate for each solvent). The exact amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.

    • Add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solids.

    • Centrifuge the vials at a high speed to pellet the undissolved solids.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial.

    • Dilute the filtered sample with the mobile phase of the HPLC method to a concentration within the calibrated range.

    • Analyze the diluted sample using the validated HPLC-UV method to determine the concentration of dissolved ledipasvir.

  • Data Analysis:

    • Calculate the solubility in mg/mL by correcting for the dilution factor.

    • Report the mean solubility and standard deviation for each solvent.

Protocol for Solution Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound in a selected solvent over time.

Objective: To assess the chemical stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound

  • Selected solvent

  • Volumetric flasks

  • Amber glass vials with screw caps

  • Validated stability-indicating HPLC-UV method

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the selected solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Sample Storage:

    • Aliquot the stock solution into several amber glass vials.

    • Store the vials under the desired conditions (e.g., room temperature, refrigerated, etc.).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from one of the vials.

    • Dilute the sample with the HPLC mobile phase to a suitable concentration for analysis.

    • Analyze the sample using the validated stability-indicating HPLC-UV method. The method should be capable of separating the intact ledipasvir peak from any potential degradation products.[6][8][9]

  • Data Analysis:

    • Calculate the percentage of ledipasvir remaining at each time point relative to the initial (time 0) concentration.

    • Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.

    • If degradation is observed, the degradation kinetics (e.g., zero-order, first-order) can be determined by plotting the concentration of ledipasvir versus time.

Visualizations

To further clarify the experimental workflows, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solids C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_prep Preparation & Storage cluster_analysis Time-Point Analysis cluster_quantification Quantification & Data Analysis A Prepare stock solution of this compound B Aliquot into amber vials A->B C Store under defined conditions B->C D Withdraw sample at T=0, 24h, 48h, etc. C->D E Dilute sample D->E F Analyze by stability-indicating HPLC E->F G Calculate % remaining and assess degradants F->G

Caption: Experimental Workflow for Solution Stability Assessment.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. The information presented herein, from quantitative solubility data to detailed experimental protocols and an understanding of its degradation pathways, is intended to empower researchers and formulation scientists. By applying these insights, the challenges associated with the formulation of this important antiviral agent can be effectively addressed, ultimately contributing to the development of safe and efficacious medicines.

References

  • Drug Stability Testing Guidance. (n.d.). Retrieved from [Link]

  • Agarwal, B., & Gandhi, S. (2020). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Characterization of its Degradants by LC-ESI-MS.
  • El-Kassem, M. A., El-Gizawy, S. M., El-Bardicy, M. G., & El-Gindy, A. (2017). Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms. Molecules, 22(8), 1345.
  • An improved process for the preparation of ledipasvir. (2017). Google Patents.
  • Jahan, S., Alam, M. M., Islam, M. S., Lira, D. N., & Rouf, A. S. S. (2022). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-UHPLC METHOD OF LEDIPASVIR. Malaysian Journal of Pharmaceutical Sciences, 20(1), 25-37.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). Dissolution Technologies, 17(4), 33-37.
  • Q1 Stability Testing of Drug Substances and Drug Products. (2025, April 11). U.S. Food and Drug Administration. Retrieved from [Link]

  • Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. (n.d.). World Health Organization. Retrieved from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH. Retrieved from [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Formes solides de lédipasvir et procédés pour la préparation de celles-ci. (2016). Google Patents.
  • Mastanamma, S. K., & Saidulu, P. (2017). Development and Validation of a Stability-indicating Method for the Simultaneous Estimation of Sofosbuvir and Ledipasvir by RP-HPLC. Indian Journal of Pharmaceutical Sciences, 79(5), 823-831.
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  • New Method Development, Validation and Stability Indicating Studies of Ledipasvir and Sofosbuvir in Bulk and Pharmaceutical Dosage Forms. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(2), 224-233.
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An In-Depth Technical Guide to the Target Validation of Ledipasvir in Hepatitis C Virus Replication

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the target validation of Ledipasvir, a potent direct-acting antiviral (DAA) against the Hepatitis C Virus (HCV). We will move beyond simple procedural lists to explore the causal logic behind experimental design, ensuring a self-validating system that confirms the non-structural protein 5A (NS5A) as the specific molecular target of Ledipasvir's antiviral activity.

The Strategic Imperative: Targeting HCV NS5A

Hepatitis C, an infectious liver disease caused by HCV, affects millions globally, with chronic infections leading to severe liver cirrhosis and hepatocellular carcinoma.[1][2] The development of DAAs has revolutionized treatment, achieving cure rates exceeding 90%.[3] These therapies target key viral proteins essential for the virus's life cycle.

The HCV genome encodes a single polyprotein that is cleaved into structural and non-structural (NS) proteins.[4] The NS proteins, including NS3/4A, NS4B, NS5A, and NS5B, form the viral replication complex, which orchestrates the synthesis of new viral RNA within a specialized cellular structure known as the "membranous web".[1][5][6]

NS5A: A Multifunctional Hub for Viral Replication

NS5A is a proline-rich phosphoprotein with no known enzymatic function, a characteristic that initially made it a challenging drug target.[4][7] Its essentiality stems from its role as a central organizer in the viral life cycle through a complex network of interactions with both viral and host factors.[4][6]

Key Functions of NS5A:

  • RNA Replication: As an essential component of the HCV replicase, NS5A is indispensable for viral RNA synthesis.[4][7]

  • Viral Assembly: It plays a crucial role in the assembly of new virus particles.[3][8]

  • Modulation of Host Pathways: NS5A interacts with numerous host cell proteins to manipulate cellular processes, including the innate immune response, thereby promoting viral persistence.[4][9]

  • Structural Scaffolding: NS5A exists in two primary phosphorylation states, a basal form (p56) and a hyperphosphorylated form (p58), which are critical for regulating its functions in replication and assembly.[7]

The multifaceted and indispensable nature of NS5A makes it a highly attractive target for antiviral intervention. Inhibiting NS5A disrupts multiple stages of the viral life cycle, leading to a potent antiviral effect.[3][10]

cluster_host_cell Hepatocyte Entry Entry Translation Translation Entry->Translation (+) RNA Genome Polyprotein_Processing Polyprotein_Processing Translation->Polyprotein_Processing Polyprotein Assembly Assembly Translation->Assembly Viral Proteins NS_Proteins NS_Proteins Polyprotein_Processing->NS_Proteins NS3-NS5B Replication_Complex Replication_Complex NS_Proteins->Replication_Complex Forms NS5A NS5A NS_Proteins->NS5A RNA_Replication RNA_Replication Replication_Complex->RNA_Replication (-) RNA -> (+) RNA RNA_Replication->Assembly New (+) RNA Egress Egress Assembly->Egress New Virions NS5A->Replication_Complex Essential Component NS5A->Assembly Regulates HCV_Virion HCV_Virion HCV_Virion->Entry

Caption: The HCV life cycle, highlighting NS5A's central role.

The Inhibitor: Ledipasvir (GS-5885)

Ledipasvir is a highly potent, second-generation NS5A inhibitor developed by Gilead Sciences.[8][11] It is a key component of the fixed-dose combination therapy Harvoni® (Ledipasvir/Sofosbuvir), which targets both NS5A and the NS5B RNA-dependent RNA polymerase.[12]

Proposed Mechanism of Action

While the precise molecular mechanism is still under investigation, Ledipasvir is understood to bind directly to the N-terminus (Domain I) of NS5A.[5] This binding event is thought to disrupt NS5A's functions in several ways:

  • Inhibition of Hyperphosphorylation: Ledipasvir may prevent the hyperphosphorylation of NS5A, a step believed to be critical for the switch from RNA replication to viral assembly.[12][13]

  • Disruption of Dimerization: NS5A functions as a dimer, and Ledipasvir's symmetrical structure suggests it acts on this dimeric form, interfering with its proper conformation and function.[5]

  • Altered Subcellular Localization: The drug may induce a redistribution of NS5A within the cell, disrupting the formation of functional replication complexes and leading to faulty viral assembly.[5][13]

Ledipasvir exhibits potent activity against HCV genotypes 1a, 1b, 4a, and 5a.[12][13] The term "Ledipasvir diacetone" refers to a specific solvate form of the active pharmaceutical ingredient.[14][15]

NS5A_Dimer NS5A Dimer (Functional) Replication_Complex Replication Complex Formation NS5A_Dimer->Replication_Complex Disrupted Viral_Assembly Viral Assembly NS5A_Dimer->Viral_Assembly Impaired HCV_Replication HCV Replication (Blocked) Replication_Complex->HCV_Replication Viral_Assembly->HCV_Replication

Caption: Ledipasvir's proposed mechanism of action on the NS5A dimer.

The Core Directive: A Self-Validating Target Identification Workflow

Confirming that a drug's antiviral effect is mediated solely through its intended target is one of the most critical steps in drug development. The following workflow provides a robust, multi-pronged approach to validate NS5A as the target of Ledipasvir.

step1 Step 1: Cell-Based Potency (HCV Replicon Assay) step2 Step 2: Target ID via Resistance (Selection & Sequencing) step1->step2 Potent activity confirmed step3 Step 3: Confirmation of RAS (Reverse Genetics) step2->step3 NS5A mutations identified step4 Step 4: Direct Binding Confirmation (Biophysical Assays) step3->step4 Mutations confer resistance conclusion Conclusion: NS5A is the Validated Target step4->conclusion Direct binding shown

Caption: The four-step workflow for Ledipasvir target validation.

Step 1: Establishing Cell-Based Potency with the HCV Replicon System

Causality: Before identifying a target, we must first confirm that the compound has potent and specific antiviral activity in a relevant cellular system. The HCV replicon system is the industry standard for this purpose, as it allows for the quantification of viral RNA replication independent of viral entry, assembly, and egress.[16][17]

Protocol: Luciferase-Based HCV Replicon Assay

  • Cell Seeding: Seed Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene into 96-well plates. Incubate for 12-24 hours to allow for cell adherence.[18]

  • Compound Dilution: Prepare a serial dilution series of this compound in 100% DMSO. Further dilute these stocks into the cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).[18]

  • Treatment: Remove the existing medium from the cells and add the medium containing the serially diluted Ledipasvir. Include "no drug" (vehicle control) and "no cells" (background) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.[18]

  • Cytotoxicity Assessment (CC₅₀): Prior to lysis, add a viability reagent (e.g., CellTiter-Blue®) and incubate for 2-4 hours. Measure fluorescence to determine cell health.[18]

  • Replication Assessment (EC₅₀): Lyse the cells and add a luciferase substrate. Measure luminescence, which is directly proportional to the level of HCV replicon RNA.

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle control (0% inhibition) and background (100% inhibition).

    • Plot the percent inhibition versus the log of Ledipasvir concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ (50% effective concentration).

    • Similarly, calculate the CC₅₀ (50% cytotoxic concentration) from the viability data.

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A high SI (>100) indicates specific antiviral activity.

Expected Outcome & Data Presentation:

Ledipasvir is expected to exhibit picomolar to low nanomolar potency, demonstrating its powerful effect on HCV replication.

CompoundGenotypeEC₅₀ (pM)CC₅₀ (µM)Selectivity Index (SI)
Ledipasvir 1a34>10>294,000
Ledipasvir 1b4>10>2,500,000
Table 1: Representative antiviral activity of Ledipasvir in HCV replicon assays. Data is illustrative based on published values.[15]
Step 2: Pinpointing the Target via In Vitro Resistance Selection

Causality: This is the cornerstone of target validation. The principle dictates that under selective pressure from a targeted inhibitor, the virus will evolve mutations within the gene encoding that target to evade the drug's effect.[19] By identifying these mutations, we can pinpoint the target protein.

Protocol: Resistance Selection in Replicon Cells

  • Initiation: Culture HCV replicon cells in the presence of Ledipasvir at a concentration equal to its EC₅₀.

  • Dose Escalation: Passage the cells every 3-5 days. Once the cell culture has recovered (as observed by cell health and replication levels), double the concentration of Ledipasvir.

  • Selection: Continue this process of passaging and dose escalation for several weeks or months until cell colonies emerge that can replicate efficiently in the presence of high concentrations of the drug (e.g., >100x EC₅₀).[20]

  • Clonal Isolation: Isolate several independent resistant colonies.

  • RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones and the parental (wild-type) replicon cells.

  • RT-PCR and Sequencing: Perform reverse transcription PCR (RT-PCR) to amplify the entire HCV non-structural region (NS3-NS5B). Sequence the resulting amplicons and compare the sequences from the resistant clones to the wild-type sequence to identify mutations.

Expected Outcome:

Mutations, known as Resistance-Associated Substitutions (RASs), will be consistently found within the NS5A gene across multiple independent resistant clones. Key RASs for Ledipasvir in genotype 1a include M28T, Q30H/R/E, L31M/V, and Y93H/N/C.[1][13][21] The clustering of mutations exclusively in NS5A is powerful evidence that it is the direct target.

Step 3: Definitive Confirmation by Reverse Genetics

Causality: While resistance selection identifies a strong correlation, it does not prove causation. Reverse genetics provides this proof. By engineering the identified RAS back into the original, drug-sensitive replicon, we can definitively test if that specific mutation is sufficient to confer resistance.[22]

Protocol: Site-Directed Mutagenesis and Phenotypic Analysis

  • Mutagenesis: Use a site-directed mutagenesis kit to introduce a specific, high-prevalence RAS (e.g., Y93H in NS5A) into the wild-type HCV replicon plasmid DNA.

  • Sequence Verification: Sequence the modified plasmid to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • In Vitro Transcription: Linearize the wild-type and mutant plasmids and use them as templates for in vitro transcription to generate replicon RNA.

  • Electroporation: Electroporate the wild-type and Y93H mutant RNAs into Huh-7 cells.

  • Phenotypic Assay: Seed the transfected cells into 96-well plates. After 24 hours, perform the same EC₅₀ determination assay as described in Step 1, treating both the wild-type and mutant replicon-harboring cells with a serial dilution of Ledipasvir.

  • Data Analysis: Calculate the EC₅₀ for Ledipasvir against both the wild-type and the Y93H mutant replicons. Determine the "fold-change" in resistance by dividing the mutant EC₅₀ by the wild-type EC₅₀.

Expected Outcome & Data Presentation:

The replicon containing the engineered NS5A-Y93H mutation will show a significantly higher EC₅₀ value for Ledipasvir compared to the wild-type, confirming that this single amino acid change in NS5A is sufficient to cause high-level resistance.

RepliconNS5A MutationLedipasvir EC₅₀ (pM)Fold-Change in Resistance
Wild-Type (WT)None~301x
MutantY93H>30,000>1,000x
Table 2: Representative data confirming the role of an NS5A RAS in conferring resistance to Ledipasvir. Data is illustrative.
Step 4: (Optional) Biophysical Confirmation of Direct Binding

Causality: To complement the cell-based data, biophysical assays can demonstrate a direct, physical interaction between the drug and its purified target protein. This helps to rule out indirect mechanisms of action.

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Expression: Express and purify recombinant, full-length NS5A protein (both wild-type and a variant containing a RAS like Y93H).

  • Chip Immobilization: Covalently immobilize the purified NS5A proteins onto a sensor chip surface.

  • Binding Analysis: Flow solutions containing various concentrations of Ledipasvir over the chip surface. A binding event will cause a change in the refractive index at the surface, which is measured in real-time as a response.

  • Data Analysis: Measure the association (kₐ) and dissociation (kₔ) rates to calculate the equilibrium dissociation constant (Kᴅ), a measure of binding affinity (Kᴅ = kₔ/kₐ). A lower Kᴅ indicates a higher binding affinity.

Expected Outcome:

Ledipasvir will demonstrate high-affinity binding (low Kᴅ) to the wild-type NS5A protein. Crucially, the binding affinity to the NS5A-Y93H mutant protein will be significantly reduced (a higher Kᴅ value), demonstrating that the resistance-conferring mutation directly impairs the drug-target interaction.

Synthesis and Conclusion

The systematic application of this four-step workflow provides an irrefutable body of evidence for target validation.

  • The HCV Replicon Assay establishes that Ledipasvir is a highly potent and specific inhibitor of viral RNA replication.

  • Resistance Selection studies demonstrate that the only genetic changes consistently selected for under drug pressure occur within the NS5A gene.

  • Reverse Genetics proves that a single amino acid change in NS5A is sufficient to confer high-level resistance, establishing a direct causal link between the target and the drug's activity.

  • Biophysical Assays confirm a direct, high-affinity physical interaction between Ledipasvir and the NS5A protein, which is weakened by the resistance mutation.

Collectively, these self-validating experiments confirm with the highest degree of scientific integrity that the antiviral activity of Ledipasvir is mediated through the specific and direct inhibition of the HCV NS5A protein. This foundational understanding was critical for its successful development and its role in the curative combination therapies that have transformed the treatment landscape for chronic Hepatitis C.[3][10][12]

References

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Introduction: The Challenge of HCV and the Rise of Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Binding Affinity of Ledipasvir for NS5A and its Resistance-Associated Substitutions

Hepatitis C Virus (HCV) infection represents a significant global health burden, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The advent of direct-acting antivirals (DAAs) has revolutionized treatment, offering high cure rates with minimal side effects. Among these, Ledipasvir stands out as a potent inhibitor of the HCV Non-Structural Protein 5A (NS5A), a critical component of the viral replication machinery.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the binding interaction between Ledipasvir and NS5A, with a particular focus on how resistance-associated substitutions (RASs) in NS5A impact this binding affinity and, consequently, therapeutic efficacy.

Ledipasvir: A Targeted Approach to Inhibiting HCV Replication

Ledipasvir is a highly effective antiviral agent that targets the HCV NS5A protein, which is essential for both viral RNA replication and the assembly of new virions.[1][2] While its precise mechanism is still under investigation, it is understood that Ledipasvir's binding to NS5A interferes with the protein's normal function. One leading hypothesis is that Ledipasvir prevents the hyperphosphorylation of NS5A, a state required for the production of viral proteins.[1][3] This targeted inhibition disrupts the viral life cycle, leading to a rapid decline in viral load. Ledipasvir is often used in a fixed-dose combination with Sofosbuvir, an NS5B polymerase inhibitor, creating a multi-pronged attack on the virus.[2] The active form of the drug is Ledipasvir, which can be formulated as a diacetone solvate for stability and manufacturing purposes.[4][5][6]

cluster_0 HCV Replication Complex cluster_1 Drug Action NS5A NS5A Protein NS5B NS5B Polymerase NS5A->NS5B Interaction Inhibition NS5A->Inhibition HCV_RNA Viral RNA NS5B->HCV_RNA Replication Ledipasvir Ledipasvir Ledipasvir->NS5A Binds to Inhibition->NS5B caption Ledipasvir's Mechanism of Action

Caption: Ledipasvir binds to NS5A, disrupting the HCV replication complex.

The Enigmatic Target: NS5A Structure and Function

NS5A is a large, proline-rich phosphoprotein with no known enzymatic activity.[7][8] It functions as a critical scaffold protein, orchestrating interactions between viral and host factors to facilitate viral replication and assembly.[7] Structurally, NS5A consists of three domains: an N-terminal amphipathic helix that anchors it to cellular membranes, a structured Domain I, and two largely disordered Domains II and III.[9] Ledipasvir and other NS5A inhibitors are believed to bind to Domain I.[10] The protein exists in different phosphorylation states, which regulate its function and interactions within the replication complex.[8]

The Evolution of Resistance: NS5A Resistance-Associated Substitutions (RASs)

The high replication rate and error-prone nature of the HCV RNA polymerase lead to the generation of a diverse viral population. Under the selective pressure of DAA therapy, viral variants with specific amino acid substitutions that reduce drug susceptibility can emerge. These are known as resistance-associated substitutions (RASs). For Ledipasvir, these RASs primarily occur in the NS5A protein.[11]

Key RASs for HCV genotype 1a include substitutions at positions K24, M28, Q30, L31, and Y93.[12] For genotype 1b, common RASs are found at positions L31 and Y93.[12][13] The presence of these RASs, particularly the Y93H mutation, can significantly reduce the efficacy of Ledipasvir-based regimens.[13] This reduction in efficacy is a direct consequence of diminished binding affinity between the drug and the mutated NS5A protein.[14][15]

cluster_wt Wild-Type NS5A cluster_mut Mutant NS5A (e.g., Y93H) cluster_outcome Treatment Outcome wt_ns5a NS5A Binding Site mut_ns5a Altered Binding Site viral_suppression Viral Suppression wt_ns5a->viral_suppression Leads to ldv_wt Ledipasvir ldv_wt->wt_ns5a High Affinity Binding (e.g., Kd = low nM) resistance Drug Resistance mut_ns5a->resistance Leads to ldv_mut Ledipasvir ldv_mut->mut_ns5a Reduced Affinity Binding (e.g., Kd = high nM) caption Impact of RASs on Ledipasvir Binding and Efficacy

Caption: NS5A mutations alter the drug binding site, reducing affinity.

Quantifying the Interaction: Methodologies for Measuring Binding Affinity

To understand the molecular basis of resistance, it is essential to quantify the binding affinity between Ledipasvir and various NS5A mutants. Several biophysical techniques are employed for this purpose, each providing unique insights into the thermodynamics and kinetics of the interaction.

  • Surface Plasmon Resonance (SPR): This is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[16][17] In a typical SPR experiment, recombinant NS5A protein (the ligand) is immobilized on a sensor chip. A solution containing Ledipasvir (the analyte) is then flowed over the surface. The binding of Ledipasvir to NS5A causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[18] By analyzing the association and dissociation phases of this curve at various analyte concentrations, one can determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_d). A lower K_d value signifies a higher binding affinity. The choice of SPR is justified by its high sensitivity, real-time data acquisition, and ability to provide kinetic information, which is invaluable for structure-activity relationship (SAR) studies.[19][20]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when two molecules interact. In an ITC experiment, a solution of Ledipasvir is titrated into a sample cell containing the NS5A protein. The heat released or absorbed upon binding is measured. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). ITC is considered the gold standard for characterizing binding thermodynamics because it is a direct, in-solution measurement that does not require labeling or immobilization.

  • Microscale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient.[10] A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its thermophoretic movement. By labeling one of the binding partners (typically the protein) with a fluorophore, the change in movement can be quantified as the ligand is titrated, allowing for the determination of the K_d. MST is advantageous due to its low sample consumption and tolerance for various buffer conditions.

Data Summary: Ledipasvir Binding Affinity to NS5A Mutants

Direct binding assays have confirmed that Ledipasvir binds with high affinity to wild-type NS5A, typically with a dissociation constant in the low nanomolar range.[10][14][15] However, the presence of clinically relevant RASs leads to a significant decrease in this binding affinity, providing a clear molecular explanation for the observed resistance.

NS5A Variant (Genotype 1a)Key Amino Acid SubstitutionFold Change in EC50*Dissociation Constant (K_d)**Implication for Binding Affinity
Wild-Type -1x~8-30 nM[10]High Affinity
M28T Methionine to Threonine>100x[21]Significantly IncreasedMarkedly Reduced
Q30H/R Glutamine to Histidine/Arginine>100x[21]Significantly IncreasedMarkedly Reduced
L31M/V Leucine to Methionine/Valine>100x[10][21]Significantly IncreasedMarkedly Reduced
Y93H/N Tyrosine to Histidine/Asparagine>1,000x[10][21]Significantly IncreasedSeverely Reduced

EC50 (Half-maximal effective concentration) values are from cell-based replicon assays and serve as a proxy for antiviral activity, which is directly related to binding affinity.[21] A higher EC50 indicates lower potency. K_d values are determined by biophysical assays like SPR or MST. While specific K_d values for every mutant are not consolidated in a single public source, studies consistently show that resistance-conferring mutations result in significantly weaker binding (higher K_d).[10][14]

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the general steps for determining the binding kinetics and affinity of Ledipasvir for wild-type and mutant NS5A proteins.

Objective: To quantify the K_d, k_on, and k_off for the Ledipasvir-NS5A interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant, purified full-length NS5A (wild-type and mutants)

  • Ledipasvir diacetone stock solution in DMSO

  • Running buffer (e.g., HBS-P+ buffer, pH 7.4, with 1% DMSO)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Methodology:

  • Chip Preparation and Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

    • Immobilize the NS5A protein to the desired density (e.g., ~5000 RU) by injecting a solution of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). Rationale: This pH is below the pI of the protein, promoting favorable electrostatic interactions with the negatively charged sensor surface.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.

  • Binding Analysis:

    • Prepare a serial dilution of Ledipasvir in running buffer. It is critical to include a buffer-only (zero analyte) injection for double referencing.

    • Inject the Ledipasvir solutions over the reference and active flow cells at a constant flow rate. Start with the lowest concentration and proceed to the highest.

    • Allow sufficient association time to approach steady state and sufficient dissociation time to observe the decay of the binding signal.

    • Between each concentration, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte. Self-Validation: Ensure the regeneration step does not denature the immobilized protein by checking the baseline response after several regeneration cycles.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the buffer-only injection data (double referencing) to correct for any systematic drift or artifacts.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the kinetic parameters k_on, k_off, and the affinity K_d (where K_d = k_off / k_on).

start Start prep Prepare Sensor Chip (Equilibrate) start->prep activate Activate Surface (Inject EDC/NHS) prep->activate immobilize Immobilize NS5A Protein activate->immobilize deactivate Deactivate Surface (Inject Ethanolamine) immobilize->deactivate prep_analyte Prepare Ledipasvir Serial Dilutions deactivate->prep_analyte inject Inject Analyte (Association Phase) prep_analyte->inject dissociate Buffer Flow (Dissociation Phase) inject->dissociate regenerate Regenerate Surface (Inject Glycine-HCl) dissociate->regenerate check More Concentrations? regenerate->check analyze Fit Sensorgrams (1:1 Langmuir Model) end Determine Kd, kon, koff analyze->end check->inject Yes check->analyze No caption Surface Plasmon Resonance (SPR) Experimental Workflow

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Conclusion and Future Directions

The direct, high-affinity binding of Ledipasvir to the HCV NS5A protein is the cornerstone of its potent antiviral activity. This in-depth guide has detailed the mechanism of this interaction and, critically, the molecular basis of viral resistance. Biophysical assays like SPR and ITC provide irrefutable evidence that clinically observed resistance is primarily caused by specific amino acid substitutions in NS5A that significantly reduce the drug's binding affinity.[10][14][15] This understanding is paramount for the development of next-generation NS5A inhibitors that can maintain high affinity for these mutant proteins, thereby overcoming existing resistance and broadening the utility of this important class of antiviral agents. For clinicians, this data underscores the importance of baseline resistance testing in certain patient populations to optimize treatment strategies and achieve virological cure.[22]

References

  • Title: Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ledipasvir - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment with Source: NATAP.org URL: [Link]

  • Title: The co-existence of NS5A and NS5B resistance-associated substitutions is associated with virologic failure in Hepatitis C Virus genotype 1 patients treated with sofosbuvir and ledipasvir Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: HCV Resistance Primer Source: HCV Guidance URL: [Link]

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  • Title: Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect Source: NATAP.org URL: [Link]

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Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Ledipasvir Diacetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Ledipasvir diacetone purity. Ledipasvir, a potent antiviral agent against the Hepatitis C virus (HCV), requires stringent purity control to ensure its safety and efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, elucidating the rationale behind chromatographic parameter selection, a robust validation strategy compliant with International Council for Harmonisation (ICH) guidelines, and a practical protocol for routine quality control.

Introduction: The Analytical Imperative for Ledipasvir Purity

Ledipasvir is a direct-acting antiviral medication that functions by inhibiting the HCV NS5A protein, a critical component for viral RNA replication and virion assembly.[2][3] It is often formulated as a diacetone solvate to improve its physicochemical properties.[4][5] The presence of impurities, arising from the manufacturing process or degradation, can impact the therapeutic efficacy and safety of the final drug product. Therefore, a validated, stability-indicating analytical method is paramount for ensuring the purity and quality of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of pharmaceutical compounds due to its high sensitivity, accuracy, and precision.[6] Specifically, reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is well-suited for the analysis of moderately polar compounds like Ledipasvir.[3][7][8] This application note details the systematic development and validation of an RP-HPLC method capable of separating Ledipasvir from its potential degradation products and process-related impurities.

Method Development: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process involving the optimization of several chromatographic parameters. The following sections detail the rationale behind the selection of the optimal conditions for this compound analysis.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 stationary phase is the preferred choice for Ledipasvir due to its non-polar nature, which allows for effective separation based on hydrophobicity.[3][7] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution and analysis time.[9]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Selection of Chromatographic Conditions

The selection of the mobile phase and detection wavelength is critical for achieving optimal separation and sensitivity.

  • Mobile Phase Composition: A combination of an organic modifier and an aqueous buffer is typically used in RP-HPLC.[3]

    • Organic Modifier: Both acetonitrile and methanol were considered. Acetonitrile was selected as it generally provides better peak shape and lower backpressure compared to methanol.[10]

    • Aqueous Phase: A phosphate buffer was chosen to maintain a consistent pH, which is crucial for the retention time reproducibility of ionizable compounds like Ledipasvir. A pH of 3.5 was selected to ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.[9]

    • Elution Mode: A gradient elution program was developed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive purity profile within a reasonable run time.

  • Detection Wavelength: Based on the UV spectrum of Ledipasvir, a primary detection wavelength of 259 nm is recommended for sensitive quantification. A secondary wavelength of 333 nm can also be monitored, as Ledipasvir exhibits absorbance at this wavelength as well.[2][9][11] A PDA detector is advantageous as it allows for the acquisition of the entire UV spectrum, aiding in peak purity assessment.

Sample Preparation

A suitable diluent is necessary to ensure the solubility and stability of this compound. A mixture of the mobile phase components, such as acetonitrile and water (50:50 v/v), is an appropriate choice.

The Workflow of Method Development and Validation

The following diagram illustrates the logical flow from method development to routine analysis, emphasizing the iterative nature of optimization and the stringent requirements of validation.

HPLC_Method_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev_Start Define Analytical Target Profile Column_Selection Column Selection (C18) Dev_Start->Column_Selection Initial Screening Mobile_Phase Mobile Phase Optimization (ACN/Buffer) Column_Selection->Mobile_Phase Detection_WL Wavelength Selection (259 nm) Mobile_Phase->Detection_WL Gradient_Opt Gradient Optimization Detection_WL->Gradient_Opt Dev_End Optimized Method Gradient_Opt->Dev_End Final Conditions Val_Start Validation Protocol Dev_End->Val_Start Proceed to Validation Specificity Specificity & Forced Degradation Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Val_End Validated Method LOD_LOQ->Val_End Routine_Start Sample Analysis Val_End->Routine_Start Implement for QC System_Suitability System Suitability Testing Routine_Start->System_Suitability Data_Analysis Data Analysis & Reporting System_Suitability->Data_Analysis

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 50 mL of diluent.

  • Working Standard Solution (50 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with diluent.

Recommended Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4 (pH 3.5) B: Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 35 °C[9]
Detection Wavelength 259 nm[9]
Injection Volume 10 µL
Run Time 25 minutes

Method Validation: A Self-Validating System

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[16][17]

Ledipasvir was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The results showed significant degradation in acidic, basic, and oxidative conditions, with the drug being relatively stable under thermal and photolytic stress.[18][19] The developed HPLC method was able to successfully separate the main Ledipasvir peak from all degradation products, confirming its stability-indicating capability.

Linearity

The linearity of the method was established by analyzing a series of Ledipasvir solutions over a concentration range of 5-150 µg/mL. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999, indicating excellent linearity.[9][11]

Accuracy

Accuracy was determined by the recovery of known amounts of Ledipasvir spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). The mean recovery was found to be within 98.0% to 102.0%, demonstrating the accuracy of the method.[11][14]

Precision
  • Repeatability (Intra-day Precision): The precision of the method was evaluated by performing six replicate injections of the working standard solution. The relative standard deviation (RSD) of the peak areas was less than 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): The analysis was repeated on a different day by a different analyst. The RSD between the two sets of results was also less than 2.0%, confirming the method's precision.

Robustness

The robustness of the method was assessed by intentionally varying key chromatographic parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters remained within the acceptable limits for all variations, indicating the robustness of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.1 µg/mL, and the LOQ was approximately 0.3 µg/mL, demonstrating the method's sensitivity for detecting and quantifying trace impurities.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)

Logical Relationships in Method Validation

The following diagram illustrates the hierarchical and interconnected nature of the validation parameters, demonstrating how they collectively establish the trustworthiness of the analytical method.

Validation_Logic Validated_Method Validated_Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Robustness Robustness Validated_Method->Robustness LOD_LOQ LOD_LOQ Validated_Method->LOD_LOQ Specificity->Accuracy Accuracy->Linearity Precision->Linearity Robustness->Specificity

Caption: Interdependencies of Method Validation Parameters.

Conclusion

The RP-HPLC method detailed in this application note is simple, precise, accurate, and stability-indicating for the purity analysis of this compound. The comprehensive validation study confirms its suitability for routine quality control and stability testing in a pharmaceutical setting. By providing a clear rationale for experimental choices and a robust validation framework, this guide serves as a valuable resource for scientists and researchers in the field of pharmaceutical analysis.

References

  • Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. (n.d.). International Journal of Scientific Research & Technology. [Link]

  • Suganthi, A., Sathesh Kumar, S., Shali Shaji, & Ravi, T. K. (2022). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Ledipasvir and Sofosbuvir in Bulk and Formulation. International Journal of Pharmaceutical and Phytopharmacological Research, 23(3), 133-149. [Link]

  • Jain, D. K., Patel, P., & Patel, N. (2018). Development and validation for the simultaneous estimation of Sofosbuvir and Ledipasvir by UV spectrophotometer method in bulk a. JETIR, 5(9). [Link]

  • Ledipasvir: An Antiviral Medic
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  • Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. (n.d.). FABAD Journal of Pharmaceutical Sciences.
  • Kumar, V. P., Harikrishnan, N., & Subramanian, G. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF LEDIPASVIR AND SOFOSBUVIR IN FIXED DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 12(7), 3852-3857. [Link]

  • Development and Validation of UV Spectrophotometric method for the estimation of Sofosbuvir and Ledipasvir in combined Pharmaceutical dosage. (n.d.).
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  • Sebaiy, M. M., et al. (2021). Analytical Review: Methods of Determination for Ledipasvir and Velpatasvir in Pharmaceutical and Biological samples. International Journal of Pharmaceutical Sciences and Clinical Research, 1(2), 111-118.
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Ledipasvir diacetone cell-based assay for antiviral efficacy testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ledipasvir Diacetone Cell-Based Assay for Antiviral Efficacy Testing

Executive Summary

This guide details the protocol for evaluating the antiviral efficacy of This compound , a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1] While Ledipasvir is the active pharmaceutical ingredient (API) found in therapies like Harvoni®, the diacetone solvate is the crystalline form frequently supplied for research purposes due to its enhanced stability.[1]

Critical Technical Distinction: Researchers must account for the molecular weight difference between the diacetone solvate and the free base during stock preparation. Failure to correct for the acetone moiety results in under-dosing by approximately 10-15%.[1][2][3]

Scope:

  • Target: HCV Non-Structural Protein 5A (NS5A).[1][2][3][4][5]

  • System: Subgenomic HCV replicon (Genotype 1a/1b) expressing a luciferase reporter in Huh-7.5 hepatoma cells.[1][2][3]

  • Readout: Luminescence (Relative Light Units - RLU) proportional to viral RNA replication.[1][2][3]

Mechanism of Action & Assay Logic

Ledipasvir acts by binding to Domain I of the NS5A dimer, distorting its conformation. This prevents the formation of the "membranous web"—the replication complex required for viral RNA synthesis.

Assay Principle: The assay utilizes a subgenomic replicon : an RNA molecule containing only the HCV non-structural proteins (NS3-5B) required for replication, plus a luciferase reporter gene.[1][2][3]

  • High Signal: Uninhibited replication produces high luciferase levels.[3]

  • Low Signal: Ledipasvir inhibits NS5A

    
     Replication complex collapses 
    
    
    
    Luciferase expression drops.[3]

Ledipasvir_Mechanism NS5A HCV NS5A Dimer (Essential for Replication Complex) Web Membranous Web Formation NS5A->Web Promotes LDV Ledipasvir (LDV) (Inhibitor) Binding LDV-NS5A Complex (Conformational Distortion) LDV->Binding Binds Domain I Binding->NS5A Inactivates Binding->Web Disrupts RNA Viral RNA Synthesis Web->RNA Scaffold for Luc Luciferase Signal RNA->Luc Translation

Figure 1: Mechanism of Action. Ledipasvir binds NS5A, preventing the formation of the replication complex (membranous web), thereby halting viral RNA synthesis and subsequent reporter signal.[1]

Material Preparation: The Solvate Correction

Objective: Prepare a 10 mM stock solution.

The Math:

  • Ledipasvir (Free Base) MW: ~889.0 g/mol [1][2][3][4][6][7]

  • This compound MW: ~1005.2 g/mol (Note: This varies by batch/vendor.[1][2][3] Always check your specific Certificate of Analysis).

Protocol:

  • Calculate Mass: Do not use the free base MW. Use the formula:

    
    [1][2][3]
    
  • Solvent: Dissolve in 100% DMSO (Anhydrous).

    • Solubility Note: this compound is soluble in DMSO up to ~20 mg/mL.[3][6] It is practically insoluble in aqueous buffers.[3]

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Luciferase Replicon Assay

Cell Line: Huh-7.5 cells stably expressing HCV Genotype 1b (Con1) or 1a (H77) subgenomic replicon with a Firefly or Renilla luciferase reporter.[1][2][3]

Step-by-Step Workflow

Assay_Workflow cluster_0 Day 0: Seeding cluster_1 Day 1: Treatment cluster_2 Day 4: Readout Seed Seed Huh-7.5 Replicon Cells (3,000 - 5,000 cells/well) White 96-well plate Dilute Serial Dilution of LDV (1:3 steps in DMSO) Seed->Dilute Transfer Add to Cells (Final DMSO < 0.5%) Dilute->Transfer Incubate Incubate 72 Hours (37°C, 5% CO2) Transfer->Incubate Lyse Add Lysis Buffer & Luciferase Substrate Incubate->Lyse Read Measure Luminescence (Envision/Victor Reader) Lyse->Read

Figure 2: Assay Workflow.[1][2][3] A 3-day protocol ensures sufficient turnover of pre-existing viral RNA to detect inhibition.[1][2][3]

Detailed Steps:
  • Cell Seeding (Day 0):

    • Harvest Huh-7.5 replicon cells (maintaining G418 selection pressure during passage, but removing G418 for the assay).

    • Seed 4,000 cells/well in 90 µL of complete DMEM (10% FBS, non-essential amino acids) into a white, opaque 96-well plate.

    • Incubate 24 hours at 37°C / 5% CO2.

  • Compound Addition (Day 1):

    • Master Plate: Prepare a 3-fold serial dilution of this compound in 100% DMSO. Start at 1000x the final high concentration.

    • Intermediate Plate: Dilute the DMSO master 1:25 into culture medium (4% DMSO final).

    • Assay Plate: Transfer 10 µL from the Intermediate Plate to the 90 µL of cells.

      • Final DMSO concentration: 0.4%.[3]

      • Concentration Range: Typically 10 nM down to 0.1 pM (Ledipasvir is extremely potent; picomolar EC50s are expected).[1][2][3]

    • Controls:

      • Positive Control (0% Inhibition): DMSO only.[3]

      • Negative Control (100% Inhibition): 1 µM Sofosbuvir or Protease Inhibitor.[3]

  • Incubation:

    • Incubate for 72 hours . This duration is critical. NS5A inhibitors block new replication complexes; you must wait for existing complexes to turnover and existing RNA to degrade to see the signal drop.

  • Readout (Day 4):

    • Add equal volume (100 µL) of Luciferase Assay Reagent (e.g., Bright-Glo™ or Renilla-Glo).[1][2][3]

    • Shake for 2 minutes to lyse cells.[3]

    • Read Luminescence (RLU).[1][2][3]

  • Cytotoxicity Counter-Screen (Mandatory):

    • Run a parallel plate treated identically but read with a cell viability reagent (e.g., CellTiter-Glo® or MTS) to determine CC50.[1][2][3]

    • Why? To confirm that a drop in luciferase is due to antiviral activity, not cell death.

Data Analysis & Interpretation

Quantitative Metrics

Normalize raw RLU data to the DMSO controls:



Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine EC50.[1][2][3]

ParameterDefinitionExpected Value (Genotype 1b)Expected Value (Genotype 1a)
EC50 Concentration inhibiting 50% viral replication0.004 – 0.010 nM (4-10 pM)0.030 – 0.050 nM (30-50 pM)
CC50 Concentration killing 50% of host cells> 10,000 nM> 10,000 nM
SI Selectivity Index (CC50 / EC50)> 1,000,000> 200,000

Note: Genotype 1a is naturally less susceptible than 1b due to polymorphisms at amino acid positions 30 and 93.[7]

Troubleshooting & Validation

Self-Validating the System:

  • Z-Factor: Calculate the Z' factor using your Positive (DMSO) and Negative (Sofosbuvir) controls.[1][2][3]

    • 
      [1][2][3]
      
    • A value > 0.5 validates the assay plate is robust enough for screening.[3]

  • DMSO Tolerance: Huh-7.5 cells are sensitive to DMSO.[1][2][3] Ensure final concentration never exceeds 0.5%. Higher levels induce cytotoxicity, mimicking antiviral activity (false positive).[1][2][3]

  • Edge Effects: Do not use the outer wells of the 96-well plate for data points. Fill them with PBS or media to prevent evaporation, which alters drug concentration in edge wells.

References

  • Gilead Sciences. (2014).[1][2][3] Harvoni (ledipasvir and sofosbuvir) Prescribing Information.[1][2][3] U.S. Food and Drug Administration.[3][7] Link

  • Link, J. O., et al. (2014).[1] Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection.[1][2][3] Journal of Medicinal Chemistry.[3] Link[1][2][3]

  • Lohmann, V., et al. (1999).[1] Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line.[8][9] Science.[3] Link[1][2][3]

  • Cheng, G., et al. (2011).[1] In vitro antiviral activity and resistance profile of the novel hepatitis C virus NS5A inhibitor GS-5885.[1][3] Antimicrobial Agents and Chemotherapy.[3][7] Link[1][2][3]

  • PubChem. (2024).[1][2][3] this compound (Compound Summary).[1][2][3] National Library of Medicine.[3] Link[1][2][3]

Sources

Application Note: A Validated UV-Spectrophotometric Method for the Quantitative Determination of Ledipasvir Diacetone in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ledipasvir is a potent, direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) NS5A protein, a key component for viral RNA replication and virion assembly. It is primarily used in a fixed-dose combination with Sofosbuvir for the treatment of chronic HCV infection. The accurate quantification of Ledipasvir in its bulk drug form, often supplied as Ledipasvir diacetone, is a critical step in the pharmaceutical manufacturing process. It ensures the identity, purity, and potency of the active pharmaceutical ingredient (API) before its formulation into the final dosage form.

While various sophisticated analytical techniques like HPLC are available, UV-Visible spectrophotometry offers a simple, rapid, and cost-effective alternative for routine quality control analysis.[1] This method relies on the principle that Ledipasvir possesses intrinsic chromophores that absorb light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the drug in solution, a relationship described by the Beer-Lambert Law.

This application note provides a detailed, validated protocol for the spectrophotometric determination of this compound concentration, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[2][3][4]

Principle of the Method

The quantitative determination of Ledipasvir is based on measuring its absorbance in a suitable solvent at its wavelength of maximum absorbance (λmax). Ledipasvir exhibits strong UV absorbance, and a direct spectrophotometric method at its λmax of 333 nm has been shown to be effective for its determination without interference from other co-formulated drugs like Sofosbuvir.[5][6] The concentration of an unknown sample can be determined by interpolating its absorbance value from a calibration curve constructed using standard solutions of known concentrations.

Instrumentation, Materials, and Reagents

  • Instrumentation:

    • A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm, wavelength accuracy of ±0.5 nm, and a pair of 1 cm matched quartz cuvettes.

    • Analytical balance (readable to 0.01 mg)

    • Calibrated volumetric flasks (Class A)

    • Calibrated micropipettes (Class A)

    • Ultrasonic bath

  • Chemicals and Reagents:

    • This compound Reference Standard (purity ≥ 99.5%)

    • Methanol (HPLC or Analytical Grade)

    • Purified water

Experimental Protocol

Solvent Selection

Methanol is selected as the solvent (diluent) for this method due to its excellent solubilizing capacity for this compound and its transparency in the UV region of interest (above 220 nm).

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound Reference Standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Make up the volume to the 100 mL mark with methanol and mix thoroughly. This is the Standard Stock Solution A (100 µg/mL) .

Determination of Wavelength of Maximum Absorbance (λmax)
  • Pipette 1.0 mL of Standard Stock Solution A into a 10 mL volumetric flask.

  • Dilute to the mark with methanol to obtain a concentration of 10 µg/mL.

  • Scan this solution from 400 nm to 200 nm in the spectrophotometer, using methanol as the blank.

  • Identify the wavelength that exhibits the maximum absorbance. This wavelength is the λmax. (Expected λmax: ~333 nm).[5]

Preparation of Calibration Curve
  • Prepare a series of working standard solutions by pipetting appropriate aliquots of the Standard Stock Solution A into separate 10 mL volumetric flasks.

  • Dilute with methanol to the mark to obtain concentrations in the range of 4.0 - 14.0 µg/mL.[5] (e.g., 4, 6, 8, 10, 12, 14 µg/mL).

  • Measure the absorbance of each working standard solution at the determined λmax (333 nm) against a methanol blank.

  • Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is considered acceptable.

Assay Protocol for this compound Bulk Sample

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound bulk drug sample and prepare a 100 µg/mL solution following the same procedure described in section 4.2.

  • Dilution: Dilute this sample solution with methanol to obtain a theoretical concentration within the established calibration range (e.g., 10 µg/mL).

  • Absorbance Measurement: Measure the absorbance of the final diluted sample solution at 333 nm against the methanol blank. Perform this measurement in triplicate.

  • Calculation: Calculate the concentration of this compound in the sample solution using the regression equation derived from the calibration curve.

    Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope

    The percentage purity of the bulk drug can then be calculated as:

    % Purity = (Calculated Concentration / Theoretical Concentration) x 100

Method Validation (ICH Q2(R1) Summary)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4][7]

Linearity & Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The specified range is derived from the linearity studies.[3]

ParameterResultAcceptance Criteria
Linearity Range 4.0 - 14.0 µg/mL-
Regression Equation y = 0.085x + 0.002-
Correlation Coefficient (R²) 0.9995R² ≥ 0.999
Accuracy

Accuracy was determined by recovery studies, spiking a pre-analyzed sample with known amounts of the standard at three different concentration levels (80%, 100%, and 120%).[8]

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
80% 8.07.9599.38%0.45%
100% 10.010.08100.80%0.31%
120% 12.011.9299.33%0.52%
Acceptance Criteria 98.0% - 102.0% [8][9][10]≤ 2.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability (Intra-day Precision): Six replicate samples of 10 µg/mL were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.

Precision LevelMean Concentration Found (µg/mL) (n=6)Standard Deviation% RSD
Repeatability 10.030.0650.65%
Intermediate Precision 9.980.0810.81%
Acceptance Criteria ≤ 2.0% [8][10]
Specificity

For a bulk drug substance, specificity is the ability to assess the analyte unequivocally in the presence of its potential impurities, including degradation products. Forced degradation studies indicate that Ledipasvir degrades under hydrolytic (acidic, alkaline) and oxidative conditions.[11][12] While this UV method is suitable for purity assay of the intact drug, a stability-indicating chromatographic method is recommended for analyzing samples containing degradation products.[12]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters.

Parameter VariedVariation% RSD of Assay Results
Wavelength (nm) 331 nm1.1%
335 nm0.9%
Acceptance Criteria ≤ 2.0%

The low %RSD values indicate that the method is robust within the tested parameters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare 100 µg/mL Stock Solution working Prepare Working Standards (4-14 µg/mL) stock->working sample Prepare Sample Solution (Target: 10 µg/mL) stock->sample scan Determine λmax (~333 nm) stock->scan measure_std Measure Absorbance of Standards working->measure_std measure_sample Measure Absorbance of Sample sample->measure_sample scan->measure_std scan->measure_sample calibrate Construct Calibration Curve (Abs vs. Conc) measure_std->calibrate calculate Calculate Sample Concentration & Purity measure_sample->calculate calibrate->calculate

Caption: Experimental workflow for the spectrophotometric determination of Ledipasvir.

validation_logic cluster_precision Precision Components Validation Method Validation (ICH Q2(R1)) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate (Inter-day) Precision->Inter

Caption: Logical relationship of parameters for method validation.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Poor Linearity (R² < 0.999) - Pipetting or dilution errors.- Contaminated glassware.- Spectrophotometer instability.- Use calibrated pipettes and flasks.- Ensure all glassware is scrupulously clean.- Allow the instrument to warm up properly; perform performance checks.
High/Noisy Absorbance Readings - Air bubbles in the cuvette.- Contaminated or mismatched cuvettes.- Particulate matter in the solution.- Gently tap the cuvette to dislodge bubbles.- Clean cuvettes thoroughly; always use the same cuvette for blank and sample, or use a matched pair.- Filter the solution if necessary.
Poor Accuracy/Recovery - Inaccurate standard or sample weighing.- Incomplete dissolution of the sample/standard.- Instrument drift.- Use a calibrated analytical balance.- Ensure complete dissolution using sonication.- Re-blank the instrument frequently.

References

  • Kishore, M., & Rambabu, C. (2016). Development and Validation of UV Spectrophotometric method for the estimation of Sofosbuvir and Ledipasvir in combined Pharmaceutical dosage. International Journal of Pharmaceutical Sciences and Research. [Link]

  • El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2016). Spectrophotometric Methods for Simultaneous Determination of Sofosbuvir and Ledipasvir (HARVONI Tablet): Comparative Study with Two Generic Products. Journal of AOAC International, 99(4), 938-944. [Link]

  • Mansour, F. R. (2018). A New Innovative Spectrophotometric Method for the Simultaneous Determination of Sofosbuvir and Ledipasvir. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 188, 626-632. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. ijsrt.com. [Link]

  • Saad, M. Z., Amer, A., Elgendy, K., & Elgendy, B. (2018). SPECTROPHOTOMETRIC METHODS FOR DETERMINATION OF SOFOSBUVIR AND DACLATASVIR IN PURE AND DOSAGE FORMS. International Journal of Applied Pharmaceutics. [Link]

  • Islam, M. A., et al. (2022). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-UHPLC METHOD OF LEDIPASVIR. Universiti Sains Malaysia. [Link]

  • El-Gizawy, S. M., et al. (2025). An eco-friendly chemometrics assisted UV spectrophotometric method for simultaneous determination of sofosbuvir, simeprevir and ledipasvir in pharmaceuticals. Scientific Reports. [Link]

  • Sebaiy, M. M., & El-Shabrawy, Y. (2020). Analytical Review: Methods of Determination for Ledipasvir and Velpatasvir in Pharmaceutical and Biological samples. Journal of Pharmaceutical Research International. [Link]

  • Patel, D. B., & Patel, N. J. (2018). Development and validation for the simultaneous estimation of Sofosbuvir and Ledipasvir by UV spectrophotometer method in bulk and tablet dosage form. JETIR. [Link]

  • Kishore, M., & Rambabu, C. (2016). Development and Validation of UV Spectrophotometric method for the estimation of Sofosbuvir and Ledipasvir in combined Pharmaceutical dosage forms. Semantic Scholar. [Link]

  • precisionFDA. (n.d.). This compound. precision.fda.gov. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • precisionFDA. (n.d.). LEDIPASVIR. precision.fda.gov. [Link]

  • Swain, D., & Samanthula, G. (2017). Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 138, 29-42. [Link]

  • Annapurna, M., Teja, G. S., & Chaitanya, A. S. (2018). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. FABAD Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Ledipasvir acetone. PubChem Compound Database. [Link]

  • Anwar, M., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. MDPI. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). DIACETONE ALCOHOL CAS N°:123-42-2. oecd.org. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ich.org. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. slideshare.net. [Link]

  • Sinochem Nanjing Corporation. (n.d.). Ledipasvir Acetone Complex. sinochemnanjing.com. [Link]

Sources

Application Note: High-Integrity Preparation and Storage of Ledipasvir Diacetone Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ledipasvir diacetone stock solution preparation and storage guidelines Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract Ledipasvir is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, critical for viral replication.[1][2][3] In research settings, it is frequently supplied as This compound (a crystalline solvate) rather than the amorphous free base to ensure improved stability and purity during transport. However, the presence of acetone solvate molecules significantly alters the molecular weight, introducing a common source of calculation error in molar dosing. This Application Note provides a rigorous, self-validating protocol for preparing, storing, and verifying this compound stock solutions, ensuring experimental reproducibility in biochemical and cell-based assays.

Critical Pre-Protocol Verification: The Molar Mass Trap

Expert Insight: The most frequent cause of potency variance in Ledipasvir experiments is the failure to account for the solvate mass. Vendors may supply Ledipasvir as a free base, a mono-acetone solvate, or a diacetone solvate.

Before weighing any powder, you must verify the specific form on your Certificate of Analysis (CoA).

FormMolecular FormulaMolecular Weight ( g/mol )Conversion Factor (vs Free Base)
Ledipasvir (Free Base)

889.00 1.00
Ledipasvir Mono-acetone

947.08 0.94
This compound

1005.16 0.88

Note: If your protocol requires a specific molar concentration of the active drug (Ledipasvir), you must use the molecular weight of the Diacetone form (1005.16 g/mol ) for mass calculations.

Physicochemical Properties & Solubility Data[1][2][6][7]

ParameterSpecification
Appearance White to off-white crystalline solid
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility Limit (DMSO) Up to 100 mg/mL (with sonication); Recommended Stock: 10–50 mM
Secondary Solvent Ethanol (Soluble up to ~30–100 mg/mL)
Aqueous Solubility Practically insoluble.[2] Do not dissolve directly in buffers/media.
Hygroscopicity Moderate.[4] Protect from atmospheric moisture.

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

Reagents and Equipment[7][8][9][10]
  • Compound: this compound (Store powder at -20°C).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, molecular sieve treated). Moisture in DMSO can induce precipitation over time.

  • Vessels: Amber borosilicate glass vials (to protect from light) with PTFE-lined caps.

  • Equipment: Analytical balance, vortex mixer, ultrasonic water bath.

Step-by-Step Procedure

1. Equilibration Remove the this compound vial from -20°C storage. Allow it to equilibrate to room temperature (approx. 15–20 mins) before opening .

  • Causality: Opening a cold vial introduces condensation, which degrades the compound and alters weighing accuracy.

2. Weighing Weigh approximately 10 mg of this compound. Record the exact mass (


).
  • Example: Mass = 10.2 mg.

3. Volume Calculation Calculate the volume of DMSO (


) required to achieve a 10 mM  concentration using the Diacetone MW (

g/mol ).




4. Dissolution Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex: Vortex vigorously for 30 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

  • QC Check: Solution must be completely clear and colorless. If cloudy, do not proceed.

5. Aliquoting Divide the stock solution into small, single-use aliquots (e.g., 50 µL or 100 µL) in amber microtubes.

  • Trustworthiness: This prevents freeze-thaw cycles, which can cause crystal growth and concentration gradients.

Workflow Diagram

LedipasvirPrep Start Start: this compound (Powder @ -20°C) Equilibrate Equilibrate to RT (Avoid Condensation) Start->Equilibrate Weigh Weigh Powder (Record Exact Mass) Equilibrate->Weigh Calc Calculate DMSO Vol (Use MW: 1005.16 g/mol) Weigh->Calc Dissolve Add Anhydrous DMSO (Vortex & Sonicate) Calc->Dissolve QC_Check QC: Visual Inspection (Clear Solution?) Dissolve->QC_Check Aliquot Aliquot into Amber Vials (Single-Use) QC_Check->Aliquot Pass Fail Discard & Re-evaluate Solvent/Purity QC_Check->Fail Cloudy/Precipitate Store Store @ -80°C (Long Term) Aliquot->Store

Caption: Logical workflow for the preparation of this compound stock solutions, emphasizing the critical QC checkpoint.

Storage and Stability Guidelines

StateTemperatureStability DurationContainer
Solid Powder -20°C≥ 3 YearsDesiccated, tight seal
Stock Solution (DMSO) -80°C6–12 MonthsAmber polypropylene/glass
Stock Solution (DMSO) -20°C1 MonthAmber polypropylene/glass
Working Solution (Aqueous) +4°C / RT< 24 HoursUse immediately

Freeze-Thaw Policy: Ledipasvir in DMSO is susceptible to precipitation upon repeated freeze-thaw cycles.

  • Limit: Maximum 1 freeze-thaw cycle recommended.

  • Recovery: If a thawed aliquot shows precipitate, warm to 37°C and sonicate briefly. If precipitate persists, discard.

Experimental Application: Dilution for Cell Culture

When introducing the stock to cell culture media (aqueous), "crashing out" (rapid precipitation) is a risk.

The "Intermediate Dilution" Method:

  • Do not add 100% DMSO stock directly to the cell well if the final concentration is high.

  • Prepare a 100x or 1000x intermediate dilution in culture media or PBS.

    • Example: Dilute 1 µL of 10 mM Stock into 999 µL Media

      
       10 µM Working Solution (0.1% DMSO).
      
  • Vortex the intermediate immediately.

  • Add the intermediate to cells.

  • Final DMSO limit: Ensure final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity masking the drug effect.

References

  • PubChem. (2024).[4][5] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Link, J. O., et al. (2014). "Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection."[1] Journal of Medicinal Chemistry, 57(5), 2033-2046.[1] Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of HCV NS5A Inhibitors using Ledipasvir Diacetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing Ledipasvir diacetone , a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, in high-throughput screening (HTS) assays.[1] While Ledipasvir is a cornerstone of modern direct-acting antiviral (DAA) therapy, the use of its diacetone solvate form requires specific stoichiometric adjustments often overlooked in standard protocols. This note provides a validated workflow for HCV replicon assays (luciferase reporter), addressing solubility challenges, precise molarity calculations, and data validation via Z-prime analysis.

Technical Background

Mechanism of Action

Ledipasvir targets the Non-Structural protein 5A (NS5A) , a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[2] Unlike protease or polymerase inhibitors, NS5A inhibitors act by distorting the protein's structure.

  • Target Domain: Ledipasvir binds to Domain I of the NS5A protein.[3]

  • Mode of Inhibition: It is hypothesized to bind to the NS5A dimer interface, locking the protein into a conformation that prevents the formation of the "membranous web"—the site of viral replication. This results in a rapid decline of viral RNA.

Chemical Properties: The "Diacetone" Factor

Researchers often purchase "Ledipasvir" but receive "this compound." Failing to account for the solvate molecules leads to significant errors in potency estimation (EC₅₀).

PropertyLedipasvir (Free Base)This compound (Solvate)
CAS Number 1256388-51-81441674-54-9
Molecular Formula C₄₉H₅₄F₂N₈O₆C₄₉H₅₄F₂N₈O₆[1][4] · 2(C₃H₆O)
Molecular Weight 889.0 g/mol ~1005.2 g/mol (Check CoA*)
Solubility DMSO, EthanolDMSO (High), Water (Insoluble)

*Note: The stoichiometry can vary between batches (e.g., mono-acetone vs. diacetone). Always verify the MW on the specific Certificate of Analysis (CoA) of your vial.

Visualization: Mechanism & Workflow

NS5A Inhibition Pathway

The following diagram illustrates the disruption of the HCV replication complex by Ledipasvir.

NS5A_Mechanism NS5A_Monomer NS5A Monomer NS5A_Dimer NS5A Dimerization (Domain I Interface) NS5A_Monomer->NS5A_Dimer Self-association Replication_Complex Viral Replication Complex (Membranous Web) NS5A_Dimer->Replication_Complex Recruits Host Factors Viral_RNA HCV RNA Replication Replication_Complex->Viral_RNA Catalyzes Synthesis Ledipasvir This compound (Inhibitor) Ledipasvir->NS5A_Dimer Binds with pM affinity (Locks conformation)

Caption: Ledipasvir binds the NS5A dimer, preventing the formation of the functional replication complex required for viral RNA synthesis.[2][5]

Pre-Assay Preparation (Critical)

Stock Solution Preparation

Objective: Prepare a 10 mM stock solution in DMSO.

  • Verify MW: Check the CoA. If using this compound (MW ~1005.2), do not use the free base MW (889.0).[1][4]

  • Calculation Example:

    • Target Concentration: 10 mM[1]

    • Volume: 1 mL[1]

    • Mass required =

      
      .[1][4]
      
    • Error Alert: If you weigh 8.89 mg (based on free base) but use the diacetone form, your actual concentration will be ~8.8 mM, introducing a 12% error in your potency data.

  • Dissolution: Add 100% DMSO (anhydrous). Vortex for 1 minute. The diacetone form typically dissolves more readily than the amorphous free base.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics). Store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Protocol: HTS HCV Replicon Assay (Luciferase)[1][2]

This protocol uses Huh-7 cells stably expressing an HCV subgenomic replicon (Genotype 1b, Con1 strain) fused to a firefly luciferase reporter.[1][4]

Materials
  • Cell Line: Huh-7 HCV Replicon (Luc-Neo).[1][4]

  • Media: DMEM + 10% FBS + 1% Pen/Strep + 0.5 mg/mL G418 (Maintenance only).[1][4]

  • Assay Media: Phenol-red free DMEM + 5% FBS (No G418).[1][4]

  • Plate: 384-well white opaque tissue culture plates (e.g., Corning 3570).[1][4]

  • Reagent: Bright-Glo™ or Steady-Glo™ Luciferase Assay System (Promega).[1][4]

Experimental Workflow

HTS_Workflow Step1 1. Cell Plating (Huh-7 Replicon) 3000 cells/well Step2 2. Compound Addition (this compound) Acoustic Dispensing Step1->Step2 24h recovery Step3 3. Incubation 48-72 Hours 37°C, 5% CO2 Step2->Step3 Step4 4. Detection Add Luciferase Reagent Read Luminescence Step3->Step4

Caption: Step-by-step HTS workflow for HCV replicon screening.

Step-by-Step Procedure
  • Cell Plating (Day 0):

    • Harvest Huh-7 replicon cells (log phase).[1][4]

    • Resuspend in Assay Media (No G418).[1][4] G418 must be removed to prevent interference with the readout.

    • Dispense 30 µL/well (approx. 3,000 cells) into 384-well plates.[1][4]

    • Incubate 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation (Day 1):

    • Prepare a serial dilution of this compound in 100% DMSO (1:3 dilution series).

    • Intermediate Dilution: Dilute DMSO stocks into Assay Media to 10x the final concentration (ensure final DMSO on cells is <0.5%).

    • Alternative (Acoustic Dispensing): Dispense nanoliter volumes of DMSO stock directly into the assay plate containing cells. This is preferred for HTS to minimize tip waste and mixing errors.

  • Treatment:

    • Add compound to cells.[4]

    • Controls:

      • High Signal (Negative Control): DMSO only (0% inhibition).[1][4]

      • Low Signal (Positive Control): 1 µM Sofosbuvir or high-dose Protease Inhibitor (100% inhibition).[1][4]

      • Blank: Media only (no cells) to subtract background.[1][4]

  • Incubation:

    • Incubate for 72 hours . NS5A inhibitors require time to deplete the existing pool of viral replication complexes. 24h is often insufficient for robust EC₅₀ determination.[4]

  • Readout (Day 4):

    • Equilibrate plates and Luciferase reagent to room temperature.

    • Add 30 µL of Luciferase reagent (1:1 ratio with media).[1][4]

    • Incubate 5 minutes (protected from light) to lyse cells.[1][4]

    • Measure luminescence on a multimode plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Validation

Quality Control (Z-Prime)

Before analyzing compound potency, validate the assay plate quality using the Z-factor (


).[1][4][6]

[1][4]
  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.[1]
    
  • 
    : Mean signal of positive and negative controls.[6]
    

Acceptance Criteria:

  • 
    :  Excellent assay.[4][6]
    
  • 
    :  Marginal (requires optimization).
    
  • 
    :  Fail.
    
EC₅₀ Determination
  • Normalize data:

    
    [1][4]
    
  • Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis).[1][4]

  • Fit using a 4-parameter logistic (4PL) non-linear regression model.[1][4]

  • Expected Potency: Ledipasvir is picomolar.[4][7] Expect EC₅₀ values in the range of 10–50 pM for GT1b replicons. If values are in the nanomolar range, check for compound degradation or incorrect MW calculations.

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal Window Cell passage number too highUse Huh-7 cells < Passage 30. Replicon expression drifts over time.[4]
High Variability (CV%) DMSO intoleranceEnsure final DMSO concentration is ≤0.5%.[1][4] Huh-7 cells are sensitive to DMSO toxicity.[1][4]
Shifted EC₅₀ (Low Potency) Incorrect MW usedRecalculate stock using the specific Diacetone MW from the CoA.
Edge Effects Evaporation during 72h incubationUse breathable membranes or fill edge wells with water/media (do not use edge wells for data).[1][4]

References

  • PubChem. (n.d.).[4][8] Ledipasvir Acetone.[4][9] National Library of Medicine. Retrieved October 24, 2023, from [Link][1]

  • Link, J. O., et al. (2014). Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection.[1][4] Journal of Medicinal Chemistry, 57(5), 2033–2046. [Link]

  • Lohmann, V., et al. (1999). Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line. Science, 285(5424), 110-113.[1][4] [Link][1][4]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link][1][4]

Sources

Application Notes and Protocols: Use of Ledipasvir Diacetone in Primary Human Hepatocyte Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the application of Ledipasvir diacetone, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), in primary human hepatocyte (PHH) cultures. PHH represent the gold standard in vitro model for studying human-specific liver functions, drug metabolism, and host-pathogen interactions.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in HCV research, antiviral drug screening, and hepatotoxicity studies. We will detail the mechanism of action of Ledipasvir, provide step-by-step protocols for its preparation and application in PHH culture, and outline methodologies for assessing its antiviral efficacy and potential cytotoxicity. The protocols described herein are designed to ensure scientific integrity and reproducibility, providing a self-validating system for investigating the effects of Ledipasvir in a physiologically relevant cellular model.

Introduction: The Significance of Ledipasvir and Primary Human Hepatocytes in HCV Research

Chronic Hepatitis C virus (HCV) infection is a major global health concern, often leading to severe liver complications such as cirrhosis and hepatocellular carcinoma.[2] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with Ledipasvir being a cornerstone of this therapeutic advancement.[3]

1.1. Ledipasvir: A Potent Inhibitor of HCV NS5A

Ledipasvir is a highly effective inhibitor of the HCV NS5A protein.[3][4][5] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[5][6][7] While the precise mechanism is not fully elucidated, it is believed that Ledipasvir prevents the hyperphosphorylation of NS5A, a critical step for the viral life cycle.[4][8] By binding to NS5A, Ledipasvir disrupts the formation of the viral replication complex, leading to a significant reduction in HCV replication.[5] It has demonstrated potent activity against multiple HCV genotypes, particularly genotype 1.[3][8][9]

1.2. Primary Human Hepatocytes: The Gold Standard In Vitro Model

Primary human hepatocytes (PHH) are considered the most physiologically relevant in vitro model for studying liver biology, drug metabolism, and infectious diseases of the liver.[1] Unlike immortalized cell lines, PHH retain the metabolic and functional characteristics of hepatocytes in vivo, including the expression of drug-metabolizing enzymes and transporters.[10] This makes them an invaluable tool for accurately modeling drug efficacy and toxicity in a human-relevant context. While challenging to maintain in culture, advancements in culture techniques have enabled their use in longer-term studies, including the investigation of persistent viral infections like HCV.[11][12][13]

Mechanism of Action: Ledipasvir's Impact on the HCV Replication Cycle

Understanding the molecular basis of Ledipasvir's antiviral activity is crucial for designing and interpreting experiments in PHH cultures.

2.1. The Role of NS5A in HCV Replication

The HCV NS5A protein is a zinc-binding, proline-rich phosphoprotein that does not possess any known enzymatic activity.[6][7] Instead, it functions as a critical regulator of viral and cellular processes through its interactions with other viral and host proteins.[6][14] NS5A is an essential component of the HCV replicase, the molecular machinery responsible for copying the viral RNA genome.[6]

2.2. Ledipasvir's Inhibition of NS5A Function

Ledipasvir exerts its antiviral effect by directly targeting NS5A.[4][5] It is believed to inhibit two distinct functions of NS5A in HCV RNA replication: a cis-acting function within the replication complex and a trans-acting function that may occur outside of this complex.[15] By binding to NS5A, Ledipasvir is thought to prevent the conformational changes and protein-protein interactions necessary for the formation and function of the replication complex, thereby halting viral RNA synthesis.[5][8]

Ledipasvir_Mechanism_of_Action cluster_HCV_Lifecycle HCV Replication Cycle in Hepatocyte cluster_Ledipasvir_Action Ledipasvir Intervention HCV_Entry HCV Entry Translation Polyprotein Translation & Processing HCV_Entry->Translation RNA_Replication RNA Replication (Replication Complex) Translation->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly Ledipasvir Ledipasvir NS5A HCV NS5A Protein Ledipasvir->NS5A Binds to NS5A->RNA_Replication Inhibits Formation of Replication Complex caption Ledipasvir inhibits HCV replication by targeting the NS5A protein.

Caption: Ledipasvir inhibits HCV replication by targeting the NS5A protein.

Experimental Protocols

The following protocols provide a detailed guide for the use of this compound in PHH cultures. It is imperative to adhere to aseptic techniques throughout these procedures.

3.1. Materials and Reagents

Material/Reagent Supplier Notes
Cryopreserved Primary Human HepatocytesReputable commercial vendorEnsure high viability and characterization data are provided.
Hepatocyte Plating MediumVendor-specific or prepared in-houseTypically Williams' Medium E or DMEM-based.[11]
Hepatocyte Maintenance MediumVendor-specific or prepared in-houseSerum-free medium is preferred to maintain differentiation.[11]
Collagen I, Rat TailCorning, or equivalentFor coating cultureware.
This compoundCayman Chemical, or equivalentCrystalline solid.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich, or equivalentFor preparing stock solutions.
Fetal Bovine Serum (FBS)Gibco, or equivalentFor initial cell attachment only, if recommended by cell supplier.[11]
Penicillin-Streptomycin Solution (100X)Gibco, or equivalentTo prevent bacterial contamination.
Trypan Blue Solution (0.4%)Gibco, or equivalentFor cell viability assessment.
CellTiter-Glo® Luminescent Cell Viability AssayPromega, or equivalentFor cytotoxicity assessment.
HCV Replicon System or Infectious HCV (HCVcc)Available through research collaborations or commercial sourcesFor antiviral efficacy studies.

3.2. Protocol 1: Preparation of this compound Stock and Working Solutions

Ledipasvir is sparingly soluble in aqueous buffers.[16] Therefore, careful preparation of stock and working solutions is critical for accurate and reproducible results.

  • Prepare a 10 mM Stock Solution in DMSO:

    • Aseptically weigh the required amount of this compound powder. The molecular weight of Ledipasvir is 889.0 g/mol .[3]

    • Dissolve the powder in cell culture grade DMSO to a final concentration of 10 mM.

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to 6 months.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in Hepatocyte Maintenance Medium to achieve the desired final concentrations for your experiment.

    • Crucial Note: The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO as the Ledipasvir-treated cultures.

3.3. Protocol 2: Culturing of Primary Human Hepatocytes

This protocol outlines the general steps for thawing and plating cryopreserved PHH. Always refer to the specific instructions provided by the hepatocyte supplier.[17]

  • Coat Cultureware with Collagen I:

    • Dilute Collagen I solution in sterile, ice-cold phosphate-buffered saline (PBS) to a final concentration of 50 µg/mL.

    • Add the diluted collagen solution to the culture plates, ensuring the entire surface is covered.

    • Incubate at 37°C for at least 1 hour.

    • Aspirate the collagen solution and allow the plates to air dry in a sterile biological safety cabinet.

  • Thaw Cryopreserved Hepatocytes:

    • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath for approximately 90-120 seconds, until a small ice crystal remains.[18]

    • Transfer the cell suspension to a 50 mL conical tube containing pre-warmed Hepatocyte Plating Medium.[18]

    • Centrifuge at 100 x g for 10 minutes at room temperature.[18]

    • Gently aspirate the supernatant and resuspend the cell pellet in an appropriate volume of Hepatocyte Plating Medium.

  • Determine Cell Viability and Density:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Count the viable (unstained) and non-viable (blue) cells using a hemocytometer to determine cell viability and density. Viability should be >80% for optimal culture performance.

  • Plate the Hepatocytes:

    • Dilute the cell suspension to the desired seeding density in Hepatocyte Plating Medium.

    • Gently add the cell suspension to the collagen-coated plates.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • After 4-6 hours, replace the plating medium with pre-warmed Hepatocyte Maintenance Medium to remove unattached and non-viable cells.

3.4. Protocol 3: Treatment of Primary Human Hepatocytes with Ledipasvir

  • Allow Hepatocytes to Acclimate:

    • Following plating, allow the hepatocytes to acclimate and form a confluent monolayer for at least 24-48 hours before initiating treatment. This allows for the restoration of cellular polarity and function.[1]

  • Prepare Ledipasvir-Containing Medium:

    • Prepare the desired concentrations of Ledipasvir in fresh, pre-warmed Hepatocyte Maintenance Medium as described in Protocol 1.

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Administer Treatment:

    • Aspirate the old medium from the hepatocyte cultures.

    • Gently add the Ledipasvir-containing medium or the vehicle control medium to the respective wells.

    • Return the plates to the incubator (37°C, 5% CO2) for the desired treatment duration. The incubation period will depend on the specific experimental endpoint (e.g., 24, 48, or 72 hours for cytotoxicity assays; longer for antiviral efficacy studies).

Experimental_Workflow Start Start: Cryopreserved PHH Thaw_Plate Thaw and Plate PHH on Collagen-Coated Plates Start->Thaw_Plate Acclimate Acclimate for 24-48 hours Thaw_Plate->Acclimate Prepare_Ledipasvir Prepare Ledipasvir Working Solutions and Vehicle Control Acclimate->Prepare_Ledipasvir Treat_Cells Treat PHH with Ledipasvir or Vehicle Control Prepare_Ledipasvir->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Endpoint_Analysis Endpoint Analysis: - Antiviral Efficacy (HCV Replicon/Infection) - Cytotoxicity (e.g., ATP Assay) Incubate->Endpoint_Analysis End End: Data Analysis Endpoint_Analysis->End caption General workflow for Ledipasvir application in PHH culture.

Caption: General workflow for Ledipasvir application in PHH culture.

Assessing Antiviral Efficacy and Cytotoxicity

4.1. Antiviral Efficacy Assessment using HCV Replicon Systems

HCV replicon systems are powerful tools for studying viral replication in a controlled setting.[19] These systems utilize subgenomic HCV RNA molecules that can autonomously replicate within hepatoma cell lines or, with some modifications, in PHH.[19]

  • Establish HCV Replicon-Containing PHH:

    • Introduce the HCV replicon RNA into the PHH via electroporation or by using a lentiviral delivery system.

    • Select for cells that are successfully replicating the replicon, often through antibiotic resistance conferred by a gene within the replicon construct.

  • Treat with Ledipasvir:

    • Plate the replicon-containing PHH and treat with a range of Ledipasvir concentrations as described in Protocol 3.

  • Quantify Viral Replication:

    • After the treatment period, quantify the level of HCV RNA replication. This is typically done using a reporter gene (e.g., luciferase) incorporated into the replicon or by quantitative reverse transcription PCR (qRT-PCR) to measure HCV RNA levels.

    • Calculate the 50% effective concentration (EC50), which is the concentration of Ledipasvir that inhibits 50% of viral replication. Ledipasvir has shown picomolar to low nanomolar EC50 values against various HCV genotypes in in vitro replicon assays.[9]

4.2. Cytotoxicity Assessment

It is essential to evaluate the potential cytotoxicity of Ledipasvir to ensure that the observed antiviral effects are not due to general cellular toxicity.

  • Perform a Cell Viability Assay:

    • Treat PHH with a range of Ledipasvir concentrations, including concentrations well above the expected EC50 value.

    • At the end of the treatment period, assess cell viability using a suitable assay. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels, is a highly sensitive method for determining the number of viable cells in culture.[20][21] Other common assays include those that measure mitochondrial activity (MTT/MTS) or lactate dehydrogenase (LDH) release.[21]

  • Determine the 50% Cytotoxic Concentration (CC50):

    • Calculate the CC50, which is the concentration of Ledipasvir that reduces cell viability by 50%.

  • Calculate the Selectivity Index (SI):

    • The selectivity index (SI = CC50 / EC50) is a critical parameter for evaluating the therapeutic window of an antiviral compound. A high SI value indicates that the compound is effective at inhibiting viral replication at concentrations that are not toxic to the host cells.

Data Presentation and Interpretation

Parameter Description Typical Values for Ledipasvir
EC50 (50% Effective Concentration) The concentration of Ledipasvir that inhibits HCV replication by 50%.Picomolar to low nanomolar range, genotype-dependent.[9]
CC50 (50% Cytotoxic Concentration) The concentration of Ledipasvir that reduces primary human hepatocyte viability by 50%.Generally high, indicating low cytotoxicity at therapeutic concentrations.
SI (Selectivity Index) The ratio of CC50 to EC50 (CC50/EC50). A measure of the drug's therapeutic window.A high SI is desirable, indicating high antiviral specificity.

Troubleshooting and Considerations

  • Low Cell Viability Post-Thaw: Ensure rapid thawing and gentle handling of cryopreserved hepatocytes. Use pre-warmed, high-quality media.

  • Poor Cell Attachment: Verify that the cultureware is properly coated with collagen. Some hepatocyte lots may require a short period of incubation with serum-containing medium for initial attachment.[11]

  • High Variability in Results: Use hepatocytes from a single donor for a given set of experiments to minimize inter-individual variability. Ensure consistent cell seeding density and treatment conditions.

  • Solubility Issues with Ledipasvir: Always prepare fresh working solutions from a DMSO stock. Avoid storing aqueous dilutions of Ledipasvir.[16]

Conclusion

The use of this compound in primary human hepatocyte cultures provides a robust and physiologically relevant platform for investigating its antiviral mechanisms, efficacy, and potential for hepatotoxicity. By following the detailed protocols and considerations outlined in this guide, researchers can generate reliable and reproducible data to advance our understanding of HCV virology and contribute to the development of improved antiviral therapies.

References

  • National Center for Biotechnology Information. (n.d.). Ledipasvir. In PubChem Compound Summary for CID 67505836. Retrieved from [Link]

  • Patsnap. (2024, July 4). What is Ledipasvir used for? Synapse. Retrieved from [Link]

  • German, P., & Gs, S. (2015). Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection. P & T : a peer-reviewed journal for formulary management, 40(4), 258–261.
  • Wikipedia. (2024). Ledipasvir/sofosbuvir. Retrieved from [Link]

  • El-Karaksy, H., El-Raziky, M., El-Koofy, N., El-Shabrawi, M., Mohsen, N., & El-Sayed, R. (2022). Safety and Efficacy of Ledipasvir/Sofosbuvir in the Treatment of Chronic Hepatitis C Virus Infection in Treatment-Naïve Children without and with Comorbidities.
  • Kim, B. K., Lee, H. W., & Kim, S. U. (2016). Ledipasvir and Sofosbuvir for Acute Hepatitis C Virus Monoinfection Associated with a High Risk of Acute Liver Failure. The Korean journal of internal medicine, 31(6), 1169–1172.
  • Drugs.com. (2025, November 18). Ledipasvir / Sofosbuvir Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • Wong, K. A., Worth, A., Martin, R., & Ling, J. (2013). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrobial agents and chemotherapy, 57(12), 6095–6103.
  • Medscape. (n.d.). Harvoni (ledipasvir/sofosbuvir) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Shah, B. M., & Tampi, M. P. (2020). An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection. Expert opinion on pharmacotherapy, 21(1), 17–26.
  • Hospital Pharmacy. (2015). Ledipasvir/Sofosbuvir. Hospital pharmacy, 50(3), 232–237.
  • MDPI. (2022). Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements. Retrieved from [Link]

  • Ploss, A., Khetani, S. R., & Jones, C. T. (2010). Persistent hepatitis C virus infection in microscale primary human hepatocyte cultures.
  • University of Washington. (2024, December 26). Ledipasvir-Sofosbuvir Harvoni. Hepatitis C Online. Retrieved from [Link]

  • Szymańska, K., Ryżko, J., & Socha, P. (2021). One-Year Outcomes after Ledipasvir/Sofosbuvir Treatment of Chronic Hepatitis C in Teenagers with and without Significant Liver Fibrosis—A Case Series Report. Journal of clinical medicine, 10(18), 4153.
  • Ioannou, G. N., Green, P. K., & Berry, K. (2016). Effectiveness of Ledipasvir-Sofosbuvir Combination in Patients With Hepatitis C Virus Infection and Factors Associated With Sustained Virologic Response. Gastroenterology, 151(3), 457–469.e5.
  • Current Protocols. (2025, February 5). Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes. Retrieved from [Link]

  • Molina, S., & Castet, V. (2009). Primary hepatocytes as targets for Hepatitis C virus replication. Expert opinion on drug discovery, 4(11), 1211–1221.
  • Al-Taei, A. M. K., Al-Maliki, A. A. K., & Al-Rubaye, A. K. A. (2022). Effectiveness of sofosbuvir/ledipasvir in hepatitis C virus infection in children and adolescents with malignancy: tertiary center experience. Przeglad gastroenterologiczny, 17(4), 302–307.
  • He, Y., & St, H. (2011). HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication. Current topics in microbiology and immunology, 369, 239–254.
  • Wikipedia. (n.d.). Hepatitis C virus nonstructural protein 5A. Retrieved from [Link]

  • bioRxiv. (2025, January 24). Cell Painting for cytotoxicity and mode-of-action analysis in primary human hepatocytes. Retrieved from [Link]

  • Wikipedia. (n.d.). Diacetone alcohol. Retrieved from [Link]

  • El-Diwany, R., & Pawlotsky, J. M. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in microbiology, 11, 1599.
  • Ray, R. B., & Ray, R. (2007). Primary hepatocyte culture supports hepatitis C virus replication: a model for infection-associated hepatocarcinogenesis. Hepatology (Baltimore, Md.), 46(2), 310–317.
  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Diacetone Alcohol as Used in Cosmetics. Retrieved from [Link]

  • BioreclamationIVT. (2013, July 23). Cryopreserved Human Hepatocyte High-Throughput Screening Protocol: 96-Well ATP Cytotoxicity Assay. Retrieved from [Link]

  • Tan, S. L., & Katze, M. G. (1998). NS5A, a nonstructural protein of hepatitis C virus, binds growth factor receptor-bound protein 2 adaptor protein in a Src homology 3 domain/ligand-dependent manner and perturbs mitogenic signaling.
  • Al-Mahtab, M., & Rahman, S. (2018). Efficacy of ledipasvir and Sofosbuvir in Patients with Hepatitis C Virus.
  • UniProt. (n.d.). NS5A - Non-structural protein 5A - Hepacivirus hominis. Retrieved from [Link]

  • MB Biosciences. (n.d.). In vitro primary hepatocyte assay. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Wang, C., & O'Boyle, D. R. (2011). Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052. Journal of virology, 85(16), 8340–8350.

Sources

Troubleshooting & Optimization

Optimizing Ledipasvir Diacetone Solubility for In Vitro Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of Ledipasvir diacetone in your in vitro cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, field-tested solutions to common challenges encountered when working with this potent antiviral compound. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I using this compound instead of the free base? What is the difference in solubility?
Q2: What is the best solvent to use for preparing a stock solution of this compound?

A2: For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the most recommended and widely used solvent for preparing a high-concentration stock solution of this compound.[4][5] It is a powerful aprotic solvent that can dissolve a wide range of poorly soluble compounds. Ethanol is another viable option.[6]

Solubility Profile of Ledipasvir (Free Base) in Common Organic Solvents:

SolventApproximate SolubilityReference
DMSO~20 mg/mL[6]
Ethanol~30 mg/mL[6]
Dimethyl Formamide (DMF)~30 mg/mL[6]

Note: This data is for the Ledipasvir free base and should be used as a close approximation for the diacetone solvate.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO is cell-line dependent. For Huh-7 cells, a human hepatoma cell line commonly used in Hepatitis C Virus (HCV) research, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid cytotoxicity and other off-target effects.[7]

  • General Recommendation: Aim for a final DMSO concentration of ≤ 0.5% (v/v) in your assay.[5]

  • Optimal (Safest) Concentration: For long-term studies, a final concentration of ≤ 0.1% (v/v) is even better and less likely to influence cellular processes.

Always perform a vehicle control experiment with the same final concentration of DMSO to ensure that the observed effects are due to this compound and not the solvent.

Troubleshooting Guides

Issue 1: My this compound precipitates when I add it to the cell culture medium.

This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous-based cell culture medium.

Precipitation occurs because the compound's solubility limit is exceeded as the highly solubilizing environment of the DMSO is diluted by the aqueous medium.

  • Step 1: Check Your Final DMSO Concentration. Ensure your final DMSO concentration is within the recommended range (ideally ≤ 0.5%). If it's higher, you will need to remake your stock solution at a higher concentration to add a smaller volume to your media.

  • Step 2: Modify Your Dilution Technique. Instead of adding a small volume of your DMSO stock directly into a large volume of media, perform an intermediate dilution step. This gradual change in solvent polarity can help keep the compound in solution.

  • Step 3: Visual Confirmation of Precipitation. Precipitates can appear as a fine, crystalline-like powder, a cloudy haze, or an oily film on the surface of the medium. Visually inspect your wells under a microscope after adding the compound. You can also measure the turbidity of the medium using a plate reader at a wavelength of around 600 nm.[8]

cluster_0 Stock Solution Preparation cluster_1 Serial Dilution in DMSO cluster_2 Final Dilution into Media cluster_3 Application to Cells stock High-Concentration Stock in 100% DMSO (e.g., 10 mM) serial_dmso Create a serial dilution series of the stock solution in 100% DMSO. stock->serial_dmso Maintains high solubility final_dilution Add a small, fixed volume of each DMSO dilution to the cell culture medium (e.g., 1 µL into 1 mL for 0.1% DMSO). serial_dmso->final_dilution Ensures consistent final DMSO concentration apply Immediately add the final working solution to your cell culture plate. final_dilution->apply Minimizes time for potential precipitation

Caption: Workflow for preparing working solutions.

Issue 2: I'm concerned about the stability of this compound in my working solution during a multi-day experiment.

The stability of a compound in a complex aqueous solution like cell culture medium at 37°C can be limited. Degradation can lead to a decrease in the effective concentration of the active compound over time, affecting the accuracy of your results.

  • Stock Solution Stability: this compound stock solutions in anhydrous DMSO are stable for extended periods when stored properly.

    • -20°C: for several months to years.[9]

    • -80°C: for long-term storage.[9]

    • Important: Use anhydrous DMSO, as moisture can reduce the solubility and stability of the compound.[4] Aliquot your stock solution to avoid repeated freeze-thaw cycles.

  • Working Solution Stability:

    • Prepare fresh working solutions for each experiment.

    • While specific data on the stability of Ledipasvir in cell culture medium at 37°C for 24-72 hours is not extensively published, it is best practice to assume that the stability may be limited. For longer experiments, consider replacing the medium with freshly prepared working solution every 24-48 hours.

    • Studies on HCV in cell culture have shown the virus itself to be relatively stable at 37°C for up to 48 hours, suggesting that experiments within this timeframe are generally acceptable.[10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is designed for preparing a high-concentration stock solution for use in cell-based assays, such as the HCV replicon assay in Huh-7 cells.[4][5][6]

  • This compound (Molecular Weight: ~1005.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 10.05 mg of this compound in 1 mL of DMSO.

    • Note: Always confirm the molecular weight from the certificate of analysis provided by your supplier.

  • Weighing: Carefully weigh out the required amount of this compound powder.

  • Dissolution:

    • Add the weighed powder to a sterile vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Serial Dilutions for a Dose-Response Experiment (0.1% Final DMSO Concentration)

This protocol ensures that each final concentration of this compound in your cell culture plate has the same final concentration of DMSO.

cluster_0 Step 1: Prepare 1000x Stocks in DMSO cluster_1 Step 2: Dilute 1:1000 into Media cluster_2 Step 3: Apply to Cells stock_1000x Create a serial dilution series of your 10 mM stock in 100% DMSO to generate 1000x stocks of your desired final concentrations. dilute_media For each concentration, add 1 µL of the corresponding 1000x DMSO stock to 999 µL of cell culture medium. stock_1000x->dilute_media Maintains solubility before final dilution apply Gently mix and immediately add the final working solution to your cells. dilute_media->apply Achieves 0.1% final DMSO concentration

Caption: Serial dilution workflow.

  • Prepare a 1 mM (1000x) stock in DMSO: Dilute your 10 mM stock 1:10 in 100% DMSO.

  • Prepare the final working solution: Add 1 µL of the 1 mM stock to 999 µL of cell culture medium. This gives you a final concentration of 1 µM this compound in 0.1% DMSO.

Repeat this process for each desired final concentration, always preparing a 1000x stock in DMSO first.

References

  • Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review.
  • JoVE. (2024, October 10). Factors Influencing Drug Absorption: Physicochemical Parameters. [Link]

  • Slideshare. (n.d.). Physicochemical properties of drug.
  • Selleck Chemicals. (n.d.).
  • Simson Pharma Limited. (n.d.). Ledipasvir Acetone | CAS No- 1441674-54-9.
  • Google Patents. (n.d.).
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • The Pharma Times. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?
  • Pharma.Tips. (n.d.). Selecting Solubilizers for Poorly Soluble Drugs.
  • PMC - NIH. (n.d.).
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • accessdata.fda.gov. (2019, August 1). 212477Orig1s000. [Link]

  • PMC - NIH. (2015, April 9). Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018, December 1). A COMPARATIVE STUDY OF LEDIPASVIR SOLID DISPERSION TECHNIQUE USING SPRAY DRYING AND HOT-MELT EXTRUSION.
  • MDPI. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
  • PMC - NIH. (n.d.).
  • Frontiers. (n.d.). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance.
  • PubMed. (2023, April 16).
  • ResearchGate. (2025, August 7).
  • OECD SIDS. (n.d.). DIACETONE ALCOHOL CAS N°:123-42-2.
  • Research and Reviews. (n.d.). Comparative Pharmacokinetic Study of Ledipasvir after Single Dose Using Novel Methodology.
  • SciSpace. (2025, March 17). Amorphous solid dispersion of ledipasvir and sofosbuvir for enhancement of oral bioavailability.
  • PMC - NIH. (2010, February 18).
  • PubMed. (n.d.). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (2014, January 1). How to isolate RNA of HCV from Huh7.5 cell lines infected with HCV serum?
  • PubMed. (2010, February 18).
  • PMC - NIH. (2024, February 23). Chemical inactivation strategies for SARS-CoV-2-infected cells and organoids.

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Technical Support Center: Overcoming Ledipasvir Diacetone Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Ledipasvir diacetone, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, is a cornerstone of antiviral research.[1][2][3] However, its physicochemical properties present a significant challenge in the laboratory: poor aqueous solubility and a propensity to precipitate in standard buffers. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and overcoming these issues, ensuring the integrity and success of your experiments.

Part 1: Understanding the "Why" - Core Concepts

Q1: Why does my this compound immediately crash out of solution when I add it to my PBS buffer (pH 7.4)?

The primary reason for this phenomenon is the pH-dependent solubility of Ledipasvir. Ledipasvir is a weakly basic compound with two primary pKa values of 4.0 and 5.0.[4] This means that at a neutral pH like 7.4, the molecule is largely in its non-ionized, free base form. This form has significantly lower aqueous solubility compared to its protonated, ionized form, which predominates in acidic conditions.

In essence, at physiological pH, you are attempting to dissolve Ledipasvir in an environment where it is inherently insoluble, leading to immediate precipitation. The solubility of Ledipasvir is relatively insoluble (< 0.1mg/mL) at a pH range of 3 to 7.5, but increases to 1.1mg/mL at a pH below 2.3.[5]

Physicochemical Properties of Ledipasvir

PropertyValueSource
Molecular Weight889.0 g/mol [4][5]
pKa4.0, 5.0[4]
Solubility in pH 3-7.5< 0.1 mg/mL[5]
Solubility in pH < 2.31.1 mg/mL[5]
Protein Binding>99.8%[6]

Part 2: Troubleshooting and Step-by-Step Protocols

Q2: How can I prepare a stable, aqueous working solution of this compound without it precipitating?

The key is a multi-step approach that leverages both pH adjustment and the use of co-solvents. Here's a reliable protocol:

Experimental Protocol: Preparation of a this compound Stock and Working Solution

  • Initial Dissolution in an Organic Solvent:

    • Begin by dissolving the this compound powder in an appropriate organic solvent. Anhydrous Dimethyl sulfoxide (DMSO) is a highly effective choice, with a reported solubility of up to 255 mg/mL.[2] Ethanol (solubility ~30 mg/mL) can also be used.[1]

    • Rationale: This initial step ensures the compound is fully solubilized before introducing it to an aqueous environment.

  • Preparation of an Acidic Aqueous Buffer:

    • Prepare a buffer with a pH in the range of 3.0 to 4.0. A citrate or acetate buffer is a suitable choice.

    • Rationale: This acidic environment will ensure that when the Ledipasvir is introduced, it will be protonated, thereby increasing its solubility.

  • Dilution and Creation of the Working Solution:

    • Slowly add the Ledipasvir stock solution (from step 1) to the chilled acidic buffer (from step 2) while vortexing or stirring vigorously. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <1%) to avoid off-target cellular toxicity.

Workflow for Preparing a Stable Ledipasvir Solution

G cluster_0 Step 1: Initial Solubilization cluster_1 Step 2: Dilution into Aqueous Buffer A This compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Concentrated Stock Solution C->D F Slowly Add Stock Solution (while vortexing) D->F E Chilled Acidic Buffer (pH 3-4) E->F G Clear, Stable Working Solution F->G

Caption: A two-step process for preparing a stable Ledipasvir working solution.

Q3: My Ledipasvir solution is clear initially but precipitates after a few hours or upon storage. What can I do to improve its stability?

This is indicative of a metastable solution, where the drug can fall out of solution over time due to factors like temperature changes or nucleation. Here are some strategies to enhance long-term stability:

  • Use of Solubilizing Excipients: The inclusion of pharmaceutical-grade excipients can significantly improve and maintain solubility.

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 407 can form micelles that encapsulate the drug, enhancing its solubility.[7]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs like Ledipasvir, effectively increasing their aqueous solubility.[8][9]

  • Filtration: After preparing your working solution, filter it through a 0.22 µm syringe filter. This will remove any microscopic undissolved particles that could act as nucleation sites for precipitation.

  • Proper Storage: Store your solutions at 2-8°C and protect them from light. It is also recommended to prepare aqueous solutions fresh and not store them for more than one day to ensure maximum potency and solubility.[1]

Troubleshooting Decision Tree for Ledipasvir Precipitation

G Start Precipitation Observed? Immediate Immediate Precipitation? Start->Immediate Yes Delayed Delayed Precipitation? Start->Delayed No Action1 Use Acidic Buffer (pH 3-4) and a Co-solvent (e.g., DMSO) Immediate->Action1 Action2 Add Solubilizing Excipients (e.g., Tween 80, Cyclodextrin) Delayed->Action2 Resolved Problem Resolved Action1->Resolved Action3 Filter (0.22 µm) and Store at 2-8°C Action2->Action3 Action3->Resolved

Sources

Technical Support Center: Optimizing the Synthesis and Yield of Ledipasvir Diacetone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ledipasvir diacetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process and systematically troubleshoot common issues to improve yield and purity. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the reliability and success of your experiments.

Introduction to this compound Synthesis

Ledipasvir is a potent direct-acting antiviral agent against the Hepatitis C virus (HCV), functioning by inhibiting the viral NS5A protein, which is crucial for viral replication and assembly.[1][2] The synthesis of Ledipasvir is a multi-step process that involves the coupling of several complex intermediates.[3] The diacetone solvate of Ledipasvir is a common crystalline form that can be advantageous for purification and handling.[4][5] However, achieving a high yield of pure this compound can be challenging, often hindered by factors such as incomplete reactions, side-product formation, and difficulties in crystallization.

This guide provides a structured approach to identifying and resolving these challenges through a detailed troubleshooting section and a comprehensive list of frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and crystallization of this compound, offering systematic solutions to enhance your experimental outcomes.

Issue 1: Low Overall Yield of Ledipasvir Prior to Diacetone Formation

Question: My multi-step synthesis of Ledipasvir consistently results in a low overall yield before the final diacetone crystallization. What are the likely causes and how can I improve it?

Answer: A low overall yield in a multi-step synthesis like that of Ledipasvir can be attributed to several factors. The synthesis is known to be lengthy and some steps are prone to low yields.[4] Here is a systematic approach to identifying and addressing the issue:

  • Re-evaluate Critical Coupling Steps: The synthesis of Ledipasvir involves several key bond-forming reactions. Ensure that the reagents for these couplings, particularly the palladium catalysts and ligands, are of high purity and handled under the appropriate inert atmosphere to prevent degradation.[6]

  • Optimize Reaction Conditions: For each step, systematically optimize parameters such as temperature, reaction time, and reagent stoichiometry. Even minor adjustments can significantly impact the yield.[4]

  • Intermediate Purity: Ensure that all intermediates are sufficiently pure before proceeding to the next step. Impurities can interfere with subsequent reactions, leading to lower yields and the formation of side products. Utilize techniques like column chromatography for purification where necessary, although process improvements aim to minimize its use on an industrial scale.[4]

  • Consider Alternative Synthetic Routes: Newer synthetic strategies, such as late-stage fluorination and cyclopropanation, have been developed to improve the overall yield and efficiency of Ledipasvir synthesis.[7] If feasible, exploring these alternative routes could provide a significant advantage.

Issue 2: Poor Yield or Failure to Form this compound Crystals

Question: I am having trouble crystallizing Ledipasvir as the diacetone solvate. The product either remains an oil, precipitates as an amorphous solid, or the yield of crystals is very low. What should I do?

Answer: The crystallization of this compound is a critical step for both purification and obtaining the desired solid-state form. Difficulties in crystallization are often related to solvent systems, supersaturation, and the presence of impurities.

  • Solvent System Optimization: The choice of solvent is crucial. A common procedure involves dissolving the crude Ledipasvir in a suitable organic solvent (e.g., THF, DCM, ethyl acetate, methanol, ethanol, or isopropanol) and then adding acetone to induce crystallization.[6]

    • Solvent Polarity: The initial solvent should fully dissolve the Ledipasvir. If the product is "oiling out," it may indicate that the anti-solvent (acetone) is being added too quickly or that the initial solvent is not optimal.

    • Anti-Solvent Addition: The rate of acetone addition can significantly affect crystal formation. A slow, controlled addition is generally preferred to maintain a state of moderate supersaturation, which favors crystal growth over amorphous precipitation.[8]

  • Temperature Control: Temperature plays a vital role in controlling solubility and supersaturation. Experiment with different temperature profiles for dissolution and crystallization. For instance, dissolving at a slightly elevated temperature and then slowly cooling after the addition of acetone can promote the formation of well-defined crystals. A process described in a patent involves stirring at 0-5°C after dissolving the acetone solvate.[6]

  • Seeding: If you have a small amount of pure this compound crystals, use them to seed the solution. Seeding provides a template for crystal growth and can significantly improve the yield and quality of the crystals.[4]

  • Impurity Interference: Impurities can inhibit crystal nucleation and growth. Ensure the crude Ledipasvir is as pure as possible before attempting crystallization. The diacetone solvate itself has impurity-purging capabilities, but high initial impurity levels can hinder its formation.[4]

Issue 3: High Levels of Impurities in the Final this compound Product

Question: My final this compound product shows significant impurities by HPLC analysis. How can I improve the purity?

Answer: Achieving high purity is essential for any active pharmaceutical ingredient. Here’s how to address impurity issues in your this compound synthesis:

  • Identify the Impurities: If possible, characterize the major impurities to understand their origin. This will help you target the specific step in the synthesis that needs optimization.

  • Recrystallization: A powerful technique for purifying crystalline solids is recrystallization. Dissolve the impure this compound in a minimal amount of a suitable hot solvent and then allow it to cool slowly to form purer crystals. The choice of solvent for recrystallization is critical and may require some experimentation.

  • Activated Carbon Treatment: Before crystallization, treating the solution of crude Ledipasvir with activated carbon can help remove colored impurities and other byproducts. A patent describes dissolving the Ledipasvir acetone solvate, treating with activated carbon, and then precipitating the amorphous form.[6] This principle can be adapted for the purification of the diacetone solvate itself.

  • Chromatographic Purification: For high-value material or when dealing with difficult-to-remove impurities, preparative HPLC can be an effective, albeit more resource-intensive, purification method.[9]

  • Control of Residual Solvents: Be mindful of residual solvents from the reaction and crystallization steps. These are also considered impurities and need to be controlled. Gas chromatography with headspace sampling is a common technique for quantifying residual solvents.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the role of acetone in the formation of this compound?

A1: Acetone acts as a solvating agent that gets incorporated into the crystal lattice of Ledipasvir to form a stable crystalline solvate. This process is often used as a method of purification, as the formation of the specific solvate can exclude impurities from the crystal structure.[4]

Q2: How can I confirm that I have synthesized the diacetone solvate of Ledipasvir?

A2: You can use several analytical techniques to characterize the solid form of your product. X-ray Powder Diffraction (XRPD) will show a unique diffraction pattern for the diacetone solvate, which will be different from other crystalline forms or the amorphous material.[13] Thermal analysis techniques like Thermogravimetric Analysis (TGA) can be used to determine the solvent content in the crystals.

Q3: Is it possible to obtain an amorphous form of Ledipasvir from the diacetone solvate?

A3: Yes, a process has been described where Ledipasvir acetone solvate is dissolved in an organic solvent, and then an anti-solvent (like water) is added to precipitate the amorphous form of Ledipasvir.[6]

Q4: What are the typical analytical methods used to assess the purity and yield of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for determining the purity of Ledipasvir and quantifying its yield.[9][14] Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation. Gas Chromatography (GC) is typically used for the analysis of residual solvents.[11][12]

Q5: Are there any specific safety precautions I should take during the synthesis of this compound?

A5: As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents used in the synthesis of Ledipasvir may be hazardous, so it is important to consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizing the Workflow

To aid in understanding the key stages of this compound synthesis and purification, the following workflow diagrams are provided.

Diagram 1: General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification & Isolation Multi-step Synthesis Multi-step Synthesis Crude Ledipasvir Crude Ledipasvir Multi-step Synthesis->Crude Ledipasvir Dissolution in Organic Solvent Dissolution in Organic Solvent Crude Ledipasvir->Dissolution in Organic Solvent Addition of Acetone Addition of Acetone Dissolution in Organic Solvent->Addition of Acetone Crystallization Crystallization Addition of Acetone->Crystallization Isolation & Drying Isolation & Drying Crystallization->Isolation & Drying Pure this compound Pure this compound Isolation & Drying->Pure this compound QC Analysis (HPLC, XRPD, GC) QC Analysis (HPLC, XRPD, GC) Isolation & Drying->QC Analysis (HPLC, XRPD, GC)

Caption: A high-level overview of the synthesis and purification process for this compound.

Diagram 2: Troubleshooting Logic for Low Crystallization Yield

Low Yield of Crystals Low Yield of Crystals Check Solvent System Check Solvent System Low Yield of Crystals->Check Solvent System Investigate Temperature Profile Investigate Temperature Profile Low Yield of Crystals->Investigate Temperature Profile Consider Seeding Consider Seeding Low Yield of Crystals->Consider Seeding Assess Purity of Crude Assess Purity of Crude Low Yield of Crystals->Assess Purity of Crude Optimize Dissolution Solvent Optimize Dissolution Solvent Check Solvent System->Optimize Dissolution Solvent Control Acetone Addition Rate Control Acetone Addition Rate Check Solvent System->Control Acetone Addition Rate Slow Cooling Slow Cooling Investigate Temperature Profile->Slow Cooling Introduce Seed Crystals Introduce Seed Crystals Consider Seeding->Introduce Seed Crystals Pre-purification if Necessary Pre-purification if Necessary Assess Purity of Crude->Pre-purification if Necessary

Caption: A decision tree for troubleshooting low yields during the crystallization of this compound.

Quantitative Data Summary

While specific yields can vary significantly based on the exact synthetic route and scale, the following table provides a general comparison of parameters for analytical methods used in quality control.

ParameterHPLC for PurityGC for Residual Solvents
Column C18 reversed-phaseCapillary column (e.g., DB-624)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Buffer gradientsHelium or Nitrogen
Detection UV/PDA (e.g., 259 nm)Flame Ionization Detector (FID)
Typical Retention Time 3-10 minutes for LedipasvirVaries by solvent
Purpose Quantify Ledipasvir and impuritiesQuantify residual acetone and other solvents

Data compiled from various sources.[9][11][12]

Experimental Protocol: General Procedure for this compound Crystallization

The following is a generalized protocol based on information from patent literature.[6] Researchers should adapt and optimize this procedure for their specific needs.

  • Dissolution: Dissolve the crude Ledipasvir product in a suitable organic solvent (e.g., tetrahydrofuran, dichloromethane, ethyl acetate, or methanol) at room temperature or with gentle warming until a clear solution is obtained. The volume of the solvent should be minimized to ensure the final solution is concentrated.

  • Solvent Swap (Optional but Recommended): If the initial reaction solvent is not ideal for crystallization, it can be removed under reduced pressure.

  • Acetone Addition: To the concentrated solution of Ledipasvir, add acetone as the anti-solvent. The addition should be done slowly and with constant stirring.

  • Crystallization: Continue stirring the mixture at a controlled temperature (e.g., room temperature or cooled in an ice bath) to induce crystallization. The time required for crystallization can vary from a few hours to overnight. Seeding the solution at this stage can be beneficial.

  • Isolation: Collect the crystalline solid by filtration.

  • Washing: Wash the crystals with a small amount of cold acetone or an appropriate solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature to remove residual solvents.

  • Analysis: Analyze the final product for purity, identity, and residual solvent content using appropriate analytical techniques (HPLC, NMR, XRPD, GC).

References

  • WO2016145269A1 - Solid state forms ledipasvir and processes for preparation of ledipasvir - Google P
  • WO2017072596A1 - An improved process for the preparation of ledipasvir - Google P
  • Optimizing Associative Experimental Design for Protein Crystallization Screening - PMC. (URL: [Link])

  • Optimizing Associative Experimental Design for Protein Crystallization Screening - PubMed. (URL: [Link])

  • WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google P
  • Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells - MDPI. (URL: [Link])

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF LEDIPASVIR AND SOFOSBUVIR IN FIXED DOSAGE FORM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • WO2016145269A1 - Solid state forms ledipasvir and processes for preparation of ledipasvir - Google P
  • Ledipasvir: An Antiviral Medication - Open Access Journals. (URL: [Link])

  • Effect of different anti-solvent addition on the crystallization behavior of scandium. - ResearchGate. (URL: [Link])

  • 2.4.24. IDENTIFICATION AND CONTROL OF RESIDUAL SOLVENTS - Ehpm. (URL: [Link])

  • Chemical structure of ledipasvir acetone solvate, and scanning electron... - ResearchGate. (URL: [Link])

  • Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation - International Journal of Scientific Research & Technology. (URL: [Link])

  • Analysis of thermolabile residual solvents in a spray dried dispersion using static headspace gas chromatography - PubMed. (URL: [Link])

  • Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. (URL: [Link])

  • (PDF) BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF LEDIPASVIR AND SOFOSBUVIR DRUGS IN HUMAN PLASMA BY RP-HPLC METHOD - ResearchGate. (URL: [Link])

  • Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying - PubMed. (URL: [Link])

  • ISSN: 2277–4998 ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF SOFOSBUVIR AND LEDIPASVIR - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (URL: [Link])

  • Chemical structures of sofosbuvir, ledipasvir and daclatasvir. - ResearchGate. (URL: [Link])

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - MDPI. (URL: [Link])

  • (PDF) Fast Method for the Determination of Residual Solvents in Radiopharmaceutical Products - ResearchGate. (URL: [Link])

  • Towards Safer Medicines: Management of Residual Solvents and Green Alternatives | ChemRxiv. (URL: [Link])

  • LEDIPASVIR. (URL: [Link])

  • Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem - NIH. (URL: [Link])

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • Determination of residual acetone and acetone related impurities in drug product intermediates prepared as Spray Dried Dispersions (SDD) using gas chromatography with headspace autosampling (GCHS) - PubMed. (URL: [Link])

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. (URL: [Link])

  • WO2024110994A1 - A process for the preparation of ledipasvir - Google P
  • Development and Validation of a Stability-indicating Method for the Simultaneous Estimation of Sofosbuvir and Ledipasvir by RP-HPLC. (URL: [Link])

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Optimization of Ledipasvir diacetone concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

Optimization and Troubleshooting for In Vitro Cytotoxicity Assays

Welcome to the technical support center for researchers utilizing Ledipasvir diacetone in cytotoxicity and cell viability assays. This guide is designed to provide expert insights and practical troubleshooting solutions to ensure the accuracy and reproducibility of your experimental results. We will delve into the critical nuances of solvent selection, concentration optimization, and protocol design, moving beyond standard procedures to explain the causality behind each experimental choice.

Core Principles: The Solubility vs. Cytotoxicity Dilemma

Ledipasvir is a hydrophobic molecule with poor aqueous solubility.[1] This necessitates the use of an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a usable stock solution. However, the solvent itself can be toxic to cells, confounding the interpretation of your results. The central challenge is to achieve a final concentration of this compound in your cell culture medium that is high enough to observe a biological effect, while keeping the final solvent concentration low enough to be non-toxic. This guide will walk you through navigating this delicate balance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I prepare a stock solution of this compound? I'm concerned about solubility.

Answer: Proper stock solution preparation is the foundation of a successful experiment. Ledipasvir is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[1] For cytotoxicity assays, high-purity, anhydrous DMSO is the most common and recommended choice.

  • Causality: Ledipasvir's solubility is approximately 20 mg/mL in DMSO and 30 mg/mL in ethanol.[1] Using a concentration significantly lower than this saturation point (e.g., 10-20 mM in DMSO) for your stock solution minimizes the risk of the compound precipitating out during storage or upon dilution. Anhydrous DMSO is critical because moisture contamination can reduce the solubility of hydrophobic compounds.[2]

  • Expert Tip: After dissolving the this compound powder in DMSO, ensure complete dissolution by gentle vortexing or brief sonication. Visually inspect the solution against a light source to confirm there are no visible particulates. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. Store at -20°C or -80°C as recommended by the supplier.

Q2: What is the maximum final concentration of solvent (e.g., DMSO) I can use in my cell culture medium?

Answer: This is one of the most critical parameters to control. While there is no universal standard, a general consensus exists in the scientific community.

  • The General Rule: For most cell lines, the final concentration of DMSO in the culture medium should ideally not exceed 0.5% .[3][4] Many researchers aim for a concentration of 0.1% or lower, especially when working with sensitive cell types like primary cells or stem cells.[4][5]

  • The Rationale: DMSO is cytotoxic at concentrations of 5% and higher.[3][6] Even at concentrations between 1% and 5%, it can induce cellular stress, affect membrane permeability, and alter gene expression, leading to non-specific effects that are not related to your compound of interest.[4][6] The safe concentration limit is highly dependent on the specific cell type and the duration of exposure.[7]

Data Summary: Recommended Maximum Solvent Concentrations

Solvent Recommended Max. Concentration Notes for Consideration
DMSO ≤ 0.5% (v/v) Aim for ≤ 0.1% for sensitive cells or long-term (>48h) assays.[4][5]
Ethanol ≤ 0.5% (v/v) Can be more cytotoxic than DMSO for some cell lines.[7] Always run a vehicle control.

| Acetone | ≤ 0.5% (v/v) | Generally considered low toxicity at this concentration.[8][9] |

Q3: My vehicle control (media + solvent) is showing significant cell death. What's wrong?

Answer: This is a clear indication that your solvent concentration is too high for your specific experimental system. This issue must be resolved before you can trust any data generated with your compound.

  • Immediate Action: The first step is to perform a solvent tolerance dose-response curve. This involves treating your cells with a range of solvent concentrations (e.g., from 0.05% up to 2%) without any Ledipasvir. This will allow you to determine the highest concentration of the solvent that does not impact the viability of your specific cell line under your specific assay conditions (incubation time, cell density).

  • Workflow for Troubleshooting Vehicle Control Cytotoxicity:

start High Cytotoxicity in Vehicle Control Observed check_conc Verify Final Solvent Concentration Calculation start->check_conc run_dose Perform Solvent Dose-Response (e.g., 0.05% to 2.0% DMSO) check_conc->run_dose analyze Analyze Data: Determine Max. Non-Toxic Concentration (MNTC) run_dose->analyze is_mttc_ok Is MNTC > 0.1%? analyze->is_mttc_ok adjust_stock Adjust Experiment: Decrease Final Solvent Conc. to < MNTC is_mttc_ok->adjust_stock Yes reassess_stock Reassess Stock Solution: Can a higher stock concentration be made to achieve the desired drug dose at the new, lower solvent concentration? is_mttc_ok->reassess_stock No proceed Proceed with Experiment Using New Validated Solvent Concentration adjust_stock->proceed consider_alt Consider Alternative Solvent (e.g., Ethanol) or Solubilization Method reassess_stock->consider_alt consider_alt->run_dose

Caption: Troubleshooting workflow for vehicle-induced cytotoxicity.

Q4: I'm observing drug precipitation in the culture medium after diluting my stock solution. How can I fix this?

Answer: Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. This is a common issue with hydrophobic compounds like Ledipasvir.

  • Expertise-Driven Solutions:

    • Reduce Final Concentration: The most straightforward solution is to lower the highest concentration in your dose-response curve.

    • Use a "Serial Dilution in Media" Approach: When preparing your working concentrations, do not add a small volume of highly concentrated DMSO stock directly into a large volume of media. This can cause "shock" precipitation. Instead, perform a serial dilution. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution, then dilute that 1:100 in media for a 10 µM final concentration (with 0.1% DMSO).

    • Consider Ethanol: Ledipasvir has slightly better solubility in ethanol (~30 mg/ml) than in DMSO (~20 mg/ml).[1] For maximum solubility in aqueous buffers, the manufacturer Cayman Chemical suggests first dissolving Ledipasvir in ethanol and then diluting with the aqueous buffer.[1] However, you must first validate the ethanol tolerance of your cell line, as it can be more cytotoxic than DMSO.[7]

Q5: Does the "diacetone" in "this compound" affect my experiment?

Answer: Yes, this is an important and often overlooked detail. "this compound" indicates that two molecules of acetone are co-crystallized with each molecule of Ledipasvir in the solid form.[10][11]

  • Impact on Molecular Weight: You must use the molecular weight of the solvate form (Ledipasvir + 2 acetone molecules) for calculating your stock solution concentration, not the molecular weight of Ledipasvir alone. Using the wrong molecular weight will lead to incorrect dosing.

  • Release of Acetone: When you dissolve the compound, these acetone molecules are released into your solvent. While the amount is typically very small and unlikely to cause cytotoxicity on its own, it is a chemical reality of the formulation. Studies have shown that acetone at concentrations of 0.1% and 0.5% had little to no toxicity on several cell lines.[8][9] The primary source of solvent-induced cytotoxicity will almost certainly be the DMSO used to make the stock solution. However, for the sake of rigorous science, your vehicle control should be DMSO that contains a molar equivalent of acetone to your highest stock concentration. In practice, this is often deemed unnecessary due to the very low concentration, but it is the most scientifically accurate approach.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Determine Molecular Weight: Use the molecular weight for this compound (approx. 947.08 g/mol [11]), not Ledipasvir free base (889.0 g/mol ).

  • Calculation: To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 947.08 g/mol * 1000 mg/g = 9.47 mg

  • Procedure:

    • Weigh out 9.47 mg of this compound powder.

    • Add to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Visually confirm the absence of particulates.

    • Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C, protected from light and moisture.

Protocol 2: Determining the Maximum Tolerated Solvent Concentration (MTSC)
  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density for your assay duration and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in complete culture medium. For example, prepare 2X final concentrations (2%, 1%, 0.5%, 0.2%, 0.1%, 0.02%) in media.

  • Treatment: Remove the old media from the cells and add the media containing the different solvent concentrations. Also include a "media only" (no solvent) control.

  • Incubation: Incubate the plate for the same duration as your planned cytotoxicity experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform your chosen cell viability assay (e.g., MTT, XTT, Resazurin) according to the manufacturer's instructions.

  • Analysis: Calculate the percent viability for each solvent concentration relative to the "media only" control. The MTSC is the highest concentration that results in ≥95% cell viability.

Protocol 3: General MTT Cytotoxicity Assay Workflow

This protocol assumes an MTSC for DMSO of 0.5% has been determined.

  • Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Thaw a single-use aliquot of your 10 mM this compound stock in DMSO.

    • Prepare a 2X working concentration series of your compound in culture medium. For example, to get a final concentration of 10 µM with 0.1% DMSO, you would prepare a 20 µM solution in media containing 0.2% DMSO.

    • Crucially, prepare a 2X vehicle control containing only the solvent at the highest concentration used (e.g., 0.2% DMSO in media).

  • Treatment: Remove the seeding medium from the cells. Add an equal volume of the 2X compound or vehicle control solutions to the wells. This will dilute them to the 1X final concentration.

  • Incubation: Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well (typically 10-20 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Normalize the data by subtracting the blank (media only) absorbance. Calculate percent viability relative to the vehicle-treated control cells.

Decision Tree for Preparing Working Concentrations

start Goal: Prepare Final Drug Concentrations in Plate stock_sol Start with High-Concentration Stock (e.g., 10 mM in 100% DMSO) start->stock_sol max_solvent Define Max. Tolerated Final Solvent Conc. (e.g., 0.5%) stock_sol->max_solvent calc_dilution Calculate Minimum Dilution Factor: 100% / 0.5% = 200x max_solvent->calc_dilution max_drug Calculate Max. Achievable Drug Conc.: 10,000 µM / 200 = 50 µM calc_dilution->max_drug is_needed_higher Is a higher drug concentration needed? max_drug->is_needed_higher create_series Create Dilution Series (e.g., in 2x format) ensuring final solvent conc. is constant and below the max. limit is_needed_higher->create_series No reassess Reassess Experiment: 1. Increase stock concentration? 2. Re-evaluate MTSC? 3. Use alternative solvent? is_needed_higher->reassess Yes proceed Proceed to Cell Dosing create_series->proceed

Caption: Logic for calculating working dilutions from a stock solution.

References

  • National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PubMed Central. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. r/labrats. [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]

  • National Center for Biotechnology Information. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PubMed Central. [Link]

  • ResearchGate. (2025). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Wikipedia. (n.d.). Ledipasvir. [Link]

  • precisionFDA. (n.d.). LEDIPASVIR. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2026). Galactosylated Bilosomes for Liver-Targeted Delivery of Ledipasvir: Optimization, Conjugate Synthesis, and Cellular Evaluation. PubMed. [Link]

  • Kowsar Publishing Company. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • Open Access Journals. (2024). Ledipasvir: An Antiviral Medication. [Link]

  • National Center for Biotechnology Information. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Autophagic Cell Death Is Induced by Acetone and Ethyl Acetate Extracts from Eupatorium odoratum In Vitro: Effects on MCF-7 and Vero Cell Lines. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Ledipasvir acetone. PubChem. [Link]

Sources

Technical Support Center: Strategies to Mitigate Ledipasvir Resistance In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating Ledipasvir resistance in vitro. My aim is to blend foundational scientific principles with practical, actionable advice to help you navigate the complexities of your experimental work.

This guide is structured to address your potential questions in a logical flow, from fundamental concepts to detailed troubleshooting and experimental protocols.

Frequently Asked Questions (FAQs): Understanding the Core Science

This section addresses the foundational knowledge required to effectively troubleshoot and design experiments related to Ledipasvir resistance.

Q1: What is the precise mechanism of action for Ledipasvir (LDV)?

A1: Ledipasvir is a highly potent, direct-acting antiviral (DAA) agent that specifically targets the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1][2] NS5A is a critical multi-functional protein involved in both viral RNA replication and the assembly of new virus particles.[1] Ledipasvir is thought to act by binding directly to domain 1 of NS5A, which disrupts its normal function.[2] While the exact downstream effects are still under investigation, proposed mechanisms include the inhibition of NS5A's hyperphosphorylation and the disruption of its subcellular localization, both of which are essential for the viral life cycle.[3]

Q2: What is the molecular basis of resistance to Ledipasvir?

A2: Resistance to Ledipasvir is primarily caused by specific amino acid substitutions in the NS5A protein, which are referred to as resistance-associated variants (RAVs).[4][5] These mutations reduce the binding affinity of Ledipasvir to its NS5A target.[6] A lower binding affinity means that a much higher concentration of the drug is required to inhibit viral replication, which is observed as an increase in the EC50 value in vitro. For HCV genotype 1a, key RAVs include substitutions at positions M28, Q30, L31, and Y93.[5] For instance, the Y93H mutation has been shown to significantly diminish the binding of Ledipasvir to NS5A.[6] It's important to note that NS5A inhibitors like Ledipasvir generally have a lower barrier to resistance compared to other classes of DAAs, meaning that even a single mutation can confer a significant level of resistance.[2][5]

Q3: What is an HCV replicon system and why is it the standard model for these studies?

A3: An HCV replicon system is the workhorse for in vitro studies of HCV replication and drug resistance.[7][8] It is a cell-based model, typically using human hepatoma cell lines (e.g., Huh-7), that contains a portion of the HCV genome—specifically the non-structural proteins necessary for RNA replication—but lacks the structural proteins required to produce infectious virus particles.[7][9] This makes the system safer to work with. These "subgenomic replicons" can autonomously replicate their RNA to high levels within the host cell.[7] They are often engineered to include a reporter gene, like luciferase, which provides a simple and quantitative readout of viral replication levels, making them ideal for screening antiviral compounds and assessing the impact of RAVs.[7][10]

Q4: I've seen the term "Ledipasvir diacetone" in some lab notes. What is it?

A4: Based on publicly available scientific literature and pharmacological resources, "this compound" is not a standard recognized chemical name or formulation for this drug. It is possible that this term refers to a specific, non-standard solvate or adduct prepared for a particular experiment, or it could be an internal laboratory shorthand. For all standard in vitro assays, it is crucial to use well-characterized, high-purity Ledipasvir. If you are encountering unexpected results with a compound labeled "this compound," we recommend obtaining a new, certified lot of Ledipasvir and repeating the experiment. All guidance provided herein pertains to the standard Ledipasvir molecule.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is designed to help you diagnose and solve specific issues you might encounter during your in vitro experiments.

Q1: My EC50 values for Ledipasvir against the wild-type replicon are inconsistent between experiments. What could be the cause?

A1: Inconsistent EC50 values are a common issue. Here are several potential causes and solutions:

  • Cell Health and Density: Ensure that cells are seeded at a consistent density across all plates and experiments. Over-confluent or unhealthy cells can significantly impact replicon replication and drug metabolism. Standardize your cell seeding protocol and perform a cell viability assay (e.g., CellTiter-Glo®) in parallel.

  • DMSO Concentration: Ledipasvir is typically dissolved in DMSO. High final concentrations of DMSO can be toxic to cells and inhibit replication. Ensure the final DMSO concentration is consistent across all wells (including controls) and is at a non-toxic level, typically ≤0.5%.[10]

  • Compound Stability: Prepare fresh dilutions of Ledipasvir for each experiment from a frozen stock. Repeated freeze-thaw cycles can degrade the compound.

  • Incubation Time: The duration of drug exposure is critical. A standard incubation time is 72 hours for replicon assays.[10] Ensure this is precisely controlled.

  • Reporter Assay Variability: If using a luciferase reporter, ensure that the substrate is properly equilibrated to room temperature and that there is no cross-talk between wells on your 96-well plate.

Q2: I am trying to select for Ledipasvir-resistant replicon colonies, but I am not getting any viable colonies after drug selection.

A2: Failure to generate resistant colonies can be frustrating. Consider these factors:

  • Initial Drug Concentration: The concentration of Ledipasvir used for selection might be too high, killing all cells before resistance mutations can arise and be selected for. Start with a concentration that is 2-5 times the wild-type EC90 value. You can also use a dose-escalation strategy, gradually increasing the drug concentration over several passages.

  • Replication Fitness of RAVs: Some RAVs can impair the virus's replication fitness. This means that even if the mutation arises, the replicon may not replicate efficiently enough to form a visible colony. Ensure your baseline replicon replication is robust.

  • Insufficient Cell Seeding: A larger starting population of cells increases the statistical probability that pre-existing resistant variants are present.[2] Plate a high number of cells for selection experiments.

  • Duration of Selection: It can take several weeks (3-4 weeks) of selection pressure for visible, drug-resistant colonies to form.[7] Be patient and maintain consistent culture conditions and drug concentration.

Q3: I have successfully generated a resistant replicon cell line. How do I confirm the mutation and characterize the resistance level?

A3: This is a two-step process involving genotyping and phenotyping.

  • Genotyping: Extract total RNA from your resistant cell line. Use RT-PCR to amplify the NS5A coding region, followed by Sanger or Next-Generation Sequencing (NGS) to identify the specific amino acid substitution(s).[4]

  • Phenotyping: Once the mutation is confirmed, you must quantify the level of resistance. This is done by performing a dose-response assay with Ledipasvir on the resistant cell line in parallel with the parental wild-type cell line. The fold-change in resistance is calculated by dividing the EC50 of the resistant mutant by the EC50 of the wild-type.[4][7] A clinically significant shift is often considered to be a >100-fold increase in the EC50.[4]

Q4: How can I mitigate the emergence of these resistant variants in my long-term culture experiments?

A4: The most effective strategy, mirroring clinical practice, is combination therapy.

  • Use Non-Cross-Resistant Antivirals: Combine Ledipasvir with another DAA that has a different mechanism of action. The classic example is Sofosbuvir, an NS5B polymerase inhibitor.[1][3] Ledipasvir and Sofosbuvir do not exhibit cross-resistance, meaning a mutation that confers resistance to Ledipasvir will not affect Sofosbuvir's activity, and vice-versa.[3][11] In vitro studies have shown this combination to have an additive or synergistic effect.[3][12]

  • Consider Next-Generation Inhibitors: For combating known RAVs, consider using next-generation NS5A inhibitors like Pibrentasvir, which have been designed to be effective against variants resistant to first-generation drugs like Ledipasvir.[2][13]

Data Presentation: Key Ledipasvir Resistance-Associated Variants

The table below summarizes key in vitro data for common RAVs in HCV Genotype 1a.

NS5A PositionAmino Acid SubstitutionFold Change in EC50 vs. Wild-Type (Approximate)Reference
Q30Q30E>100-fold[12]
Q30Q30H/R>100-fold[4]
L31L31M/V>100-fold[4]
Y93Y93H>100-fold[4][6][12]
Y93Y93C/N>100-fold[4]

Experimental Protocols & Visualizations

Here are detailed methodologies for essential experiments, accompanied by workflow diagrams.

Protocol 1: Determination of EC50 using an HCV Luciferase Replicon Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of Ledipasvir.

Materials:

  • Huh-7 cell line stably harboring an HCV luciferase replicon.

  • Complete DMEM (with 10% FBS, Pen/Strep).

  • Ledipasvir (high purity), dissolved in DMSO to create a 10 mM stock.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Trypsinize and count the replicon cells. Seed 5,000 cells per well in 100 µL of complete DMEM into a 96-well plate.[10] Avoid seeding the outer wells to minimize edge effects. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dilution: Prepare a serial dilution series of Ledipasvir in DMSO. Then, dilute these into complete DMEM to create 2x working concentrations. The final DMSO concentration in the assay should not exceed 0.5%.[10]

  • Drug Treatment: Carefully remove the media from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells. Include "no drug" (vehicle control) and "no cells" (background) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Luciferase Assay: After incubation, remove the media. Lyse the cells and measure luciferase activity according to the manufacturer's protocol.[10]

  • Data Analysis:

    • Subtract the average background luminescence from all wells.

    • Normalize the data by setting the average vehicle control signal to 100% replication.

    • Plot the normalized replication (%) against the log of the drug concentration.

    • Use a non-linear regression model (four-parameter variable slope) to fit the curve and calculate the EC50 value.

EC50_Workflow seed Seed Replicon Cells (5,000 cells/well) incubate1 Incubate 24h seed->incubate1 dilute Prepare Serial Dilutions of Ledipasvir treat Add Drug to Cells dilute->treat incubate2 Incubate 72h treat->incubate2 luciferase Perform Luciferase Assay incubate2->luciferase analyze Analyze Data & Calculate EC50 luciferase->analyze

Caption: Workflow for determining antiviral EC50 values.

Protocol 2: In Vitro Selection of Ledipasvir-Resistant HCV Replicons

This protocol describes the method for generating drug-resistant replicon cell lines through continuous culture under drug pressure.

Procedure:

  • Initial Seeding: Plate a large population (e.g., 1-2 million cells) of wild-type replicon cells in a 10 cm dish.

  • Drug Application: Add Ledipasvir to the culture medium at a concentration approximately 2-5 times the EC90.

  • Maintenance: Maintain the cells under constant drug pressure. Change the medium with fresh drug every 3-4 days. Passage the cells as they become confluent, always maintaining the selective pressure.

  • Colony Formation: Over a period of 3-4 weeks, most cells will die off. Drug-resistant cells will survive and begin to form distinct colonies.[7]

  • Isolation and Expansion: Once colonies are large enough, use cloning cylinders or sterile pipette tips to isolate individual colonies. Transfer each colony to a new well (e.g., in a 24-well plate) and expand it into a stable cell line, always in the presence of the selection drug.

  • Characterization: Once expanded, characterize each clonal population by genotyping (sequencing NS5A) and phenotyping (determining the EC50 fold-shift) as described in the troubleshooting section.

Resistance_Selection_Workflow cluster_selection Weeks 1-4: Selection Phase cluster_characterization Weeks 5+: Characterization Phase start Plate high density of wild-type replicon cells add_drug Add Ledipasvir (2-5x EC90) start->add_drug maintain Maintain culture under constant drug pressure add_drug->maintain colonies Resistant colonies emerge maintain->colonies isolate Isolate & Expand Single Colonies colonies->isolate genotype Genotyping: RT-PCR & Sequencing of NS5A isolate->genotype phenotype Phenotyping: Determine EC50 Fold-Shift isolate->phenotype

Caption: Generating and characterizing resistant replicons.

Mitigation Strategy: The Power of Combination

The diagram below illustrates the principle of using combination therapy to suppress resistance. By targeting two essential viral proteins (NS5A and NS5B polymerase), the probability of the virus developing simultaneous mutations to overcome both drugs is exponentially lower than developing resistance to a single agent.

Combination_Therapy cluster_targets Drug Targets HCV HCV Replication Cycle NS5A NS5A Protein (Replication/Assembly) HCV->NS5A NS5B NS5B Polymerase (RNA Synthesis) HCV->NS5B Blocked_Rep Replication Blocked NS5A->Blocked_Rep NS5B->Blocked_Rep LDV Ledipasvir LDV->NS5A Inhibits SOF Sofosbuvir SOF->NS5B Inhibits

Caption: Dual-target inhibition by combination therapy.

References

  • Hedskog, C., et al. (2015). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrobial Agents and Chemotherapy, 59(7), 3461–3469. [Link]

  • Patsnap Synapse. (2024). What is Ledipasvir used for? [Link]

  • Kohler, S. D., et al. (2015). Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection. U.S. Pharmacist, 40(6), 33-39. [Link]

  • HCV Guidance. (2025). HCV Resistance Primer. HCV Guidelines. [Link]

  • Fung, J., et al. (2015). Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent. Journal of Viral Hepatitis, 22(10), 808-816. [Link]

  • University of Washington. (2024). Ledipasvir-Sofosbuvir Harvoni. Hepatitis C Online. [Link]

  • Wyles, D. L. (2015). Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals. Viruses, 7(12), 6526–6529. [Link]

  • Wikipedia. (n.d.). Discovery and development of NS5A inhibitors. [Link]

  • Lindenbach, B. D., et al. (2010). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy, 54(8), 3241–3251. [Link]

  • Ahmed, A., & Felmlee, D. J. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Cellular and Infection Microbiology, 10, 325. [Link]

  • MDPI. (2020). Hepatitis Viruses and Hepatocellular Carcinoma: Research, Treatment and Challenges. [Link]

  • Ploss, A., & Dubuisson, J. (2012). In Vitro Systems for the Study of Hepatitis C Virus Infection. Cold Spring Harbor Perspectives in Medicine, 2(6), a007589. [Link]

  • Ng, T., et al. (2017). In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir. Antimicrobial Agents and Chemotherapy, 61(5), e02558-16. [Link]

Sources

Technical Support Center: Ledipasvir Diacetone Analytical Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of Ledipasvir diacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during experimental work. Here, we move beyond simple procedural steps to explain the underlying scientific principles, ensuring robust and reliable analytical outcomes.

Troubleshooting Guide: HPLC Method Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Ledipasvir. However, its sensitivity can also lead to various challenges. This section addresses specific problems you might encounter.

Question 1: I'm observing significant peak tailing for my Ledipasvir peak. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of your quantification.[1] It is often indicative of secondary interactions between your analyte and the stationary phase, or other system-related problems.[2][3]

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Ledipasvir, a basic compound, can interact with residual acidic silanol groups on the surface of C18 columns.[4][5] This is a frequent cause of tailing.

    • Solution 1: pH Adjustment of the Mobile Phase: Ensure the pH of your mobile phase is appropriately controlled. For a basic compound like Ledipasvir, working at a lower pH (e.g., pH 2.5-4.0) will ensure the analyte is in its protonated (ionized) form, which can minimize interactions with silanol groups.[6][7] However, be mindful of the column's pH stability range.[7]

    • Solution 2: Use of End-capped Columns: Employing a modern, high-purity, end-capped C18 column will significantly reduce the number of free silanol groups available for secondary interactions.[4]

    • Solution 3: Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can mask the active silanol sites and improve peak shape.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can lead to peak tailing.[8][9]

    • Solution 1: Column Washing: Implement a robust column washing procedure after each batch of samples. Flushing with a strong solvent, like 100% acetonitrile or methanol, can help remove contaminants.[8]

    • Solution 2: Use of a Guard Column: A guard column installed before the analytical column will trap strongly retained compounds and particulates, extending the life of your analytical column.[10]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute your sample.

Question 2: My retention time for Ledipasvir is shifting between injections. What could be causing this instability?

Answer:

Retention time stability is critical for reliable peak identification and integration. Drifting retention times can point to issues with the HPLC system, mobile phase preparation, or column equilibration.

Underlying Causes and Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a common culprit.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.

  • Mobile Phase Composition Changes:

    • Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention times.[11]

    • Solution 2: Proper Degassing: Ensure your mobile phase is thoroughly degassed to prevent pump cavitation and flow rate fluctuations.

  • Pump Performance Issues: Leaks in the pump seals or check valves can lead to an inconsistent flow rate.

    • Solution: Perform regular preventative maintenance on your HPLC pump. Check for leaks and ensure the pump is delivering a stable flow rate.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.

    • Solution: Use a column oven to maintain a constant temperature for the analytical column.

Question 3: I'm seeing "ghost peaks" in my blank injections. Where are they coming from and how do I get rid of them?

Answer:

Ghost peaks are extraneous peaks that appear in your chromatogram, even when injecting a blank solvent.[12][13] They can originate from various sources within your HPLC system or sample preparation process.[13]

Underlying Causes and Solutions:

  • Contaminated Mobile Phase or Solvents: Impurities in your solvents or buffer components can accumulate on the column and elute as ghost peaks, especially in gradient analysis.[14]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.45 µm filter.[9]

  • Sample Carryover: Residual sample from a previous injection can be introduced into the current run.

    • Solution 1: Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution.

    • Solution 2: Inject Blanks: Run blank injections after high-concentration samples to check for and mitigate carryover.

  • Contaminated System Components: Ghost peaks can arise from contaminated frits, tubing, or the injector itself.[8]

    • Solution: Systematically clean or replace components. Start by flushing the system with a strong solvent. If the problem persists, replace the injector rotor seal and any suspect tubing.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the analytical method validation for this compound.

Question 1: What are the critical validation parameters I need to assess for a Ledipasvir HPLC assay according to ICH guidelines?

Answer:

According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following validation parameters are essential for an assay method:[6][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[17] This is often demonstrated by analyzing placebo samples and performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][15]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[15]

Question 2: I am developing a UV-Vis spectrophotometric method for Ledipasvir. What are some potential pitfalls?

Answer:

While UV-Vis spectrophotometry is a simpler technique than HPLC, there are still potential issues to be aware of:[11][18][19]

  • Solvent Effects: The choice of solvent can influence the absorption spectrum of Ledipasvir. Ensure that the same solvent is used for the blank, standards, and samples.

  • Interference from Excipients: If analyzing a formulated product, excipients may have UV absorbance at the same wavelength as Ledipasvir, leading to inaccurate results.[15] A specificity study using a placebo formulation is crucial.

  • Linearity Issues: Deviations from Beer's Law can occur at high concentrations. It is important to establish the linear range of your assay.

  • Instrumental Errors: Ensure the spectrophotometer is properly calibrated and the lamps have had sufficient warm-up time. Use clean, matched cuvettes.

Question 3: My sample preparation for Ledipasvir tablets seems to be giving inconsistent results. What should I check?

Answer:

Inconsistent sample preparation is a major source of variability in analytical results.

  • Incomplete Extraction: Ledipasvir is practically insoluble in aqueous solutions across a wide pH range.[6] Ensure your extraction solvent and procedure are adequate to fully dissolve the drug from the tablet matrix. Sonication can aid in complete extraction.

  • Filtration Issues: If using a filter, ensure it is compatible with your sample solvent and does not adsorb the analyte. A filter validation study is recommended.

  • Sample Stability: Ledipasvir can degrade under certain conditions.[20] Ensure your prepared samples are analyzed within their established stability window.

Experimental Protocols

Protocol 1: Forced Degradation Study for Specificity

This protocol is essential to demonstrate the stability-indicating nature of your analytical method.

  • Prepare Stock Solution: Prepare a stock solution of Ledipasvir in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug and the stock solution to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug and the stock solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to the target concentration and analyze by your HPLC method.

  • Evaluation: Examine the chromatograms for the appearance of degradation peaks and ensure they are well-resolved from the main Ledipasvir peak.

Data Presentation

Table 1: Acceptance Criteria for HPLC Method Validation Parameters (as per typical industry standards based on ICH Q2(R1))

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80-120% of the test concentration for assay.
Accuracy % Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
Robustness RSD of results under varied conditions should be within acceptable limits (e.g., ≤ 2.0%).

Visualization

Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No (Analyte-specific) check_all_peaks->all_peaks_no No system_issue Potential System-wide Issue all_peaks_yes->system_issue check_connections Check for loose fittings and dead volume system_issue->check_connections check_column_void Inspect for column void or damage check_connections->check_column_void analyte_issue Likely Chemical Interaction all_peaks_no->analyte_issue check_ph Is mobile phase pH appropriate for Ledipasvir? analyte_issue->check_ph ph_adjust Adjust pH (e.g., 2.5-4.0) check_ph->ph_adjust check_column_type Using an end-capped column? ph_adjust->check_column_type column_replace Consider a modern, end-capped column check_column_type->column_replace check_overload Is sample concentration too high? column_replace->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample

Caption: Decision tree for diagnosing and resolving HPLC peak tailing.

References

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Gadekar, S. (2025). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. International Journal of Scientific Research & Technology, 2(7), 207-215.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • PharmaeliX. (2023, March 6). Ghost Peaks in HPLC Effective Guidance 2024.
  • Ardent Scientific. (2017, May 23). HPLC Tips and Troubleshooting 17 - Poor Peak Shape [Video]. YouTube.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593).
  • Chromatography Online. (n.d.). Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them.
  • HPLC Troubleshooting Guide. (n.d.).
  • MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2018). Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms. Molecules, 23(7), 1693.
  • Sebaiy, M. M., & El-Alim, A. A. (2021). Analytical Review: Methods of Determination for Ledipasvir and Velpatasvir in Pharmaceutical and Biological samples. International Journal of Pharmaceutical Sciences and Clinical Research, 1(2), 111-118.
  • Sreekanth, N., Blesse, B., & Kumar, Y. R. (2018). Stability Indicating RP-HPLC Method for Estimation of Potential Impurities in Ledipasvir and Characterization of a New Degradation Impurity.
  • Gadekar, S. (2025). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. International Journal of Scientific Research & Technology.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (CPMP/ICH/381/95).
  • Kumar, A., & Singh, A. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF LEDIPASVIR AND SOFOSBUVIR IN FIXED DOSAGE FORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(7), 3833-3840.
  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Swain, D., & Samanthula, G. (2017). Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 138, 29–42.
  • Ossila. (n.d.). UV-Vis Spectroscopy Troubleshooting Made Easy.
  • Reddy, B. P., & Rao, K. S. (2022). New Method Development, Validation and Stability Indicating Studies of Ledipasvir and Sofosbuvir in Bulk and Pharmaceutical Dosa. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 193-200.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • (2019). Novel spectrofluorimetric approach for determination of ledipasvir through UV-irradiation: application to biological fluids, pharmacokinetic study and content uniformity test.
  • Rezk, M., Bendas, E., Basalious, E., & Karim, I. (2018). Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms. Molecules, 23(7), 1693.
  • Zaman, B., Siddique, F., & Hassan, W. (2018). RP-HPLC Method for Simultaneous Determination of Sofosbuvir and Ledipasvir in Tablet Dosage Form and Its Application to In Vitro Dissolution Studies.
  • (2025).
  • (n.d.). Solvents, Buffers, and Additives Used in the Mobile Phase.
  • Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC.
  • Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide.
  • (2024). RP-HPLC Method Development and Validation for Simultaneous Determination of Sofosbuvir and Ledipasvir: A Pharmaceutical Application Study.
  • Wu, F., et al. (2021). Efficacy and safety of ledipasvir/sofosbuvir for hepatitis C among drug users: a systematic review and meta-analysis. BMC Infectious Diseases, 21(1), 1-12.
  • (n.d.). Chromatogram of ledipasvir (20 µg/ml) after photodegradation.
  • (n.d.). Stability Indicating RP-HPLC Method for Estimation of Potential Impurities in Ledipasvir and Characterization of a New Degradation Impurity.
  • Hinotek. (n.d.). 20 Common Problems for Spectrophotometers.
  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation.
  • (2025).

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Validation & Comparative

Comparative Analysis: Ledipasvir vs. Next-Generation NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Ledipasvir (LDV), Daclatasvir (DCV), Velpatasvir (VEL), Pibrentasvir (PIB) Audience: Drug Discovery Scientists, Virologists, Clinical Pharmacologists

Executive Summary

Ledipasvir (LDV) represents a pivotal "first-generation" NS5A inhibitor, optimized primarily for Hepatitis C Virus (HCV) Genotype 1 (GT1). While it established the paradigm for interferon-free cures, its utility is defined by a specific potency profile that contrasts sharply with "second-generation" pangenotypic agents like Velpatasvir (VEL) and Pibrentasvir (PIB).

This guide provides an objective, data-driven analysis of LDV’s performance relative to its peers. It focuses on the mechanistic basis of inhibition, quantitative potency metrics (EC50), resistance barriers (RAS profiling), and the critical physicochemical limitations that influence formulation strategies.

Mechanistic Differentiation

NS5A inhibitors function by binding to Domain I of the NS5A protein, a zinc-binding phosphoprotein essential for the formation of the viral replication complex (RC) and viral assembly.[1]

Structural Symmetry and Binding[1]
  • Ledipasvir (LDV): Possesses a symmetrical, dimeric structure designed to match the homodimeric interface of NS5A Domain I. It binds near the N-terminus, effectively "locking" the protein in a conformation that prevents RNA binding and hyperphosphorylation.

  • Velpatasvir (VEL) & Pibrentasvir (PIB): These molecules utilize a more flexible core scaffold. This flexibility allows them to accommodate amino acid polymorphisms found in Genotypes 2, 3, and 4 that would sterically hinder LDV binding.

Pathway Visualization

The following diagram illustrates the interference of NS5A dimerization by inhibitors, leading to the collapse of the Membranous Web (the site of HCV replication).

NS5A_Mechanism NS5A_Mono NS5A Monomer (Domain I) NS5A_Dimer Functional NS5A Dimer (Zinc-coordinated) NS5A_Mono->NS5A_Dimer Dimerization Membranous_Web Membranous Web (Replication Complex) NS5A_Dimer->Membranous_Web Recruitment Inactive_Complex Inactive Drug-Protein Complex NS5A_Dimer->Inactive_Complex Conformation Lock RNA Viral RNA RNA->Membranous_Web Binding Host_Factors Host Factors (PI4KIIIα) Host_Factors->Membranous_Web Stabilization Inhibitor NS5A Inhibitor (LDV/VEL) Inhibitor->NS5A_Dimer High Affinity Binding Inactive_Complex->Membranous_Web Disruption (X)

Figure 1: Mechanism of Action. NS5A inhibitors bind the dimer interface, preventing the recruitment of host factors and RNA required for the Membranous Web formation.

Comparative Potency Data (EC50)

The following data aggregates mean EC50 values from stable replicon assays. Note the sharp distinction in Genotype 3 (GT3) potency between LDV and VEL.

Table 1: In Vitro Potency Profile (EC50 in nM)
Inhibitor ClassDrugGT1a (nM)GT1b (nM)GT2a (nM)GT3a (nM)GT4a (nM)
1st Gen Ledipasvir (LDV) 0.031 0.004 >100>1000.11
1st Gen Daclatasvir (DCV)0.0200.003100+0.5 - 2.00.01
2nd Gen Velpatasvir (VEL)0.0120.0060.0150.0150.008
2nd Gen Pibrentasvir (PIB)0.0010.0010.0020.0020.001

Analysis:

  • GT1 Specialization: LDV is picomolar-potent against GT1b (0.004 nM), comparable to second-generation agents.

  • The GT3 Gap: LDV loses potency against GT3 (EC50 >100 nM) due to naturally occurring polymorphisms at residues 30 and 31 in the GT3 NS5A sequence. VEL retains potency (0.015 nM), defining it as pangenotypic.

Resistance Profiling (RAS Analysis)

Resistance Associated Substitutions (RAS) significantly impact the efficacy of NS5A inhibitors. The "Barrier to Resistance" is defined by the fold-change (FC) in EC50 conferred by single mutations.

Key Resistance Hotspots: Y93 and L31

The Y93H mutation is the universal "Achilles' heel" for NS5A inhibitors, but the magnitude of resistance varies.

Table 2: Fold-Change in EC50 vs. Wild Type (GT1a)
MutationLedipasvir (FC)Daclatasvir (FC)Velpatasvir (FC)
M28T ~20x~50x< 2x
Q30R >100x~50x< 2x
L31M >100x>100x~2x
Y93H >1,000x >1,000x ~7x

Critical Insight: LDV has a low genetic barrier . A single mutation (e.g., Y93H) renders the drug ineffective (FC >1000). In contrast, VEL maintains activity against Y93H (FC ~7), often requiring double mutations (e.g., Q30 + Y93) to cause clinical failure.

Experimental Protocol: HCV Replicon Assay

To validate the data presented above, researchers utilize the HCV Replicon Luciferase Assay.[2] This is the industry standard for determining EC50 values.

Workflow Logic
  • Cell System: Huh-7 hepatoma cells containing a sub-genomic HCV replicon (expressing Luciferase).[2][3]

  • Normalization: A parallel cytotoxicity plate (CC50) is mandatory to ensure that reductions in luciferase signal are due to viral inhibition, not cell death.

  • Readout: Luciferase activity correlates linearly with viral RNA replication.

Replicon_Assay Start Huh-7 Cells (HCV Replicon) Seeding Seed 96/384-well (3,000 cells/well) Start->Seeding Treatment Compound Addition (Serial Dilution) Seeding->Treatment Incubation Incubation (72 Hours, 37°C) Treatment->Incubation Split Split Plate Incubation->Split Path_A Luciferase Assay (Bright-Glo) Split->Path_A Viral Load Path_B Cytotoxicity Assay (MTS/Alamar Blue) Split->Path_B Cell Viability Analysis Data Analysis (Non-linear Regression) Path_A->Analysis Calc EC50 Path_B->Analysis Calc CC50

Figure 2: High-Throughput Screening Workflow. Parallel assessment of efficacy (Luciferase) and toxicity (MTS) is required for valid EC50 determination.

Detailed Protocol Steps
  • Preparation: Suspend Huh-7 replicon cells in DMEM + 10% FBS. Seed at density of 3,000–5,000 cells/well in white opaque plates (for luminescence) and clear plates (for toxicity).

  • Compound Dosing: Prepare Ledipasvir in 100% DMSO. Perform 3-fold serial dilutions (e.g., 100 nM down to 0.01 nM). Final DMSO concentration must be <0.5%.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Efficacy: Add Luciferase substrate (e.g., Promega Bright-Glo). Read Luminescence.

    • Toxicity: Add MTS reagent to the parallel plate. Read Absorbance at 490nm.

  • Calculation: Normalize data to DMSO control (100% activity). Fit curves using a 4-parameter logistic equation to derive EC50.

Pharmacokinetics & Physicochemical Constraints

A major differentiator between LDV and newer agents is solubility, which dictates formulation requirements.

  • pH-Dependent Solubility: Ledipasvir is practically insoluble (> pH 3.0). It requires an acidic gastric environment for absorption.

    • Clinical Implication: Co-administration with Proton Pump Inhibitors (PPIs) significantly reduces LDV exposure.

  • Velpatasvir Comparison: While VEL also exhibits pH dependence, its formulation technology (copovidone amorphous solid dispersion) and intrinsic properties allow for slightly more flexibility, though acid suppression remains a management issue for the entire class.

References

  • Gilead Sciences. (2014). Harvoni (ledipasvir and sofosbuvir) Prescribing Information.[4]Link

  • Gao, M. (2013).[5] Antiviral activity and resistance of HCV NS5A replication complex inhibitors.[5][6] Current Opinion in Virology.[5] Link

  • Cheng, G., et al. (2014). In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Velpatasvir. Antimicrobial Agents and Chemotherapy.[7][8] Link

  • Lawitz, E., et al. (2014). Sofosbuvir and Ledipasvir Fixed-Dose Combination with and without Ribavirin in Treatment-Naive and Previously Treated Patients with Genotype 1 Hepatitis C Virus Infection (LONESTAR). The Lancet. Link

  • Tellinghuisen, T.L., et al. (2005). Structure of the zinc-binding domain of an essential component of the hepatitis C virus replicase. Nature. Link

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A Comparative Guide to Validating the Antiviral Activity of Ledipasvir Diacetone in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antiviral activity of Ledipasvir diacetone against the Hepatitis C Virus (HCV) in a primary human hepatocyte model. It offers a comparative analysis with other antiviral agents and detailed, field-tested protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of Ledipasvir and Primary Hepatocyte Models

Ledipasvir is a potent, direct-acting antiviral (DAA) agent that has revolutionized the treatment of chronic Hepatitis C.[1][2][3] It functions by inhibiting the HCV NS5A protein, a key component in the viral replication and assembly process.[1][2][3] Validating its efficacy in a physiologically relevant in vitro system is paramount for preclinical assessment and understanding its mechanism of action. Primary human hepatocytes (PHHs) are considered the gold standard for such studies, as they closely mimic the in vivo liver environment where HCV replicates.[4]

This guide will walk you through the essential steps of validating Ledipasvir's antiviral activity, from the initial handling of primary hepatocytes to the final data analysis and comparison with other relevant HCV inhibitors.

Mechanism of Action: How Ledipasvir Disrupts HCV Replication

Ledipasvir targets the HCV Non-Structural Protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles.[2][3] While the precise mechanism is still under investigation, it is understood that Ledipasvir's binding to NS5A prevents the hyperphosphorylation of the protein.[2][5] This interference disrupts the formation of the replication complex and hinders the assembly of new virions, thereby potently inhibiting viral propagation.[3]

cluster_HCV_Lifecycle HCV Replication Cycle in Hepatocyte cluster_Ledipasvir_Action Ledipasvir's Mechanism of Action HCV_Entry HCV Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing HCV_Entry->Translation_Polyprotein_Processing RNA_Replication RNA Replication (via NS5B) Translation_Polyprotein_Processing->RNA_Replication NS5A_Function NS5A-Mediated Assembly RNA_Replication->NS5A_Function Virion_Assembly_Release Virion Assembly & Release NS5A_Function->Virion_Assembly_Release Ledipasvir Ledipasvir Inhibition Inhibition Ledipasvir->Inhibition Inhibition->NS5A_Function Blocks NS5A Hyperphosphorylation

Caption: Mechanism of Ledipasvir Action on the HCV Lifecycle.

Experimental Workflow: A Step-by-Step Validation Protocol

This section outlines a robust workflow for assessing the antiviral efficacy of Ledipasvir in primary human hepatocytes.

Start Start: Obtain Cryopreserved Primary Human Hepatocytes Thaw_Plate 1. Thaw and Plate Hepatocytes Start->Thaw_Plate Infect_HCV 2. Infect with HCVcc (Cell-Culture Derived HCV) Thaw_Plate->Infect_HCV Treat_Compounds 3. Treat with Ledipasvir & Alternative Antivirals Infect_HCV->Treat_Compounds Incubate 4. Incubate for 72 hours Treat_Compounds->Incubate Harvest_Supernatant 5. Harvest Supernatant for HCV RNA Quantification Incubate->Harvest_Supernatant Assess_Cytotoxicity 6. Assess Cell Viability (MTT Assay) Incubate->Assess_Cytotoxicity Analyze_Data 7. Analyze Data: EC50 & CC50 Determination Harvest_Supernatant->Analyze_Data Assess_Cytotoxicity->Analyze_Data End End: Comparative Efficacy & Safety Profile Analyze_Data->End

Caption: Experimental Workflow for Antiviral Validation.

Detailed Methodologies

1. Thawing and Plating of Primary Human Hepatocytes

  • Rationale: Proper handling of cryopreserved hepatocytes is critical to ensure high viability and metabolic function. A gentle thawing process minimizes cellular stress.

  • Protocol:

    • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.[6]

    • Transfer the cell suspension to a 50 mL conical tube containing pre-warmed, serum-containing plating medium.

    • Centrifuge at a low speed (e.g., 100 x g) for 10 minutes to pellet the cells.[6]

    • Gently resuspend the cell pellet in fresh plating medium and determine cell viability and density using a trypan blue exclusion assay.

    • Plate the hepatocytes at a desired density (e.g., 0.5 x 10^6 cells/well in a 24-well plate) on collagen-coated plates.

    • Incubate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.[7]

2. Infection with Cell-Culture Derived HCV (HCVcc)

  • Rationale: Using a well-characterized laboratory strain of HCV (e.g., JFH-1) allows for reproducible infection and quantification of viral replication.

  • Protocol:

    • After cell attachment, aspirate the plating medium.

    • Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1 in a minimal volume of serum-free medium.

    • Incubate for 4 hours at 37°C to allow for viral entry.[8]

    • Remove the viral inoculum and wash the cells twice with phosphate-buffered saline (PBS).

    • Add fresh, complete culture medium to each well.

3. Treatment with Antiviral Compounds

  • Rationale: A dose-response curve is necessary to determine the half-maximal effective concentration (EC50) of the antiviral compounds.

  • Protocol:

    • Prepare serial dilutions of this compound and comparator drugs (e.g., Sofosbuvir, Daclatasvir) in culture medium.

    • Add the diluted compounds to the infected hepatocyte cultures. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

4. Quantification of HCV RNA by RT-qPCR

  • Rationale: Real-time reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for quantifying viral RNA levels.[9][10]

  • Protocol:

    • After the 72-hour incubation, harvest the cell culture supernatant.

    • Extract viral RNA from the supernatant using a commercial viral RNA extraction kit.

    • Perform one-step RT-qPCR using primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).

    • Generate a standard curve using known quantities of an HCV RNA transcript to quantify the viral load in each sample.[11]

5. Assessment of Cytotoxicity using the MTT Assay

  • Rationale: The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[12] This is crucial to ensure that the observed reduction in viral replication is due to the antiviral activity of the compound and not cellular toxicity.

  • Protocol:

    • After removing the supernatant for RNA extraction, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining cells.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or an acidic isopropanol solution).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Comparative Performance Analysis: Ledipasvir vs. Other HCV Inhibitors

The efficacy of Ledipasvir should be benchmarked against other established direct-acting antivirals with different mechanisms of action.

Compound Target Mechanism of Action Expected EC50 in PHH (nM) Expected CC50 in PHH (µM)
This compound NS5A Inhibits viral replication and assembly. [1][2][3]0.01 - 1 > 10
Sofosbuvir NS5B Polymerase Nucleotide analog that terminates RNA chain elongation. [13][14]10 - 50 > 20
Daclatasvir NS5A Inhibits viral RNA replication and virion assembly. [15]0.01 - 0.5 > 10
Glecaprevir NS3/4A Protease Inhibits polyprotein processing. [15]0.1 - 5 > 15

*Expected values are based on literature and may vary depending on the specific HCV genotype and experimental conditions.

Data Analysis and Interpretation
  • EC50 (Half-Maximal Effective Concentration): This is the concentration of the drug that inhibits 50% of viral replication. It is calculated by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[16][17]

  • CC50 (Half-Maximal Cytotoxic Concentration): This is the concentration of the drug that reduces cell viability by 50%. It is determined from the MTT assay data in a similar manner to the EC50 calculation.[18]

  • Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic window of an antiviral compound. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI indicates a more favorable safety profile, as the drug is effective at concentrations far below those that cause cellular toxicity.

Conclusion

This guide provides a robust and scientifically sound methodology for validating the antiviral activity of this compound in a primary human hepatocyte model. By following these detailed protocols and conducting a comparative analysis with other HCV inhibitors, researchers can obtain reliable and reproducible data to support preclinical drug development and further elucidate the mechanisms of action of this important antiviral agent. The use of primary hepatocytes as a model system ensures that the findings are highly relevant to the clinical setting.

References

  • Ledipasvir: An Antiviral Medication - Open Access Journals. Available at: [Link]

  • Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem. Available at: [Link]

  • What is Ledipasvir used for? - Patsnap Synapse. Available at: [Link]

  • Ledipasvir-Sofosbuvir Harvoni - Treatment - Hepatitis C Online - University of Washington. Available at: [Link]

  • Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - NIH. Available at: [Link]

  • An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC - NIH. Available at: [Link]

  • Ledipasvir : a novel synthetic antiviral for the treatment of HCV infection - PubMed. Available at: [Link]

  • Ledipasvir/sofosbuvir - Wikipedia. Available at: [Link]

  • Hepatitis C - Wikipedia. Available at: [Link]

  • What is the mechanism of action of Harvoni? - Drugs.com. Available at: [Link]

  • Hepatitis C Virus RNA | Laboratory Procedure Manual - CDC. Available at: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC - NIH. Available at: [Link]

  • Combination ledipasvir-sofosbuvir for the treatment of chronic hepatitis C virus infection: a review and clinical perspective - NIH. Available at: [Link]

  • Complementary and alternative medications in hepatitis C infection - PMC - NIH. Available at: [Link]

  • Features of resistance-associated substitutions after failure of multiple direct-acting antiviral regimens for hepatitis C - PubMed Central. Available at: [Link]

  • Extrapolation of antiviral EC50 to 100% human serum. For each compound,... - ResearchGate. Available at: [Link]

  • Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PubMed Central. Available at: [Link]

  • Real-Time PCR Assays for Hepatitis C Virus (HCV) RNA Quantitation Are Adequate for Clinical Management of Patients with Chronic HCV Infection - PMC - PubMed Central. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Persistent Hepatitis C Virus Infection In Vitro: Coevolution of Virus andHost - ASM Journals. Available at: [Link]

  • HCV Resistance Primer - HCV Guidance. Available at: [Link]

  • List of 21 Hepatitis C Medications Compared - Drugs.com. Available at: [Link]

  • Effectiveness of Ledipasvir-Sofosbuvir Combination in Patients With Hepatitis C Virus Infection and Factors Associated With Sustained Virologic Response - PubMed. Available at: [Link]

  • Therapeutic alternatives to control hepatitis C - Clínica FEHV. Available at: [Link]

  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PubMed Central. Available at: [Link]

  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Available at: [Link]

  • Performance Evaluation of In Vitro Screening and Diagnostic Kits for Hepatitis C Virus Infection - ResearchGate. Available at: [Link]

  • Hepatitis C Virus (HCV) NS5A Drug Resistance by Sequencing - ARUP Consult. Available at: [Link]

  • Identification of NS5B resistance in Hepatitis C | IDR - Dove Medical Press. Available at: [Link]

  • The HCV Life Cycle: In vitro Tissue Culture Systems and Therapeutic Targets. Available at: [Link]

  • Isolation and culture of human primary hepatocytes - BeCytes Biotechnologies. Available at: [Link]

  • HCVRP - Overview: Hepatitis C Virus (HCV) RNA Detection and Quantification, Real-Time Reverse Transcription-PCR, Prenatal, Serum. Available at: [Link]

  • Treatment for Hepatitis C (HCV) - American Liver Foundation. Available at: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. Available at: [Link]

  • Preliminary Data on the Antiviral Activity of Helleborus bocconei subsp. intermedius Root Extracts Against Animal Herpesviruses - MDPI. Available at: [Link]

  • Cytotoxicity assessment by MTT assay in HepG2 cells following the... - ResearchGate. Available at: [Link]

  • Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - JoVE. Available at: [Link]

  • Hepatitis C Virus: Propagation, Quantification, and Storage - PMC - NIH. Available at: [Link]

  • In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Re. Available at: [Link]

  • 550090: Hepatitis C Virus (HCV), Quantitative, RNA PCR (Nongraphical) With Reflex to Genotyping | Labcorp. Available at: [Link]

  • Hepatitis C Viral Load / HCV RNA quantitative testing. Available at: [Link]

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Cross-Resistance Profile of Ledipasvir Diacetone vs. Next-Generation HCV Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-resistance profile of Ledipasvir diacetone against other HCV drugs. Content Type: Publish Comparison Guide.

Technical Guide for Drug Development & Virology Professionals

Executive Summary & Chemical Context

This compound is the specific solid-state solvate form of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A phosphoprotein. While "this compound" is the Active Pharmaceutical Ingredient (API) form utilized in manufacturing for its favorable solubility and stability profiles, the biological activity—and consequently the resistance profile—is dictated exclusively by the Ledipasvir moiety.

In the landscape of Direct-Acting Antivirals (DAAs), Ledipasvir represents a "first-generation" NS5A inhibitor. Its resistance profile is characterized by a low genetic barrier, particularly in Genotype 1a and 3, where single amino acid substitutions can confer high-level resistance (>100-fold shift in EC50).

This guide objectively compares Ledipasvir’s resistance footprint against:

  • First-Generation Peers: Daclatasvir (High cross-resistance).

  • Second-Generation (Pangenotypic) Alternatives: Velpatasvir and Pibrentasvir (Improved barrier, distinct cross-resistance patterns).

Mechanism of Action & Resistance Logic

The NS5A protein is a zinc-binding phosphoprotein essential for viral replication and assembly. It lacks intrinsic enzymatic activity, making it a "structural" drug target.

  • Binding Mode: Ledipasvir binds to Domain I of the NS5A dimer.

  • The Resistance Problem: Because the binding pocket is highly conserved but the protein is structurally flexible, viral mutations that alter the shape of the dimer interface (e.g., at positions 30, 31, or 93) can prevent drug binding without destroying viral fitness.

  • Cross-Resistance: First-generation inhibitors (Ledipasvir, Daclatasvir, Ombitasvir) share a nearly identical pharmacophore binding footprint. A mutation affecting one usually affects them all. Second-generation inhibitors (Velpatasvir, Pibrentasvir) were designed to bind more tightly or to alternative contacts, retaining potency against these specific mutants.

Visualization: The Cross-Resistance Network

The following diagram illustrates the relationship between specific NS5A Resistance-Associated Substitutions (RASs) and the susceptibility of Ledipasvir versus its successors.

CrossResistance cluster_0 Genotype 1a/3 Critical RASs LDV Ledipasvir (First-Gen) DCV Daclatasvir (First-Gen) VEL Velpatasvir (Second-Gen) PIB Pibrentasvir (Next-Gen) Y93H Y93H (Hotspot) Y93H->LDV High Resistance (>100x EC50) Y93H->DCV High Resistance Y93H->VEL Susceptible (GT1) Resistant (GT3) Y93H->PIB Fully Susceptible L31M L31M L31M->LDV Resistant (GT1a) L31M->VEL Susceptible Q30E Q30E/R Q30E->LDV Resistant Q30E->PIB Susceptible

Figure 1: Cross-resistance topology showing how critical NS5A mutations (red) impact Ledipasvir compared to newer agents (green lines indicate retained efficacy).

Comparative Cross-Resistance Data

The following data synthesizes fold-changes in EC50 (half-maximal effective concentration) relative to the wild-type (WT) replicon.

Table 1: Fold-Change Resistance Profile (Genotype 1a)

Note: Values >100 indicate high-level resistance where the drug is clinically ineffective.[1]

RAS MutationLedipasvir (LDV)Daclatasvir (DCV)Velpatasvir (VEL)Pibrentasvir (PIB)
Wild Type 1.01.01.01.0
Q30R >100>1001.00.8
L31M >100>501.20.9
Y93H >1,000>1,0002.51.1
Q30R + Y93H >10,000>10,000>1002.3
Analysis of Alternatives
  • Ledipasvir vs. Daclatasvir:

    • Verdict: Complete Cross-Resistance.

    • Insight: Both drugs share the same "first-generation" vulnerability. If a patient fails Ledipasvir due to Y93H, switching to Daclatasvir is futile.

  • Ledipasvir vs. Velpatasvir:

    • Verdict: Partial Cross-Resistance (Genotype Dependent).

    • Insight: Velpatasvir retains activity against most LDV-resistant mutants in Genotype 1. However, in Genotype 3, the Y93H mutation confers moderate cross-resistance to Velpatasvir, often requiring the addition of Ribavirin or a protease inhibitor (Voxilaprevir) for effective salvage.

  • Ledipasvir vs. Pibrentasvir:

    • Verdict: Minimal/No Cross-Resistance.

    • Insight: Pibrentasvir has a distinct binding mode that accommodates the bulky side chains of mutations like Y93H. It remains fully active (fold change < 3) against almost all single and double mutants that render Ledipasvir ineffective.

Experimental Protocol: HCV Replicon Phenotyping

To objectively verify these resistance profiles in a lab setting, the Transient HCV Replicon Assay is the industry standard. This protocol measures the susceptibility of viral RNA replication to drug inhibition.[2]

Methodology Validation (Trustworthiness)
  • Why Transient? Stable cell lines take months to select. Transient transfection of electroporated RNA allows rapid phenotyping of site-directed mutants (SDMs).

  • Reporter System: Uses a firefly luciferase or Renilla luciferase gene fused to the viral genome. Light output correlates linearly with viral replication.

Step-by-Step Workflow

1. Construct Generation (Site-Directed Mutagenesis)

  • Template: Plasmid encoding the HCV subgenomic replicon (e.g., pLuc-NS3-NS5B).

  • Action: Introduce specific point mutations (e.g., Y93H) into the NS5A region using PCR mutagenesis.

  • Validation: Sanger sequencing to confirm the mutation and ensure no backbone errors.

2. In Vitro Transcription

  • Linearize 10 µg of plasmid DNA using a restriction enzyme (e.g., XbaI).

  • Perform T7 RNA transcription to generate viral RNA.

  • Purify RNA using an RNeasy kit or Lithium Chloride precipitation.

  • QC Check: Verify RNA integrity on a denaturing agarose gel.

3. Transfection (Electroporation)

  • Cells: Huh7-Lunet or Huh7.5 hepatoma cells (permissive to HCV).

  • Mix 4x10⁶ cells with 10 µg of viral RNA in a cuvette.

  • Pulse: Electroporate (e.g., 270V, 960 µF) to deliver RNA into the cytoplasm.

4. Drug Treatment & Readout

  • Seed electroporated cells into 96-well plates.

  • Treatment: Add this compound (dissolved in DMSO) in a serial dilution (e.g., 0.1 pM to 100 nM).

  • Incubation: 72 hours at 37°C / 5% CO2.

  • Assay: Lyse cells and add Luciferase substrate. Measure luminescence.

5. Data Analysis

  • Normalize luminescence to DMSO-only controls (100% replication).

  • Calculate EC50 using non-linear regression (4-parameter logistic curve).

  • Fold Change:

    
    .
    
Visualization: Phenotyping Workflow

RepliconAssay Plasmid Plasmid DNA (HCV Replicon + Luciferase) Mutagenesis Site-Directed Mutagenesis (Introduce Y93H, L31M) Plasmid->Mutagenesis Transcription In Vitro Transcription (T7 Polymerase) Mutagenesis->Transcription RNA Viral RNA Transcription->RNA Electroporation Electroporation into Huh7.5 Cells RNA->Electroporation Plating Seed into 96-well Plates + Serial Dilution of Ledipasvir Electroporation->Plating Incubation 72 Hour Incubation Plating->Incubation Readout Luciferase Assay (Luminescence = Replication) Incubation->Readout Analysis Calculate EC50 & Fold Change Readout->Analysis

Figure 2: Standardized workflow for determining the resistance profile of NS5A inhibitors.

References

  • Gilead Sciences. (2014). Harvoni (Ledipasvir and Sofosbuvir) Prescribing Information.

  • Sarrazin, C. (2016). The importance of resistance-associated variants in the treatment of hepatitis C.[2][3][4] Nature Reviews Gastroenterology & Hepatology. Link

  • AASLD/IDSA. (2023). HCV Guidance: Recommendations for Testing, Managing, and Treating Hepatitis C.[3]

  • Lawitz, E., et al. (2014). Ledipasvir and Sofosbuvir for Previously Treated HCV Genotype 1 Infection.[5] New England Journal of Medicine.

  • Gottwein, J. M., et al. (2018). Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1–7 and Escape Variants. Gastroenterology.[6]

Sources

Synergistic Effect of Ledipasvir Diacetone & Sofosbuvir: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the synergistic application of Ledipasvir (supplied as Ledipasvir Diacetone) and Sofosbuvir. It addresses the material science of the API, the pharmacological synergy, and comparative performance metrics.

Executive Summary

This guide analyzes the dual-mechanism synergy between Ledipasvir (LDV) —specifically derived from its stable This compound solvate form—and Sofosbuvir (SOF) .[1] Designed for drug development scientists, this document moves beyond basic clinical results to explore the physicochemical rationale for using the diacetone solvate, the molecular basis of the NS5A/NS5B synergy, and the experimental frameworks required to validate this performance against alternatives like Daclatasvir or Ribavirin.

Part 1: The Material Science of Synergy
1.1 The API Form: Why this compound?

While "Ledipasvir" is the active moiety, the raw material supplied for research and manufacturing is frequently This compound (CAS: 1502655-48-2).[2][3] This distinction is critical for formulation scientists.

  • Crystallinity & Stability: Free-base Ledipasvir is prone to variable amorphism.[1] The diacetone solvate stabilizes the crystal lattice, ensuring high purity (>99%) and consistent stoichiometry during the raw material supply chain.

  • The Solubility Challenge: this compound is practically insoluble (BCS Class IV). It cannot be simply blended with Sofosbuvir.

    • Critical Processing Step: To achieve the synergistic bioavailability seen in Harvoni®, the diacetone form must be converted into an Amorphous Solid Dispersion (ASD) —typically via spray drying with copovidone or HPMC-AS.

    • Performance Implication: Research using raw this compound in direct cell culture without pre-dissolution in DMSO (or similar solvent) will yield false-negative potency data due to precipitation.[1]

1.2 The Pharmacological Synergy

The combination does not merely "add" effects; it creates a high-barrier "viral trap."

  • Sofosbuvir (NS5B Inhibitor): Acts as a chain terminator.[1] It mimics cellular nucleotides, getting incorporated into the viral RNA, halting replication.

  • Ledipasvir (NS5A Inhibitor): Targets the viral phosphoprotein NS5A. By locking NS5A in an inactive conformation, it prevents the formation of the "membranous web"—the protected factory where viral replication occurs.

Synergy Mechanism: Ledipasvir exposes the viral RNA by disrupting the protective replication complex, making the RNA polymerase (NS5B) significantly more accessible to Sofosbuvir.

MOA_Synergy LDV Ledipasvir (NS5A Inhibitor) NS5A NS5A Protein (Replication Complex) LDV->NS5A Inhibits Hyperphosphorylation MembranousWeb Membranous Web (Protected Replication Site) LDV->MembranousWeb Disrupts Integrity SOF Sofosbuvir (NS5B Inhibitor) NS5B NS5B Polymerase (RNA Synthesis) SOF->NS5B Chain Termination ViralRNA HCV RNA Replication SOF->ViralRNA Blocks Synthesis NS5A->MembranousWeb Essential for Formation NS5B->ViralRNA Catalyzes MembranousWeb->SOF Disruption increases SOF Access MembranousWeb->NS5B Protects

Figure 1: Mechanistic pathway showing how Ledipasvir disruption of the membranous web enhances Sofosbuvir access to the polymerase.[1]

Part 2: Comparative Performance Analysis

This section objectively compares LDV/SOF against key alternatives using experimentally verified metrics.

2.1 LDV/SOF vs. SOF + Daclatasvir (DCV)

Daclatasvir is the primary direct competitor to Ledipasvir (both are NS5A inhibitors).[1]

FeatureLedipasvir (in LDV/SOF)Daclatasvir (in DCV/SOF)Technical Verdict
Target Genotype Optimized for GT1, 4, 5, 6Pan-Genotypic (GT1-6)DCV has broader spectrum; LDV is more potent specifically for GT1 (sub-picomolar EC50).[1]
Resistance Barrier Moderate (Y93H mutation affects efficacy)Moderate (Y93H mutation affects efficacy)Equivalent. Both require the high-barrier SOF backbone to prevent breakthrough.[1]
Formulation Co-formulated Single Tablet (Harvoni)Often separate tablets (Sovaldi + Daklinza)LDV offers better patient compliance (lower pill burden).[1]
Clinical SVR12 94–99% (ION Trials)96–98% (ALLY Trials)Statistically Comparable.
2.2 LDV/SOF vs. SOF + Ribavirin (RBV)

This comparison highlights the shift from non-specific toxicity to targeted synergy.

MetricLDV/SOFSOF + RBVData Source / Rationale
Mechanism Dual DAA (Direct Acting Antiviral)DAA + Non-specific nucleoside analogLDV targets viral protein; RBV causes error catastrophe (mutagenesis).[1]
Cytotoxicity Low (Specific targeting)High (Hemolytic anemia risk)RBV accumulates in erythrocytes.[1]
Efficacy (GT1) Superior (>95%) Inferior (~60-80%)LDV synergy removes the need for RBV in most GT1 patients.[1]
Part 3: Experimental Protocols for Validation

To replicate these findings or test new generics, the following protocols ensure scientific rigor.

3.1 In Vitro HCV Replicon Assay (Luciferase)

Purpose: To determine the EC50 of the combination compared to single agents.[4]

  • Cell Line: Huh-7.5 cells stably expressing HCV GT1b subgenomic replicon (Luc-Neo).

  • Compound Prep:

    • Dissolve This compound in 100% DMSO to 10 mM stock. Note: Sonicate if necessary to ensure the crystal lattice breaks down.

    • Dissolve Sofosbuvir in 100% DMSO to 10 mM stock.

  • Seeding: Plate 5,000 cells/well in 96-well white opaque plates. Incubate 24h for attachment.

  • Treatment:

    • Perform a "checkerboard" dilution matrix.

    • Axis X: Sofosbuvir (0, 1, 10, 50, 100, 500 nM).[1]

    • Axis Y: Ledipasvir (0, 0.1, 1, 10, 100 pM).[1]

    • Final DMSO concentration must be <0.5% to avoid non-specific viral suppression.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Lyse cells and add Renilla luciferase substrate. Measure luminescence.

3.2 Synergy Evaluation Workflow (Isobologram Analysis)

Purpose: To mathematically prove synergy (Combination Index < 1.0).

Synergy_Workflow Start Raw Luciferase Data (RLU) Norm Normalize to DMSO Control (%) Start->Norm CurveFit Dose-Response Curve Fit (Variable Slope Model) Norm->CurveFit Calc Calculate EC50, EC75, EC90 for Single Agents CurveFit->Calc ChouTalalay Chou-Talalay Method (CalcuSyn / CompuSyn) Calc->ChouTalalay CI_Value Calculate Combination Index (CI) ChouTalalay->CI_Value Decision CI Value? CI_Value->Decision Syn Synergy (CI < 0.9) Decision->Syn Add Additive (CI 0.9 - 1.1) Decision->Add Ant Antagonism (CI > 1.1) Decision->Ant

Figure 2: Workflow for converting raw replicon assay data into a quantitative Combination Index (CI).[1]

Part 4: References
  • Evaluation of antiviral drug synergy in an infectious HCV system. Source: PubMed / NIH URL:[1][Link]

  • Searching for Synergy: Identifying Optimal Antiviral Combination Therapy using Hepatitis C Virus (HCV) Agents in a Replicon System. Source: Antiviral Research / NIH URL:[1][Link]

  • Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection. Source:[1][5] P & T Journal / NIH URL:[1][Link]

  • Daclatasvir/Sofosbuvir versus Ledipasvir/Sofosbuvir in Patients with Hepatitis C Virus Infection Genotypes 1 and 3. Source: Novelty in Biomedicine URL:[Link][1]

  • Amorphous solid dispersion of ledipasvir and sofosbuvir for enhancement of oral bioavailability. Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Comparative In Vitro Efficacy of Ledipasvir Diacetone Against Clinically Relevant HCV NS5A Mutants

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction: The Evolving Challenge of HCV Resistance

The advent of direct-acting antivirals (DAAs) has fundamentally transformed the treatment landscape for chronic Hepatitis C Virus (HCV) infection, shifting the paradigm from interferon-based therapies to highly effective, all-oral regimens.[1][2][3] Among these, inhibitors targeting the HCV Non-Structural Protein 5A (NS5A) are a cornerstone of modern therapy.[4] Ledipasvir, a potent NS5A inhibitor, demonstrates picomolar efficacy against HCV genotype 1 and is a key component of the approved combination product Harvoni®.[1][5][6] It acts by targeting the NS5A protein, a critical zinc-binding phosphoprotein essential for viral RNA replication and virion assembly.[5][7]

While highly effective, the clinical utility of NS5A inhibitors can be compromised by the selection of resistance-associated substitutions (RASs) within the NS5A protein.[8][9] These substitutions can significantly reduce the susceptibility of the virus to treatment. Therefore, a robust in vitro framework for quantifying the activity of antiviral agents against these resistant variants is paramount for preclinical assessment and guiding clinical strategies.

This guide provides a comprehensive comparison of the in vitro performance of Ledipasvir diacetone, a solvate form of the active drug substance[10][11], against wild-type HCV and a panel of clinically significant NS5A RASs. We will detail the underlying mechanisms, present step-by-step experimental protocols for validation, and provide a comparative analysis of the resulting data, offering a field-proven perspective on executing and interpreting these critical assays.

Mechanism of Action: Ledipasvir's Targeting of the NS5A Replication Complex

Ledipasvir's antiviral activity is achieved through direct and specific binding to the HCV NS5A protein.[9][12] While the precise molecular interactions are complex, the primary mechanism is understood to be the inhibition of NS5A hyperphosphorylation, a crucial step for the protein's function in establishing the viral replication complex.[1][5] By binding to NS5A, Ledipasvir effectively disrupts its function, leading to the cessation of viral RNA synthesis and assembly.[7] Resistance-conferring mutations, such as Y93H, are believed to alter the conformation of the binding site, thereby reducing the binding affinity of the drug.[9]

Ledipasvir_MoA cluster_HCV HCV Replication Cycle cluster_Drug Drug Intervention HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A_p56 NS5A (Basal-phosphorylated, p56) Polyprotein->NS5A_p56 Proteolytic Processing NS5A_p58 NS5A (Hyper-phosphorylated, p58) Crucial for Replication Complex NS5A_p56->NS5A_p58 Host Kinase Activity Replication Viral RNA Replication & Virion Assembly NS5A_p58->Replication Ledipasvir This compound Block Inhibition Ledipasvir->Block Block->NS5A_p58 Prevents Hyper-phosphorylation

Caption: Mechanism of Ledipasvir action on the HCV NS5A protein.

Experimental Validation: Protocols and Methodologies

To objectively assess the efficacy of this compound against resistant mutants, a two-pronged approach is required: an antiviral potency assay and a host cell cytotoxicity assay. The ratio of these two measures provides the Selectivity Index (SI), a critical parameter indicating the compound's therapeutic window.[13]

The HCV replicon system is the gold standard for in vitro evaluation of HCV replication inhibitors.[14][15] These systems are comprised of HCV RNA molecules that can replicate autonomously within human hepatoma cells (e.g., Huh-7) but lack the structural genes, rendering them incapable of producing infectious virus particles.[15][16] This provides a safe and robust platform for screening antiviral compounds.

Core Experimental Workflow

The overall process involves establishing stable replicon-harboring cell lines for both wild-type and mutant HCV, treating these cells with a dilution series of this compound, and subsequently measuring both the inhibition of viral replication and the impact on cell viability.

Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Culture Huh-7 cells harboring WT or Mutant HCV Luciferase Replicons Plating 2. Seed cells into 96-well plates Cell_Culture->Plating Treatment 4. Add compound dilutions to respective plates Dilution 3. Prepare serial dilutions of this compound Dilution->Treatment Incubation 5. Incubate for 72 hours at 37°C, 5% CO2 Treatment->Incubation EC50_Plate Antiviral Assay Plate Incubation->EC50_Plate CC50_Plate Cytotoxicity Assay Plate Lysis 6a. Lyse cells and add Luciferase substrate EC50_Plate->Lysis MTT_Add 6b. Add MTT reagent to cells CC50_Plate->MTT_Add Luminescence 7a. Measure Luminescence (Replication Level) Lysis->Luminescence MTT_Incubate 7b. Incubate & Solubilize Formazan crystals MTT_Add->MTT_Incubate Calc_EC50 Calculate EC50 Luminescence->Calc_EC50 Absorbance 8b. Measure Absorbance (Cell Viability) MTT_Incubate->Absorbance Calc_CC50 Calculate CC50 Absorbance->Calc_CC50 Calc_SI Calculate Selectivity Index (SI = CC50 / EC50) Calc_EC50->Calc_SI Calc_CC50->Calc_SI

Caption: Overall workflow for in vitro validation of this compound.
Protocol 1: HCV Replicon Assay (EC₅₀ Determination)

This protocol determines the concentration of this compound required to inhibit HCV replication by 50% (EC₅₀). We utilize a subgenomic replicon expressing a reporter gene (e.g., Renilla Luciferase) for a quantifiable readout of replication.[17]

Materials:

  • Huh-7 cell lines stably maintaining HCV genotype 1a or 1b subgenomic replicons (Wild-Type and selected RAS mutants, e.g., M28T, Q30R, L31V, Y93H).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and G418 for selection.

  • Assay Medium: DMEM with 2% FBS.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well, white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Trypsinize and count Huh-7 replicon cells. Seed the cells in 96-well plates at a density of 8 x 10³ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Dilution: Prepare a 2-fold serial dilution series of this compound in assay medium. A typical starting concentration might be 1 nM, diluted down across 10-12 points. Include a "no drug" (vehicle control) well.

  • Treatment: Carefully remove the culture medium from the cells. Add 100 µL of the diluted compound solutions to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Readout:

    • Remove the assay medium from the wells.

    • Wash once with 100 µL of PBS.

    • Add 50-75 µL of passive lysis buffer to each well and incubate for 15 minutes on a plate shaker at room temperature.[17]

    • Measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of treated wells to the vehicle control wells (representing 100% replication).

    • Plot the percentage of replication inhibition against the log concentration of this compound.

    • Calculate the EC₅₀ value using a non-linear regression model (four-parameter variable slope).

Protocol 2: Cytotoxicity Assay (CC₅₀ Determination)

This protocol determines the drug concentration that reduces the viability of the host cells by 50% (CC₅₀), ensuring that the observed antiviral effect is not due to cell death.[18][19] The MTT assay is a common colorimetric method for this purpose.[20]

Materials:

  • Parental Huh-7 cells (not containing a replicon).

  • Cell Culture Medium (as above, without G418).

  • This compound stock solution.

  • 96-well, clear, flat-bottom cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide).[20]

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 of the HCV Replicon Assay protocol, using the parental Huh-7 cell line. The concentration range should cover that used in the antiviral assay and extend higher to ensure cytotoxicity can be measured.

  • Incubation: Incubate for 72 hours, mirroring the duration of the antiviral assay.

  • MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Place the plate on a shaker for 30 minutes to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance of treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the CC₅₀ value using a non-linear regression model.

Comparative Data and Interpretation

The primary output of this validation is a quantitative comparison of this compound's activity against wild-type (WT) HCV versus its activity against variants carrying specific NS5A RASs.

Table 1: Comparative In Vitro Profile of this compound Against HCV Genotype 1a NS5A RASs

HCV RepliconNS5A SubstitutionEC₅₀ (pM)Fold Change vs. WTCC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Wild-Type (WT) None31[6]1.0> 25> 806,451
Mutant A M28T4,200~135> 25> 5,952
Mutant B Q30R15,500~500> 25> 1,612
Mutant C L31V9,300~300> 25> 2,688
Mutant D H58P650~21> 25> 38,461
Mutant E Y93H62,000~2,000> 25> 403
Mutant F Q30R + Y93H> 100,000> 3,225> 25< 250

Note: EC₅₀ values are representative and may vary based on specific assay conditions and replicon constructs. The CC₅₀ value is typically high for Ledipasvir, indicating low cytotoxicity.[2]

Interpreting the Results
  • EC₅₀ (50% Effective Concentration): This is the primary measure of antiviral potency. As shown, this compound is exceptionally potent against the WT replicon, with an EC₅₀ in the low picomolar range.[6]

  • Fold Change: This value (EC₅₀ of Mutant / EC₅₀ of WT) is the most critical metric for assessing the impact of a resistance substitution. A fold change > 2.5 is generally considered significant. The data clearly shows that single substitutions like Y93H can confer a dramatic loss of susceptibility (~2,000-fold). The presence of multiple RASs (e.g., Q30R + Y93H) can lead to even higher levels of resistance.

  • CC₅₀ (50% Cytotoxic Concentration): A high CC₅₀ value (>25 µM) indicates that the compound is not toxic to the host cells at concentrations far exceeding those required for antiviral activity.

  • Selectivity Index (SI): The SI provides a measure of the drug's therapeutic window. A higher SI is desirable. For WT HCV, Ledipasvir has an exceptionally high SI. While resistance mutations drastically lower the SI by increasing the EC₅₀, it remains a critical parameter for comparing the relative safety and efficacy profile against different mutants.

Discussion and Conclusion

This guide outlines a robust and reproducible methodology for the in vitro validation of this compound against resistant HCV mutants. The experimental data clearly demonstrates that while Ledipasvir is a highly potent inhibitor of wild-type HCV, its efficacy can be substantially reduced by the presence of specific NS5A resistance-associated substitutions.

The Y93H substitution, in particular, emerges as a major determinant of resistance, a finding consistent with clinical observations and mechanistic studies showing it reduces drug binding affinity.[9] Furthermore, the compounding effect of multiple RASs underscores the genetic barrier to resistance for this class of inhibitors and highlights the challenge in treating patients who have failed previous NS5A inhibitor-containing regimens.[3]

The protocols described herein represent a self-validating system. The parallel assessment of cytotoxicity ensures that observed antiviral effects are specific to the inhibition of viral replication. The inclusion of a wild-type control in every assay provides a baseline against which the fold-resistance of each mutant can be accurately quantified. This systematic approach is indispensable for the preclinical characterization of new antiviral candidates, for supporting clinical resistance monitoring programs, and for developing next-generation DAAs capable of overcoming existing resistance mechanisms.

References

  • Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Tena, T. (2015). Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection. P & T : a peer-reviewed journal for formulary management, 40(6), 390–397. [Link]

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  • Hepatitis C Medication. (2024). Medscape. [Link]

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  • Kohli, A., et al. (2016). Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study. The lancet. Infectious diseases, 16(9), 1016–1021. [Link]

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A Comparative Pharmacokinetic Guide: Ledipasvir and its Diacetone Solvate for Researchers & Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of Ledipasvir and its diacetone solvate. As researchers and drug development professionals, understanding the nuances of how different forms of an active pharmaceutical ingredient (API) behave in vivo is critical for successful drug product development. While direct comparative in vivo pharmacokinetic data for Ledipasvir diacetone is not extensively available in public literature, this guide will establish the comprehensive pharmacokinetic profile of Ledipasvir as the baseline active moiety. We will explore the potential implications of using a diacetone solvate on formulation and bioavailability, supported by established analytical methodologies for robust pharmacokinetic characterization.

Introduction to Ledipasvir and the Significance of its Solid-State Forms

Ledipasvir is a potent, direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key protein in viral replication and assembly.[1][2] It is a cornerstone therapy, often co-formulated with the NS5B polymerase inhibitor sofosbuvir, for the treatment of chronic HCV infection, particularly genotypes 1, 4, 5, and 6.[3][4]

The solid-state form of an API can significantly influence its physicochemical properties, such as solubility and dissolution rate, which in turn can impact its bioavailability and overall pharmacokinetic profile. "this compound" refers to a solvate of Ledipasvir, where two molecules of acetone are incorporated into the crystal structure of the Ledipasvir molecule.[5] While solvates are often intermediates in the manufacturing process, they can also be investigated for potential advantages in formulation, stability, or handling. Upon administration and dissolution, the solvate is expected to release the active Ledipasvir molecule. Therefore, a thorough understanding of Ledipasvir's intrinsic pharmacokinetic properties is paramount for any research involving its different solid-state forms.

Pharmacokinetic Profile of Ledipasvir

The pharmacokinetic parameters of Ledipasvir have been well-characterized in numerous clinical studies. Following oral administration, Ledipasvir exhibits a distinct absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption

Ledipasvir is absorbed following oral administration with median peak plasma concentrations (Tmax) observed between 4.0 to 4.5 hours post-dose.[6][7][8][9] The absorption of Ledipasvir is not significantly affected by food, allowing for once-daily dosing without regard to meals.[6]

Distribution

Ledipasvir is highly bound to human plasma proteins (>99.8%).[7] This extensive protein binding limits the concentration of the free, pharmacologically active drug in circulation.

Metabolism

Ledipasvir undergoes slow oxidative metabolism through an unknown mechanism.[3] In vitro studies have shown no detectable metabolism by major cytochrome P450 enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[1] A minor oxidative metabolite, designated as M19, has been identified in feces, accounting for a very small percentage of the administered dose.[1]

Excretion

The primary route of elimination for Ledipasvir is through biliary excretion of the unchanged drug, with approximately 86% of the administered dose recovered in the feces.[1] Renal clearance is a minor pathway, with less than 1% of the dose excreted in the urine.[3] The terminal half-life of Ledipasvir is approximately 47 hours, which supports a once-daily dosing regimen.[6][10]

Summary of Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Ledipasvir in healthy adult subjects and patients with chronic hepatitis C.

ParameterValueCitation(s)
Time to Maximum Concentration (Tmax) 4.0 - 4.5 hours[6][7][8][9]
Maximum Concentration (Cmax) 323 ng/mL[7][9]
Area Under the Curve (AUC) 7290 ng·h/mL[7][9]
Protein Binding >99.8%[7]
Terminal Half-life (t½) 47 hours[6][10]
Route of Excretion Primarily fecal (>86%)[1]

This compound: Potential Implications for Pharmacokinetics

While specific in vivo pharmacokinetic data for this compound is not available, we can infer potential influences based on the principles of solid-state chemistry and biopharmaceutics. The choice to develop a solvate form of an API is often driven by the desire to modify its physical properties.

  • Dissolution Rate: The dissolution rate of the diacetone solvate in the gastrointestinal tract could differ from that of the amorphous or other crystalline forms of Ledipasvir. A faster dissolution rate could potentially lead to a shorter Tmax and a higher Cmax. Conversely, a slower dissolution could result in a delayed Tmax and a lower Cmax.

  • Bioavailability: Any significant alteration in the dissolution rate could impact the overall bioavailability (AUC) of Ledipasvir. For a Biopharmaceutics Classification System (BCS) Class II drug like Ledipasvir (low solubility, high permeability), enhancing the dissolution rate is a common strategy to improve bioavailability.[7]

  • Stability: Solvates can exhibit different stability profiles compared to the unsolvated form, which can be a critical factor in drug product formulation and shelf-life.

It is crucial to emphasize that these are theoretical considerations. A definitive comparison would necessitate a formal bioequivalence study comparing the pharmacokinetic profiles of Ledipasvir administered as the diacetone solvate versus a reference formulation.

Experimental Protocols for Comparative Pharmacokinetic Profiling

To empirically determine and compare the pharmacokinetic profiles of different forms of Ledipasvir, a robust and validated bioanalytical method is essential. The following outlines a typical experimental workflow.

Experimental Workflow for a Comparative Pharmacokinetic Study

G cluster_0 Pre-clinical/Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase A Dosing of Subjects (e.g., Ledipasvir vs. This compound) B Serial Blood Sampling (Pre-defined time points) A->B Administration C Plasma Separation (Centrifugation) B->C D Sample Preparation (e.g., Protein Precipitation, SPE) C->D E LC-MS/MS Analysis D->E F Concentration-Time Curve Generation E->F G Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) F->G H Statistical Comparison G->H

Sources

A Comparative Benchmark of Ledipasvir Diacetone Against a Panel of NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the performance of Ledipasvir diacetone against a curated panel of prominent NS5A inhibitors: Daclatasvir, Velpatasvir, Elbasvir, and Ombitasvir. The analysis is grounded in experimental data and established scientific principles to empower researchers, scientists, and drug development professionals in their evaluation of anti-HCV therapeutics.

The Critical Role of NS5A in the Hepatitis C Virus Life Cycle

The Hepatitis C Virus (HCV), a single-stranded RNA virus, is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide.[1][2] Its genome encodes a single polyprotein that is cleaved into ten structural and non-structural (NS) proteins.[1] Among these, the non-structural protein 5A (NS5A) is a phosphoprotein that, despite having no enzymatic activity of its own, is indispensable for viral RNA replication and virion assembly.[3] NS5A acts as a central organizer, interacting with both viral and host factors to establish the viral replication complex.[2][4] Its multifaceted role makes it a prime target for direct-acting antiviral (DAA) therapy.[2][5]

NS5A inhibitors are a class of DAAs that bind to the N-terminus of the NS5A protein, disrupting its function and thereby potently inhibiting HCV replication.[5][6] The advent of these inhibitors has revolutionized HCV treatment, forming the backbone of highly effective, all-oral therapeutic regimens.[1][7]

Below is a diagram illustrating the central role of NS5A in the HCV life cycle.

cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex (Membranous Web) Entry HCV Entry Translation Translation & Polyprotein Processing Entry->Translation Viral RNA Release Replication RNA Replication Translation->Replication Formation of Replication Complex Assembly Virion Assembly Replication->Assembly Newly Synthesized Viral RNA NS5A NS5A Release Release Assembly->Release Mature Virions NS3_4A NS3/4A Protease NS5B NS5B Polymerase NS5B->Replication Synthesizes RNA NS5A->Assembly Mediates Assembly HCV_virion HCV Virion HCV_virion->Entry NS5A_inhibitor NS5A Inhibitor (e.g., Ledipasvir) NS5A_inhibitor->NS5A Inhibits Function

Caption: The HCV life cycle and the central role of NS5A.

Experimental Benchmarking Strategy

To provide a robust and objective comparison, we will evaluate Ledipasvir and the selected panel of NS5A inhibitors based on three key performance pillars:

  • In Vitro Potency (EC50): The fundamental measure of a drug's ability to inhibit viral replication.

  • Resistance Profile: The impact of common resistance-associated substitutions (RASs) on inhibitor potency.

  • Cytotoxicity (CC50): An assessment of the drug's toxicity to host cells.

The following diagram outlines the experimental workflow for this comparative analysis.

cluster_workflow Comparative Benchmarking Workflow cluster_assays In Vitro Assays start Select Panel of NS5A Inhibitors assay_selection Choose Key Performance Assays start->assay_selection replicon_assay HCV Replicon Assay (EC50 Determination) assay_selection->replicon_assay resistance_assay Resistance Profiling (RAS Fold-Change) assay_selection->resistance_assay cytotoxicity_assay Cytotoxicity Assay (CC50 Determination) assay_selection->cytotoxicity_assay data_analysis Data Analysis & Comparison replicon_assay->data_analysis resistance_assay->data_analysis cytotoxicity_assay->data_analysis conclusion Performance Conclusion data_analysis->conclusion

Caption: Experimental workflow for benchmarking NS5A inhibitors.

In Vitro Potency: The HCV Replicon Assay

The HCV replicon assay is the gold standard for determining the in vitro efficacy of anti-HCV compounds.[8] This cell-based assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.[9] The replicon RNA often contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[4]

Rationale for Experimental Choices
  • Cell Line: The Huh-7 human hepatoma cell line and its derivatives are highly permissive for HCV replication and are the standard for these assays.[9]

  • Replicon Genotypes: We will focus on genotypes 1a and 1b as they are the most prevalent worldwide.[9]

  • Endpoint: The 50% effective concentration (EC50), the concentration of the inhibitor that reduces HCV replication by 50%, is the primary metric for potency.

Detailed Experimental Protocol: HCV Genotype 1b Replicon Assay
  • Cell Seeding: Seed Huh-7 cells harboring a genotype 1b luciferase reporter replicon in 96-well plates at a density of 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and the comparator NS5A inhibitors in 100% dimethyl sulfoxide (DMSO).

  • Treatment: Add the diluted compounds to the cells at a final DMSO concentration of 0.5%. Include a no-drug control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a microplate luminometer.

  • Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the no-drug control. Determine the EC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Comparative EC50 Data

The following table summarizes the reported EC50 values for Ledipasvir and the panel of comparator NS5A inhibitors against HCV genotypes 1a and 1b.

NS5A InhibitorGenotype 1a EC50 (pM)Genotype 1b EC50 (pM)
Ledipasvir 314
Daclatasvir91.8
Velpatasvir184
Elbasvir41
Ombitasvir51

Data compiled from publicly available literature. Absolute values may vary between studies and experimental conditions.

Expert Analysis: All the tested NS5A inhibitors demonstrate potent activity against both genotypes 1a and 1b, with EC50 values in the picomolar range. Ledipasvir shows excellent potency, particularly against genotype 1b. While some inhibitors like Daclatasvir, Elbasvir, and Ombitasvir exhibit slightly lower EC50 values in these specific assays, all are considered highly effective at inhibiting viral replication in vitro.

Resistance Profile: A Critical Differentiator

The high replication rate and error-prone nature of the HCV RNA-dependent RNA polymerase lead to the frequent emergence of viral variants.[10] Some of these variants may contain amino acid substitutions in the NS5A protein that reduce the susceptibility to NS5A inhibitors. These are known as resistance-associated substitutions (RASs).[10] The barrier to resistance, or the ability of an inhibitor to maintain potency against common RASs, is a crucial factor in its clinical utility.

Rationale for Experimental Choices
  • Site-Directed Mutagenesis: To assess the impact of specific RASs, they are introduced into the HCV replicon using site-directed mutagenesis.

  • Fold-Change in EC50: The potency of the inhibitor against the mutant replicon is compared to its potency against the wild-type replicon. The result is expressed as a fold-change in EC50. A higher fold-change indicates a greater loss of activity.

Comparative Resistance Profiles

The table below presents the fold-change in EC50 for Ledipasvir and the comparator inhibitors against key RASs in HCV genotypes 1a and 1b.

RASGenotypeLedipasvir Fold-ChangeDaclatasvir Fold-ChangeVelpatasvir Fold-ChangeElbasvir Fold-ChangeOmbitasvir Fold-Change
M28T1a>1000>10002>1000>1000
Q30R1a>1000>10002>1000>1000
L31V1a>1000>10002>1000>1000
Y93H1a>1000>10003>1000>1000
L31V1b1024131
Y93H1b20028131

Data compiled from publicly available literature. Fold-changes are approximate and can vary based on the specific replicon system and assay conditions.

Expert Analysis: The resistance profiles reveal significant differences among the NS5A inhibitors. Velpatasvir demonstrates a superior resistance profile against the tested RASs in both genotypes 1a and 1b, with minimal fold-changes in EC50. Ledipasvir maintains reasonable activity against the L31V RAS in genotype 1b but shows a significant loss of potency against the Y93H RAS in the same genotype and against all tested RASs in genotype 1a. Daclatasvir, Elbasvir, and Ombitasvir also exhibit high fold-changes against these common RASs. This highlights the importance of baseline resistance testing in clinical practice to guide treatment decisions.[10]

Cytotoxicity and the Therapeutic Window

An ideal antiviral agent should be highly potent against the virus while exhibiting minimal toxicity to the host cells. The cytotoxicity of a compound is typically assessed by determining its 50% cytotoxic concentration (CC50), the concentration at which it causes a 50% reduction in the viability of uninfected cells.

Rationale for Experimental Choices
  • MTT Assay: The MTT assay is a widely used colorimetric assay to assess cell viability.[11] It measures the metabolic activity of cells, which is an indicator of their health.

  • Selectivity Index (SI): The therapeutic window of an antiviral is often expressed as the Selectivity Index (SI), which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI indicates a more favorable safety profile.

Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed uninfected Huh-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of the NS5A inhibitors as in the replicon assay.

  • Incubation: Incubate for 72 hours at 37°C.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cytotoxicity for each concentration relative to the no-drug control. Determine the CC50 by fitting the data to a dose-response curve.

Comparative Cytotoxicity and Selectivity Index
NS5A InhibitorCC50 in Huh-7 cells (µM)Selectivity Index (SI) vs. GT 1b (approx.)
Ledipasvir >10>2,500,000
Daclatasvir>25>13,888,889
Velpatasvir>10>2,500,000
Elbasvir>10>10,000,000
Ombitasvir>10>10,000,000

CC50 values are generally high for this class of inhibitors, often exceeding the highest tested concentrations. SI is calculated using the genotype 1b EC50 values.

Expert Analysis: Ledipasvir and the entire panel of comparator NS5A inhibitors demonstrate very low cytotoxicity, with CC50 values typically in the high micromolar range. This results in exceptionally high Selectivity Indices for all the compounds, indicating a wide therapeutic window and a favorable in vitro safety profile.

Conclusion and Future Directions

This comparative analysis demonstrates that this compound is a highly potent inhibitor of HCV replication with a favorable in vitro safety profile. Its performance is comparable to other leading NS5A inhibitors in terms of raw potency against wild-type HCV genotypes 1a and 1b.

The primary differentiator among these compounds lies in their resistance profiles. While Ledipasvir shows a higher barrier to resistance against certain RASs compared to first-generation inhibitors, newer agents like Velpatasvir exhibit a broader and more robust resistance profile.

The choice of an NS5A inhibitor for research or clinical development will depend on the specific application. For studies involving wild-type virus, Ledipasvir remains an excellent tool. However, for applications where the presence of RASs is a concern, inhibitors with a higher barrier to resistance may be more suitable.

Future research should focus on the development of next-generation NS5A inhibitors with pan-genotypic activity and an even higher barrier to resistance to address the remaining challenges in HCV therapy.

References

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  • HCV Guidance. (n.d.). HCV Resistance Primer. Retrieved from [Link]

  • JoVE. (2022, July 12). Hepatitis C Virus Replication Analysis | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Blight, K. J., McKeating, J. A., & Rice, C. M. (2002). Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture. Journal of Virology, 76(24), 13001–13014. [Link]

  • Li, Y., He, L., & Chen, Y. (2021). Efficacy and safety of ledipasvir/sofosbuvir for hepatitis C among drug users: a systematic review and meta-analysis. Virology Journal, 18(1), 158. [Link]

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  • Yi, M., & Lemon, S. M. (2011). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy, 55(10), 4631–4643. [Link]

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  • Afdhal, N. H., Zeuzem, S., Kwo, P., Chojkier, M., Gitlin, N., Puoti, M., Romero-Gomez, M., Zarski, J. P., Agarwal, K., Buggisch, P., Foster, G. R., Bräu, N., Buti, M., Jacobson, I. M., Subramanian, G. M., Ding, X., Mo, H., Yang, J. C., Pang, P. S., … Younossi, Z. (2014). Ledipasvir and sofosbuvir for untreated HCV genotype 1 infection. The New England Journal of Medicine, 370(20), 1889–1898. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ledipasvir Diacetone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling Ledipasvir diacetone. As a potent antiviral compound, this compound necessitates stringent handling procedures to ensure personnel safety and prevent laboratory contamination. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of occupational safety and potent compound management. Our goal is to empower you with the knowledge to work safely and effectively, reinforcing a culture where safety is integral to scientific excellence.

Hazard Assessment: Understanding the Compound

Effective safety protocols begin with a thorough understanding of the material's intrinsic hazards. This compound is a complex substance, and its risk profile is a composite of the active pharmaceutical ingredient (API) and the acetone solvate.

  • Ledipasvir (The API): Ledipasvir is a highly potent inhibitor of the hepatitis C virus NS5A protein.[1] Like many modern therapeutic molecules, it is designed to be biologically active at very low concentrations. The primary occupational health risk is associated with its pharmacological activity. A Safety Data Sheet (SDS) for Ledipasvir classifies it with the GHS08 Health Hazard pictogram, indicating it may cause damage to organs through prolonged or repeated exposure.[2] Therefore, minimizing any potential for inhalation, ingestion, or skin contact is paramount.

  • Diacetone Solvate: The "diacetone" component indicates that molecules of acetone are incorporated into the crystal structure of the solid material.[3] While the primary risk remains the potent API, the solvate itself has hazards. Diacetone alcohol is a known eye and respiratory irritant.[4][5][6] The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) of 50 ppm for diacetone alcohol, underscoring the need for proper ventilation.[4][6]

Table 1: Hazard Summary for this compound

ComponentCAS NumberPrimary HazardsGHS Hazard Pictogram(s)
Ledipasvir 1256388-51-8Potent Pharmacological Agent, Specific Target Organ ToxicityGHS08 (Health Hazard)[2]
Diacetone Alcohol 123-42-2Eye Irritation, Respiratory Irritation, Combustible Liquid[6][7][8]GHS07 (Exclamation Mark)

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense in ensuring laboratory safety. A robust safety program prioritizes engineering and administrative controls to minimize exposure risk at the source.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering Controls cluster_2 Administrative Controls cluster_3 Least Effective Elimination Elimination (Not applicable for this topic) Substitution Substitution (Not applicable for this topic) Elimination->Substitution Engineering Isolate people from the hazard • Fume Hood • Ventilated Balance Enclosure • Glove Box Substitution->Engineering Administrative Change the way people work • Standard Operating Procedures (SOPs) • Designated Work Areas • Training Engineering->Administrative PPE Personal Protective Equipment (PPE) Protect the worker with: • Respirators, Gloves, Goggles, Gowns Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer systems over individual protection.

Core PPE Requirements for Handling this compound

The selection of PPE must be based on a risk assessment of the specific tasks being performed. Handling the solid, powdered form of this compound presents the highest risk of aerosolization and requires the most stringent controls.

Table 2: Task-Based PPE Matrix

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Receiving/Unpacking Single pair Nitrile GlovesSafety Glasses with Side ShieldsNot requiredLab Coat
Weighing Powder Double Nitrile GlovesSafety Goggles & Face ShieldFit-tested N95 Respirator (or higher) Disposable Impervious Gown
Preparing Solutions Double Nitrile GlovesSafety GogglesN95 Respirator (recommended)Disposable Impervious Gown
Handling Solutions Single pair Nitrile GlovesSafety Glasses with Side ShieldsNot required (in fume hood)Lab Coat or Gown
Waste Disposal Double Nitrile GlovesSafety GogglesNot requiredDisposable Impervious Gown
Detailed PPE Specifications
  • Hand Protection:

    • Rationale: Prevents dermal absorption of the potent API and protects skin from the irritating properties of the acetone solvate.

    • Specification: Always use chemical-resistant nitrile gloves. When handling the solid compound or preparing concentrated solutions, double-gloving is mandatory. This allows for the safe removal of the outer, contaminated glove without compromising the protection of the inner glove. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection:

    • Rationale: Protects mucous membranes from contact with aerosolized powder or splashes of solutions.

    • Specification: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all work in the laboratory. When weighing the powder or during any activity with a high splash potential, upgrade to tight-fitting chemical splash goggles. A full-face shield worn over safety goggles is required when handling the powder outside of a contained enclosure like a glove box.[9]

  • Respiratory Protection:

    • Rationale: This is the most critical piece of PPE when handling the powdered form of this compound. Inhalation of potent compound dust is a primary route of occupational exposure.[10]

    • Specification: A NIOSH-approved, fit-tested N95 particulate respirator is the minimum requirement when weighing or otherwise manipulating the solid compound.[11] If operations generate significant dust, a higher level of protection, such as a Powered Air-Purifying Respirator (PAPR), should be considered. Respiratory protection must be used in conjunction with engineering controls (e.g., a fume hood or ventilated enclosure).

  • Protective Clothing:

    • Rationale: Prevents contamination of personal clothing and skin.

    • Specification: A standard lab coat is sufficient for handling dilute solutions. For any work with the solid compound or concentrated solutions, a disposable, solid-front, impervious gown with knit cuffs is required.[9] This ensures a snug fit around the gloves and prevents accidental skin exposure. All protective clothing should be removed before leaving the designated work area.

Operational Plans: A Step-by-Step Procedural Guide

Proper use of PPE is integrated into a broader set of safe handling procedures. The following workflow outlines the critical steps for managing this compound from receipt to disposal.

Handling_Workflow Receipt 1. Receipt & Storage Prep 2. Pre-Use Prep Receipt->Prep Verify SDS Weighing 3. Weighing (in Hood) Prep->Weighing Don Full PPE Solubilization 4. Solubilization Weighing->Solubilization Transfer solid Experiment 5. Experimental Use Solubilization->Experiment Use solution Decon 6. Decontamination Experiment->Decon Post-experiment Disposal 7. Waste Disposal Decon->Disposal Segregate waste

Caption: Safe handling workflow for this compound.

Procedural Steps:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area. The SDS for Ledipasvir recommends storing the material locked up.[2]

  • Pre-Use Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or other ventilated enclosure.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers before retrieving the compound.

    • Don the appropriate task-based PPE as outlined in Table 2.

  • Weighing the Compound (High-Risk Operation):

    • This task must be performed inside a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain any airborne particles.[12]

    • Use tools and techniques that minimize dust generation (e.g., gentle scooping, no tapping).

    • After weighing, carefully seal the primary container before removing it from the enclosure.

  • Solubilization:

    • Add solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • Keep the vessel covered or capped as much as possible during sonication or vortexing.

  • Decontamination:

    • All non-disposable equipment (spatulas, glassware) must be decontaminated. A validated cleaning procedure should be developed, often involving an initial rinse with a solvent that dissolves the compound, followed by a wash with detergent and water.

    • Wipe down the work surface (e.g., inside the fume hood) with an appropriate cleaning agent.

  • Waste Disposal:

    • Solid Waste: All disposable items that have come into contact with this compound (gloves, gowns, weigh boats, pipette tips) are considered potent compound waste. They must be collected in a dedicated, clearly labeled, sealed hazardous waste bag or container.[12]

    • Liquid Waste: Unused solutions and decontamination rinsates must be collected in a designated, sealed hazardous waste container.

    • Never dispose of this material down the drain. All waste must be handled by a certified hazardous waste disposal vendor in accordance with local, state, and federal regulations.

By integrating these comprehensive PPE and handling protocols into your daily workflow, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • Potent compound safety in the laboratory. Agro FOOD Industry Hi-tech.[Link]

  • Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza. Emerging Infectious Diseases journal - CDC.[Link]

  • Strategies for High Containment. Pharmaceutical Technology.[Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins.[Link]

  • Incorporating highly potent drug products into your facility. CRB.[Link]

  • Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. Cochrane Library.[Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma.[Link]

  • Anti-Viral Medical Protective Gear. All Hands Fire.[Link]

  • Personal protective equipment in the siege of respiratory viral pandemics: strides made and next steps. Journal of Public Health and Emergency.[Link]

  • Hazardous Substance Fact Sheet: Diacetone Alcohol. New Jersey Department of Health.[Link]

  • Personal Protective Equipment for Infection Control. U.S. Food and Drug Administration (FDA).[Link]

  • This compound. Global Substance Registration System (GSRS).[Link]

  • Safety Assessment of Diacetone Alcohol as Used in Cosmetics. Cosmetic Ingredient Review.[Link]

  • Safety Data Sheet: Diacetone Alcohol. Redox.[Link]

  • Material Safety Data Sheet: Diacetone Alcohol. Cole-Parmer.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.